molecular formula C4H10N2O B1346259 2-(Dimethylamino)acetamide CAS No. 6318-44-1

2-(Dimethylamino)acetamide

Cat. No.: B1346259
CAS No.: 6318-44-1
M. Wt: 102.14 g/mol
InChI Key: WKJOQYHMXRVQDK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)acetamide is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)acetamide
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InChI

InChI=1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJOQYHMXRVQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70282134
Record name 2-(dimethylamino)acetamide
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Molecular Weight

102.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6318-44-1
Record name 2-(Dimethylamino)acetamide
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Record name 2-(dimethylamino)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of 2-(Dimethylamino)acetamide. The information is intended to support research, development, and formulation activities involving this compound.

Core Chemical Properties

This compound is a primary amide with a tertiary amine functional group. Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6318-44-1[1][2]
Molecular Formula C4H10N2O[1][2]
Molecular Weight 102.14 g/mol [1][2]
Appearance Powder
Boiling Point 204.8 °C at 760 mmHg
Density 0.995 g/cm³
Melting Point Not available
Water Solubility Not available
pKa Not available

Chemical Stability and Reactivity

General Stability: Amides are generally stable under normal temperature and pressure.[3] However, they are susceptible to hydrolysis under both acidic and basic conditions.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze at the amide linkage to yield dimethylamine and acetic acid. The rate of hydrolysis is dependent on pH and temperature.[4]

Incompatibilities: This compound is expected to be incompatible with strong oxidizing agents.

Hazardous Decomposition Products: When heated to decomposition, this compound may produce hazardous products including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound from 2-Bromoacetamide and Dimethylamine

This protocol describes the synthesis of this compound via the reaction of 2-bromoacetamide with dimethylamine.

Materials:

  • 2-Bromoacetamide

  • 2 M Dimethylamine in THF

  • Acetonitrile

  • Dichloromethane

  • Methanol

  • Carbonate resin

Procedure:

  • Dissolve 1 g (7.25 mmol) of 2-bromoacetamide in 10.35 mL of acetonitrile.

  • Add 12 mL (24.00 mmol) of 2 M dimethylamine in THF to the solution.

  • Stir the mixture under an inert argon atmosphere at room temperature for 48 hours.

  • Evaporate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a 1:1 mixture of dichloromethane and methanol (50 mL).

  • Neutralize the solution by adding carbonate resin (2 equivalents) and gently shaking for 20 hours.

  • Filter the mixture to remove the resin.

  • Evaporate the filtrate to yield this compound.

Determination of Density

This protocol outlines the general procedure for determining the density of a solid compound like this compound using the water displacement method for irregular solids.[5]

Materials:

  • This compound powder

  • Analytical balance

  • Graduated cylinder

  • Water

Procedure:

  • Accurately weigh a sample of this compound using an analytical balance and record the mass.

  • Fill a graduated cylinder with a known volume of water, ensuring the volume is sufficient to fully submerge the solid. Record the initial volume.

  • Carefully add the weighed this compound to the graduated cylinder, ensuring no water is splashed out.

  • Gently agitate to remove any air bubbles.

  • Record the final volume of the water with the submerged solid.

  • Calculate the volume of the solid by subtracting the initial volume from the final volume.

  • Calculate the density using the formula: Density = Mass / Volume.

General Protocol for Stability Testing (Based on ICH Q1A Guidelines)

This protocol provides a general framework for assessing the stability of a substance like this compound under various environmental conditions.[6]

Stress Testing (Forced Degradation):

  • Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.

  • Conditions:

    • Acid/Base Hydrolysis: Expose the substance to a range of acidic and basic conditions at elevated temperatures.

    • Oxidation: Treat the substance with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Degradation: Subject the substance to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).[6]

    • Photostability: Expose the substance to light of specified intensity and duration as per ICH Q1B guidelines.

Accelerated and Long-Term Stability Testing:

  • Objective: To determine the re-test period or shelf life and recommended storage conditions.

  • Procedure:

    • Store samples of the substance in controlled environment chambers under the conditions specified in the ICH Q1A guideline (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[7]

    • Withdraw samples at predetermined time intervals.

    • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to quantify the parent compound and any degradation products.

    • Evaluate physical properties (e.g., appearance, melting point) at each time point.

General Protocol for Determining Aqueous Solubility

This protocol describes a method for determining the equilibrium solubility of a compound in water.[8]

Materials:

  • This compound

  • Deionized water

  • Sealed vials

  • Mechanical shaker or rotator at a constant temperature

  • Centrifuge or syringe filters

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of water in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).[8]

  • After equilibration, allow the undissolved solid to settle. This can be aided by centrifugation.

  • Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.

  • Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical technique.

  • Express the solubility in units such as mg/mL or mol/L.

General Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a common method for determining the pKa of an amine.[9][10]

Materials:

  • This compound

  • Deionized water (or a water/co-solvent mixture if solubility is low)[10]

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a strong base (e.g., NaOH)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Dissolve a known amount of this compound in a known volume of deionized water.

  • If necessary, adjust the initial pH to the acidic range with the strong acid.

  • Immerse the calibrated pH electrode in the stirred solution.

  • Gradually titrate the solution with the standardized strong base, adding it in small, precise increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Generate a titration curve by plotting the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[9]

Visualizations

The following diagrams illustrate key processes related to this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Bromoacetamide 2-Bromoacetamide Acetonitrile (solvent) Acetonitrile (solvent) 2-Bromoacetamide->Acetonitrile (solvent) Dimethylamine Dimethylamine Dimethylamine->Acetonitrile (solvent) Room Temperature, 48h Room Temperature, 48h Acetonitrile (solvent)->Room Temperature, 48h This compound This compound Room Temperature, 48h->this compound

Caption: Synthesis of this compound.

G General Workflow for Chemical Stability Testing Start Start Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation Identify_Degradants Identify Potential Degradation Products Forced_Degradation->Identify_Degradants Develop_Method Develop Stability-Indicating Analytical Method Identify_Degradants->Develop_Method Long_Term_Stability Long-Term and Accelerated Stability Studies Develop_Method->Long_Term_Stability Analyze_Samples Analyze Samples at Time Points Long_Term_Stability->Analyze_Samples Evaluate_Data Evaluate Data and Establish Stability Profile Analyze_Samples->Evaluate_Data End End Evaluate_Data->End

Caption: Workflow for Chemical Stability Testing.

References

An In-depth Technical Guide to 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 2-(Dimethylamino)acetamide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C4H10N2O[1][2]
Molecular Weight 102.14 g/mol [1][2]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental molecular properties.

A This compound B Molecular Formula C4H10N2O A->B has C Molecular Weight 102.14 g/mol A->C has

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Profile of 2-(Dimethylamino)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(Dimethylamino)acetamide, a compound of interest in various research and development applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow of the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25br s1HAmide (-NH)
6.85br s1HAmide (-NH)
2.89s2HMethylene (-CH₂-)
2.25s6H2 x Methyl (-CH₃)

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Type
173.5Carbonyl (C=O)
62.1Methylene (-CH₂-)
45.6Methyl (-CH₃)

Solvent: Chloroform-d (CDCl₃)

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3350-3180Strong, BroadN-H Stretch (Amide)
2980-2800MediumC-H Stretch (Alkyl)
1660StrongC=O Stretch (Amide I)
1620MediumN-H Bend (Amide II)
1420MediumC-N Stretch (Amine)

Sample Preparation: KBr Wafer

Table 4: Mass Spectrometry Data

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • The Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum.

¹³C NMR Acquisition:

  • Following ¹H NMR, the spectrometer is tuned to the ¹³C frequency.

  • A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

  • A wider spectral width (e.g., 200-220 ppm) is used.

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

  • The FID is processed similarly to the ¹H spectrum.

Data Processing:

  • The raw data is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a Globar or similar source, a beam splitter (typically KBr), and a detector (e.g., DTGS).

Sample Preparation (KBr Wafer Method):

  • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is transferred to a pellet press.

  • A vacuum is applied to remove air, and the mixture is pressed under high pressure (several tons) to form a transparent or translucent pellet.

Data Acquisition:

  • A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.

  • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

  • The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). An electron ionization (EI) source is commonly used for volatile compounds.

Sample Preparation:

  • For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • For direct infusion, the sample is dissolved in a suitable solvent compatible with the ionization source.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source, where it is vaporized.

  • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution KBr_Pellet KBr Pellet Preparation (IR) Sample->KBr_Pellet Solution Solution in Volatile Solvent (MS) Sample->Solution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Solution->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & m/z Sorting MS->MS_Data NMR_Interpretation Chemical Shifts, Integration, Multiplicity NMR_Data->NMR_Interpretation IR_Interpretation Characteristic Wavenumbers IR_Data->IR_Interpretation MS_Interpretation Molecular Ion Peak, Fragmentation Pattern MS_Data->MS_Interpretation Structure Structural Elucidation NMR_Interpretation->Structure IR_Interpretation->Structure MS_Interpretation->Structure

A general workflow for spectroscopic analysis.

An In-depth Technical Guide to the Reactivity of 2-(Dimethylamino)acetamide with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)acetamide, a structurally simple molecule featuring both a tertiary amine and a primary amide functional group, presents a versatile platform for chemical synthesis. Its dual functionality allows for a range of reactions with various electrophiles, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. This technical guide provides a comprehensive overview of the reactivity of this compound with key classes of electrophiles, including alkylating agents, acylating agents, Michael acceptors, epoxides, and isocyanates. The information presented herein is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Core Reactivity Principles

The reactivity of this compound is dictated by the nucleophilic character of its two key functional groups: the tertiary amine and the amide.

  • Tertiary Amine: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile. This site readily reacts with a variety of electrophiles, primarily through alkylation to form quaternary ammonium salts. The steric hindrance from the two methyl groups can influence the rate of reaction but generally does not prevent it.

  • Amide: The amide group is generally less nucleophilic than the tertiary amine due to the delocalization of the nitrogen lone pair into the carbonyl group. However, under certain conditions, particularly in the presence of a strong base, the amide nitrogen can be deprotonated to form an amidate anion, which is a much stronger nucleophile and can undergo acylation.

A logical workflow for predicting the reactivity of this compound with a given electrophile is outlined below.

G Start Electrophile Introduced Tertiary_Amine Tertiary Amine (More Nucleophilic) Start->Tertiary_Amine Amide Amide (Less Nucleophilic) Start->Amide Alkylation Alkylation (e.g., Alkyl Halides) Tertiary_Amine->Alkylation Other Other Reactions (e.g., Michael Addition, Epoxide Opening) Tertiary_Amine->Other Acylation Acylation (e.g., Acyl Chlorides) Amide->Acylation Requires activation Quaternary_Ammonium Quaternary Ammonium Salt Alkylation->Quaternary_Ammonium NAcyl_Imide N-Acyl Imide Derivative Acylation->NAcyl_Imide Adduct Reaction Adduct Other->Adduct

Figure 1: General reactivity workflow of this compound with electrophiles.

Reactions with Electrophiles

Alkylation (Quaternization)

The most common reaction of this compound with alkylating agents is the quaternization of the tertiary amine, a type of SN2 reaction often referred to as the Menschutkin reaction. This reaction leads to the formation of quaternary ammonium salts.[1]

General Reaction:

Where R-X is an alkylating agent (e.g., alkyl halide).

Experimental Data:

ElectrophileReagents & ConditionsProductYield (%)Reference
Methyl IodideMethanol, KHCO₃, Room Temperature, 12hN,N-Dimethyl-N-(2-amino-2-oxoethyl)methanaminium iodideGood[2]
Alkyl HalidesChloroform, 50-55 °C, 24hCorresponding Quaternary Ammonium HalideNot specified[1]
Dimethyl SulfateSolvent-free, 55-145 °CCorresponding Quaternary Ammonium Methyl SulfateHigh[3][4]

Detailed Experimental Protocol: Synthesis of N,N-Dimethyl-N-(2-amino-2-oxoethyl)methanaminium iodide [2]

  • Dissolve this compound (1 equivalent) in methanol.

  • Add potassium bicarbonate (KHCO₃) to the solution.

  • Add methyl iodide (excess) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

G cluster_0 Alkylation of this compound DMAA This compound Product Quaternary Ammonium Iodide DMAA->Product SN2 Reaction MeI Methyl Iodide MeI->Product

Figure 2: Alkylation of this compound.
Acylation

Acylation of this compound can occur at either the tertiary amine or the amide, but N-acylation of the amide is the more synthetically useful transformation. This reaction typically requires activation of the amide, as it is a weak nucleophile. Common acylating agents include acyl chlorides and acid anhydrides.

General Reaction (N-Acylation of Amide):

Experimental Data:

ElectrophileReagents & ConditionsProductYield (%)Reference
Acyl ChloridesDIPEA, CH₂Cl₂, 0 °C to RT, 3hN-Acyl Imide DerivativeModerate to Excellent[5][6]
Acid AnhydridesMgBr₂·OEt₂, Et₃N, CH₂Cl₂, 0 °CN-Acyl Imide DerivativeGood to Moderate[7]

Detailed Experimental Protocol: N-Acylation with Acyl Chloride [5]

  • To a mixture of this compound (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (CH₂Cl₂), add the acyl chloride (1.3 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the mixture into water and extract with CH₂Cl₂.

  • Dry the combined organic layers with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Amide Amide Nitrogen Intermediate Tetrahedral Intermediate Amide->Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride Acyl_Chloride->Intermediate Product N-Acyl Imide Intermediate->Product Elimination of Cl-

Figure 3: N-Acylation of the amide group.
Michael Addition

The tertiary amine of this compound can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction leads to the formation of a 1,4-adduct.

General Reaction:

Expected Experimental Conditions:

Based on general procedures for Michael additions of amines, the reaction can be carried out under various conditions, including neat, in protic or aprotic solvents, and can be promoted by microwave irradiation.[8]

Reaction with Epoxides

The nucleophilic tertiary amine of this compound can open the ring of an epoxide. The regioselectivity of the attack depends on whether the reaction is acid- or base-catalyzed. In the absence of a strong acid, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

General Reaction (Nucleophilic Ring Opening):

Tertiary amines can also act as catalysts for the ring-opening of epoxides by other nucleophiles.[7][11]

Expected Experimental Conditions:

The reaction is typically carried out by heating the amine and epoxide, either neat or in a suitable solvent.

Reaction with Isocyanates

The tertiary amine in this compound can react with isocyanates. While the primary product would be a zwitterionic adduct, further reactions can occur depending on the reaction conditions and the structure of the isocyanate. Isocyanates are highly reactive electrophiles and can also react with the amide proton under basic conditions.

General Reaction with Tertiary Amine:

Conclusion

This compound exhibits a rich and versatile reactivity profile towards a range of electrophiles. The presence of both a nucleophilic tertiary amine and a potentially reactive amide group allows for the synthesis of a diverse array of derivatives. The quaternization of the tertiary amine is a facile and high-yielding process. N-acylation of the amide provides access to imide structures, while Michael additions and epoxide ring-opening reactions offer pathways to more complex adducts. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this readily available building block in the development of new chemical entities. Further investigation into the specific reaction conditions and substrate scope for Michael additions and reactions with isocyanates will undoubtedly expand the utility of this compound in organic synthesis.

References

Navigating the Nucleophilic Reactivity of 2-(Dimethylamino)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)acetamide, a structurally simple yet chemically significant molecule, serves as a versatile building block in organic synthesis and drug discovery. Its reactivity profile, particularly towards nucleophiles, is of paramount importance for its application in the synthesis of more complex chemical entities. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with various nucleophiles, supported by available data, experimental insights, and mechanistic considerations.

The reactivity of this compound is primarily centered around the electrophilic nature of its carbonyl carbon. However, the resonance stabilization of the amide bond renders it the least reactive among carboxylic acid derivatives. Consequently, reactions with nucleophiles often necessitate activation or forcing conditions. The key reactive sites for nucleophilic attack are the carbonyl carbon and, in principle, the α-carbon, although the latter is less common in the absence of a suitable leaving group.

Reactivity with Nucleophiles: A Detailed Examination

The interaction of this compound with nucleophiles can be broadly categorized into reactions at the carbonyl group, leading to acyl substitution or addition, and reactions involving the dimethylamino moiety.

Transamidation with Amine Nucleophiles

One of the most direct examples of nucleophilic attack at the carbonyl carbon of N,N-dimethyl amides is the transamidation reaction. While amides are generally unreactive, this transformation can be achieved under specific conditions, typically requiring a catalyst or promoter.

A notable method involves the use of sodium tert-butoxide (NaOtBu) to mediate the transamidation of N,N-dimethyl amides with primary amines. This protocol proceeds under solvent-free conditions at room temperature, offering a practical approach for the synthesis of new amide derivatives. The reaction is believed to proceed via the activation of the amine nucleophile by the strong base, facilitating its attack on the otherwise unreactive amide carbonyl.

Table 1: Transamidation of N,N-Dimethyl Amides with Primary Amines

Amine NucleophileProduct YieldReference
Various Primary AminesModerate to Good[1][2]

Note: Specific yields for this compound were not detailed in the provided search results, but the general trend for N,N-dimethyl amides is reported as moderate to good.

A plausible reaction pathway for this transformation is illustrated below.

Transamidation_Mechanism cluster_reactants Reactants cluster_products Products DMA This compound TetrahedralIntermediate Tetrahedral Intermediate DMA->TetrahedralIntermediate Nucleophilic Attack Amine R-NH₂ ActivatedAmine R-NH⁻ Na⁺ Amine->ActivatedAmine + NaO-tBu Base NaO-tBu NewAmide New Amide Dimethylamine HN(CH₃)₂ ActivatedAmine->TetrahedralIntermediate Nucleophilic Attack TetrahedralIntermediate->NewAmide Collapse & Elimination of HN(CH₃)₂ TetrahedralIntermediate->Dimethylamine Hydrolysis_Mechanism DMA This compound TetrahedralIntermediate Tetrahedral Intermediate DMA->TetrahedralIntermediate Nucleophilic Attack Hydroxide OH⁻ Hydroxide->TetrahedralIntermediate Nucleophilic Attack Carboxylate 2-(Dimethylamino)acetate TetrahedralIntermediate->Carboxylate Collapse Dimethylamide ⁻N(CH₃)₂ TetrahedralIntermediate->Dimethylamide Dimethylamine HN(CH₃)₂ Dimethylamide->Dimethylamine + H₂O

References

An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-(Dimethylamino)acetamide

This compound, also known as N,N-Dimethylglycinamide, is a chemical compound with the formula (CH₃)₂NCH₂C(O)NH₂. It is a derivative of the amino acid glycine and is characterized by the presence of a tertiary amine and an amide functional group. This structure imparts a high degree of polarity to the molecule, which is a primary determinant of its solubility characteristics. Understanding its solubility is crucial for its application in various research and development contexts, including as a solvent, a reagent, or a potential component in pharmaceutical formulations.

Expected Solubility Profile

Based on its molecular structure, this compound is a polar, aprotic compound. The presence of the amide group allows for hydrogen bonding, while the dimethylamino group contributes to its polarity. Its expected solubility in various organic solvents is as follows:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl groups and the amide and amine functionalities of the solute.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted as the polar nature of this compound makes it incompatible with nonpolar solvents. "Like dissolves like" is the guiding principle here.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a broad spectrum of organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally based on their specific needs. The following table is a template that can be populated once such experimental data is obtained.

Solvent Chemical Formula Solvent Type Temperature (°C) Solubility ( g/100 mL)
WaterH₂OPolar Protic25(Data not available)
MethanolCH₃OHPolar Protic25(Data not available)
EthanolC₂H₅OHPolar Protic25(Data not available)
AcetoneC₃H₆OPolar Aprotic25(Data not available)
AcetonitrileC₂H₃NPolar Aprotic25(Data not available)
DichloromethaneCH₂Cl₂Polar Aprotic25(Data not available)
Ethyl AcetateC₄H₈O₂Polar Aprotic25(Data not available)
TetrahydrofuranC₄H₈OPolar Aprotic25(Data not available)
TolueneC₇H₈Nonpolar25(Data not available)
HexaneC₆H₁₄Nonpolar25(Data not available)

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

This section details a standard and reliable method for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath with orbital shaking

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

4.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess this compound B Add to a known volume of solvent in a vial A->B C Seal the vial tightly B->C D Place vials in a thermostatic shaker C->D E Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-72h) D->E F Allow vials to stand for phase separation E->F G Centrifuge the vials F->G H Withdraw a clear aliquot of the supernatant G->H I Filter the aliquot H->I J Dilute the filtered sample with a suitable solvent I->J K Analyze the diluted sample by HPLC or GC J->K L Determine the concentration from the calibration curve K->L M Calculate the initial solubility considering the dilution factor L->M

Caption: Workflow for Solubility Determination

4.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

    • After agitation, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

  • Sampling and Sample Preparation:

    • To further ensure the separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample from the saturated solution under the same analytical conditions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Signaling Pathways and Logical Relationships

This compound is not typically involved in biological signaling pathways. Its primary roles are in chemical synthesis and as a solvent. Therefore, a signaling pathway diagram is not applicable. Instead, a logical diagram illustrating the factors influencing its solubility is presented below.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A High Polarity Solubility Solubility A->Solubility Solute-Solvent Interactions B Hydrogen Bond Acceptor/Donor B->Solubility Solute-Solvent Interactions C Molecular Size & Shape C->Solubility Solute-Solvent Interactions D Polarity (Dielectric Constant) D->Solubility Solvent-Solvent Interactions E Hydrogen Bonding Capacity E->Solubility Solvent-Solvent Interactions F Dispersion Forces F->Solubility Solvent-Solvent Interactions G Temperature G->Solubility Thermodynamic Factors H Pressure H->Solubility Thermodynamic Factors

Caption: Factors Influencing Solubility

Conclusion

While quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the public domain, its chemical structure suggests high solubility in polar solvents and low solubility in nonpolar solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific applications. A thorough understanding of the factors influencing solubility, as outlined in this guide, is essential for the effective use of this compound in research and development.

In-depth Technical Guide on the Thermal Stability of 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

2-(Dimethylamino)acetamide, also known as N,N-Dimethylglycinamide, is an organic compound with potential applications in various fields, including as a building block in organic synthesis and for its potential biological activities. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing, particularly in applications that may involve elevated temperatures. Thermal decomposition can lead to the generation of hazardous volatile products and a loss of product integrity.

This technical guide provides a summary of the available data on the thermal properties of this compound and outlines standard methodologies for its thermal analysis. Due to a lack of specific experimental data in the public domain for this compound, this guide also draws upon information from structurally similar compounds, such as N,N-Dimethylacetamide (DMAc), to provide a comprehensive overview of the expected thermal behavior and analytical approaches.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal stability.

PropertyValueSource
Molecular Formula C4H10N2O[1]
Molecular Weight 102.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 6318-44-1[1]

Thermal Stability and Decomposition

The thermal decomposition of organic compounds containing nitrogen and oxygen, such as this compound, can be expected to produce hazardous gases. For the closely related compound N,N-Dimethylacetamide (DMAc), thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). It is also noted that containers of DMAc may explode when heated. Given the structural similarities, a similar decomposition profile can be anticipated for this compound.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and to quantify the mass loss of the sample.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition. The flow rate is typically set between 20-50 mL/min.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that is expected to encompass the decomposition of the material (e.g., from ambient temperature to 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. Key data points include the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss, which are determined from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating at a rate of 10 °C/min. The temperature range should be appropriate to observe melting and decomposition events.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting and some decompositions) and exothermic events (like crystallization and some decompositions) are observed as peaks. The onset temperature, peak temperature, and the area of the peak (which corresponds to the enthalpy change) are determined.

Visualizing Experimental Workflows

The logical flow of a comprehensive thermal stability analysis can be visualized to clarify the process from sample preparation to data interpretation.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation Prep Weigh and Prepare This compound Sample TGA_Setup TGA Instrument Setup (Inert Atmosphere) Prep->TGA_Setup DSC_Setup DSC Instrument Setup (Inert Atmosphere) Prep->DSC_Setup TGA_Run Heat Sample at Constant Rate TGA_Setup->TGA_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data Analyze_TGA Determine Decomposition Temperatures & Mass Loss TGA_Data->Analyze_TGA DSC_Run Heat Sample at Constant Rate DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data Analyze_DSC Identify Thermal Transitions (Melting, Decomposition) DSC_Data->Analyze_DSC Conclusion Assess Thermal Stability Profile Analyze_TGA->Conclusion Analyze_DSC->Conclusion

Caption: Workflow for Thermal Stability Assessment.

Anticipated Decomposition Pathway

While a specific decomposition mechanism for this compound has not been detailed in the literature, a plausible pathway can be hypothesized based on the principles of organic chemistry and studies of similar molecules. The thermal decomposition of amides can proceed through various mechanisms, including intramolecular elimination and radical chain reactions.

A potential initial step in the decomposition of this compound could involve an intramolecular cyclization to form a more stable five-membered ring structure, with the elimination of a small molecule. Alternatively, homolytic cleavage of the C-N or C-C bonds at high temperatures could initiate a radical-based decomposition cascade.

Decomposition_Pathway Compound This compound Heat High Temperature Compound->Heat Intermediates Reactive Intermediates (e.g., Radicals, Cyclic Species) Heat->Intermediates Initiation Products Decomposition Products (CO, CO2, NOx, etc.) Intermediates->Products Propagation/ Termination

References

An In-depth Technical Guide to the Hydrolytic Stability of 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific hydrolytic stability of 2-(Dimethylamino)acetamide. This guide provides a comprehensive framework based on the general principles of amide hydrolysis, regulatory guidance on forced degradation studies, and data from structurally related compounds. The experimental protocols and expected outcomes are presented as a robust template for designing and executing a formal stability study.

Introduction

This compound is a chemical entity with potential applications in various fields, including as a building block in pharmaceutical synthesis. A thorough understanding of its hydrolytic stability is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that could impact its efficacy and safety. This technical guide outlines the theoretical basis for the hydrolysis of this compound, provides detailed experimental protocols for a forced degradation study, and describes the analytical methodologies required to assess its stability profile.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2] The conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3][4]

Theoretical Hydrolytic Degradation Pathways

The hydrolysis of an amide bond, such as the one present in this compound, can be catalyzed by both acid and base.[1] The tertiary amine group in the molecule adds another layer of complexity to its behavior in aqueous solutions of varying pH.

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of amides is generally initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. For this compound, the dimethylamino group will also be protonated at low pH, which may influence the overall reaction kinetics through electronic effects. The expected degradation products are dimethylamine (as a salt) and acetic acid.

2.2. Base-Catalyzed Hydrolysis

In basic media, the hydrolysis proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses to form a carboxylate salt and an amine. For this compound, the expected products are sodium acetate (or another salt depending on the base used) and dimethylamine. The hydrolysis of N,N-disubstituted amides under basic conditions can be slower than that of primary or secondary amides due to steric hindrance.[5]

Below is a Graphviz diagram illustrating the proposed hydrolytic degradation pathways.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_parent This compound A_protonated Protonated Intermediate A_parent->A_protonated + H₃O⁺ A_products Dimethylamine (salt) + Acetic Acid A_protonated->A_products + H₂O B_parent This compound B_intermediate Tetrahedral Intermediate B_parent->B_intermediate + OH⁻ B_products Dimethylamine + Acetate B_intermediate->B_products

Figure 1: Proposed Hydrolytic Degradation Pathways

Experimental Protocols

The following protocols are designed for a forced degradation study to evaluate the hydrolytic stability of this compound. A target degradation of 5-20% is generally recommended to ensure that the degradation products are representative of those that might form under normal storage conditions.[2]

3.1. Materials and Reagents

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffers

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • pH meter

3.2. General Experimental Workflow

The general workflow for conducting the hydrolytic stability studies is depicted in the following diagram.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of 2-(DMAA) stress_acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_stock->stress_base stress_neutral Neutral Hydrolysis (e.g., Water, 80°C) prep_stock->stress_neutral prep_stress Prepare Stress Solutions (Acid, Base, Neutral) prep_stress->stress_acid prep_stress->stress_base prep_stress->stress_neutral sampling Sample at Time Points stress_acid->sampling stress_base->sampling stress_neutral->sampling neutralize Neutralize Samples sampling->neutralize analyze Analyze by HPLC neutralize->analyze quantify Quantify Parent & Degradants analyze->quantify

Figure 2: General Experimental Workflow for Hydrolytic Stability

3.3. Protocol for Acid Hydrolysis

  • Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.

  • Transfer a known volume of the stock solution to a volumetric flask and add 0.1 N HCl to the mark.

  • Place the flask in a thermostatically controlled water bath at 60°C.

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

3.4. Protocol for Base Hydrolysis

  • Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.

  • Transfer a known volume of the stock solution to a volumetric flask and add 0.1 N NaOH to the mark.

  • Maintain the flask at 60°C in a water bath.

  • Withdraw aliquots at specified time intervals.

  • Neutralize the aliquots immediately with an equivalent amount of 0.1 N HCl.

  • Dilute the neutralized samples with the mobile phase for analysis.

  • Analyze the samples by HPLC.

3.5. Protocol for Neutral Hydrolysis

  • Prepare a stock solution of this compound in HPLC grade water at a concentration of approximately 1 mg/mL.

  • Place the solution in a sealed container and heat to 80°C.

  • Withdraw aliquots at specified time intervals.

  • Cool the samples to room temperature.

  • Dilute with the mobile phase if necessary.

  • Analyze the samples by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

4.1. HPLC Method Parameters (Hypothetical)

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) and acetonitrile. The gradient or isocratic elution will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) or the use of a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) would be necessary.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method validation should be performed to ensure the method is linear, accurate, precise, specific, and robust.

Data Presentation

Quantitative data from the hydrolytic stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Hydrolytic Degradation of this compound

Stress ConditionTime (hours)Concentration of 2-(DMAA) (mg/mL)% DegradationDegradation Product(s) Area (%)
0.1 N HCl at 60°C 01.000.0-
20.955.04.8 (Dimethylamine)
40.9010.09.5 (Dimethylamine)
80.8218.017.5 (Dimethylamine)
0.1 N NaOH at 60°C 01.000.0-
20.982.01.9 (Dimethylamine)
40.964.03.8 (Dimethylamine)
80.928.07.7 (Dimethylamine)
Water at 80°C 01.000.0-
240.991.0Not Detected
480.982.0Not Detected

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Calculated Rate Constants (k) and Half-lives (t½) for Hydrolysis

Stress ConditionRate Constant (k) (hour⁻¹)Half-life (t½) (hours)
0.1 N HCl at 60°C Calculated ValueCalculated Value
0.1 N NaOH at 60°C Calculated ValueCalculated Value
Water at 80°C Calculated ValueCalculated Value

Note: Assuming pseudo-first-order kinetics.

Conclusion

This technical guide provides a comprehensive framework for assessing the hydrolytic stability of this compound. Based on the principles of amide chemistry, it is anticipated that the compound will undergo hydrolysis under both acidic and basic conditions to yield dimethylamine and acetic acid or its corresponding salt. The rate of hydrolysis is expected to be significantly influenced by pH and temperature. The provided experimental protocols and analytical methodology offer a solid starting point for researchers and drug development professionals to perform a thorough forced degradation study. The results of such a study will be instrumental in defining the stability profile of this compound, guiding formulation development, and establishing appropriate storage and handling procedures.

References

2-(Dimethylamino)acetamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-(Dimethylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (also known as N,N-Dimethylacetamide or DMAc), a widely used organic solvent. This document is intended for researchers, scientists, and professionals in drug development who may handle this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation and is suspected of damaging the unborn child.[1][2][3][4] The primary health risk associated with prolonged or high-level exposure is hepatotoxicity (liver damage).[5][6][7][8][9][10]

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable liquids4H227: Combustible liquid
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Dermal4H312: Harmful in contact with skin
Acute toxicity, Inhalation4H332: Harmful if inhaled
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Reproductive toxicity1BH360: May damage fertility or the unborn child
Skin corrosion/irritation2H315: Causes skin irritation
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.[2][3]

Toxicological Data

Quantitative toxicological data for this compound is summarized below. These values are critical for risk assessment in a laboratory setting.

Acute Toxicity
Route of AdministrationSpeciesLD50/LC50Reference
OralRat3000 - 6000 mg/kg[5][11]
OralMouse220 mg/kg[12]
DermalRat7500 mg/kg[11]
DermalMouse9600 mg/kg[11]
InhalationRat8.81 mg/L (1-hour exposure)[5]
InhalationMouse1.47 mg/L (3.5-hour exposure)[5]
Chronic Toxicity
SpeciesExposure RouteNOAEC/NOAELEffects Observed at Higher DosesReference
RatInhalation (2 years)25 ppmLiver degeneration, respiratory tract irritation, decreased body weight gain[5][13]
MouseInhalation (18 months)25 ppm (male), 101 ppm (female)Liver degeneration, respiratory tract irritation, decreased body weight gain[14]
RatOral (2 years)300 mg/kg/dayChanges in kidney and adrenal weights[13]

Mechanism of Hepatotoxicity

Studies have shown that this compound can induce liver injury. The proposed mechanism involves the generation of Reactive Oxygen Species (ROS) within hepatocytes. This oxidative stress leads to the activation of the Bcl-2 signaling pathway, which ultimately results in apoptosis (programmed cell death) of the liver cells.[5][12]

G Mechanism of this compound Induced Hepatotoxicity DMAc This compound Exposure Hepatocyte Hepatocyte (Liver Cell) DMAc->Hepatocyte Enters ROS Increased Reactive Oxygen Species (ROS) Generation Hepatocyte->ROS Bcl2 Activation of Bcl-2 Pathway ROS->Bcl2 Apoptosis Hepatocyte Apoptosis (Cell Death) Bcl2->Apoptosis LiverInjury Liver Injury Apoptosis->LiverInjury

Caption: Signaling pathway of this compound-induced liver cell apoptosis.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments of this compound, based on established guidelines and available literature.

Acute Oral Toxicity (LD50 Determination)

This protocol is based on the principles of the OECD 425 guideline (Up-and-Down Procedure).

  • Objective: To determine the median lethal dose (LD50) of this compound when administered orally.

  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females. A small number of animals are used sequentially.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.

  • Procedure:

    • Animals are fasted prior to dosing (food, but not water, is withheld overnight).

    • A single animal is dosed with the starting dose level. The substance is administered orally via gavage.

    • The animal is observed for signs of toxicity and mortality over a 48-hour period.

    • If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

    • All animals are observed for a total of 14 days for any signs of delayed toxicity.

    • Body weights are recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion

This protocol is based on the principles of the OECD 404 guideline.

  • Objective: To assess the potential of this compound to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are typically used for this assay.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

    • A small amount (e.g., 0.5 mL of the liquid) of this compound is applied to a small area of the clipped skin.

    • The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the dressing and any residual test substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The severity of the skin reactions is scored according to a standardized scale. The mean scores for erythema and edema are calculated for each observation time.

Acute Inhalation Toxicity

This protocol is based on the principles of the OECD 403 guideline.

  • Objective: To determine the median lethal concentration (LC50) of this compound when administered by inhalation.

  • Test Animals: Young adult rats of a single strain are used.

  • Procedure:

    • Animals are placed in a whole-body or nose-only inhalation chamber.

    • The test atmosphere is generated by vaporizing the liquid this compound. The concentration of the vapor is carefully controlled and monitored.

    • Animals are exposed to the test atmosphere for a fixed period, typically 4 hours.

    • During and after exposure, animals are observed for signs of toxicity.

    • Following exposure, the animals are returned to their cages and observed for a period of 14 days.

    • Mortality is recorded, and body weights are measured at regular intervals.

  • Data Analysis: The LC50 is calculated using appropriate statistical methods, such as probit analysis.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Preparedness cluster_disposal Waste Disposal ReviewSDS Review Safety Data Sheet (SDS) AssessRisks Conduct Risk Assessment ReviewSDS->AssessRisks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE WorkInHood Work in a Fume Hood SelectPPE->WorkInHood GroundEquipment Ground Equipment (Combustible) WorkInHood->GroundEquipment UseTools Use Appropriate Transfer Tools GroundEquipment->UseTools SealContainer Keep Container Tightly Sealed UseTools->SealContainer CollectWaste Collect Waste in a Labeled Container SealContainer->CollectWaste SpillKit Ensure Spill Kit is Accessible EyewashShower Know Location of Eyewash/Shower SpillKit->EyewashShower FirstAid Be Familiar with First Aid Procedures EyewashShower->FirstAid StoreWaste Store Waste in a Designated Area CollectWaste->StoreWaste DisposeWaste Dispose of Waste via Approved Channels StoreWaste->DisposeWaste

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][15]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][15][16]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves (e.g., butyl rubber, Viton®). Consult the glove manufacturer's compatibility data.

    • Wear a lab coat or other protective clothing to prevent skin contact.[12][15][16]

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[12]

Accidental Release and First Aid Measures

Accidental Release
  • Minor Spills:

    • Evacuate unnecessary personnel from the area.[17]

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[11]

    • Collect the absorbed material into a labeled container for hazardous waste disposal.[11]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders.[18]

    • Prevent the spill from entering drains or waterways.[3]

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][18] Keep away from heat, sparks, and open flames.[1]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste disposal should be handled by a licensed professional waste disposal service.[15]

This guide is intended to provide essential safety and handling information. Always refer to the Safety Data Sheet (SDS) for the most current and detailed information before working with this compound.

References

In-Depth Technical Guide to the Biological Activity of 2-(Dimethylamino)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(dimethylamino)acetamide scaffold is a versatile pharmacophore that has been incorporated into a diverse range of biologically active molecules. Its unique physicochemical properties, including its potential to modulate solubility and engage in various intermolecular interactions, have made it a valuable component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives, with a focus on their anticonvulsant, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative activity data and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticonvulsant Activity

A significant body of research has highlighted the potential of this compound derivatives as potent anticonvulsant agents. Several studies have demonstrated their efficacy in well-established animal models of epilepsy, suggesting their potential for the treatment of various seizure types.

Quantitative Anticonvulsant Activity Data

The anticonvulsant efficacy of various this compound derivatives has been quantified in preclinical models. The following table summarizes the median effective dose (ED50) and other relevant metrics for representative compounds.

Compound IDAnimal ModelSeizure TypeAdministration RouteED50 (mg/kg)Neurotoxicity (mg/kg)Reference
Milacemide MouseBicuculline-inducedOral5.7>1000[1]
Compound 40 MouseMaximal Electroshock (MES)Oral>10, <100Not specified[2]
Compound 47 MouseMaximal Electroshock (MES)Oral>10, <100Not specified[2]
Compound 59 MouseMaximal Electroshock (MES)Oral>10, <100Not specified[2]
FPL 13950 MouseMaximal Electroshock (MES)OralGood efficacy (exact ED50 not specified)High doses produced neural impairment[3]
Compound 14 MouseMaximal Electroshock (MES)Intraperitoneal49.6Not specified[4]
Compound 14 Mouse6 Hz (32 mA)Intraperitoneal31.3Not specified[4]
Compound 14 MousescPTZIntraperitoneal67.4Not specified[4]
Experimental Protocols for Anticonvulsant Screening

The evaluation of anticonvulsant activity relies on standardized and reproducible experimental models. The following are detailed protocols for the most commonly employed assays.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle control

  • Male CF-1 or C57BL/6 mice or Sprague-Dawley rats

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal for accurate dosing.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral, intraperitoneal).

  • Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of 0.5% tetracaine hydrochloride to the eyes of the restrained animal, followed by a drop of 0.9% saline to ensure good electrical contact. Place the corneal electrodes on the eyes.

  • Stimulation: Deliver an alternating current electrical stimulus. Typical parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.

  • Observation: Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent.

  • Data Analysis: Calculate the percentage of animals protected in the drug-treated group compared to the vehicle control. The ED50 can be determined using probit analysis.

Objective: To evaluate the ability of a compound to prevent seizures induced by the GABA-A receptor antagonist pentylenetetrazole, a model for generalized myoclonic and absence seizures.

Materials:

  • Pentylenetetrazole (PTZ) solution

  • Test compound and vehicle control

  • Syringes and needles for injection

  • Observation chambers

  • Male C57BL/6 mice

Procedure:

  • Animal Preparation and Habituation: Acclimatize mice and place them individually in observation chambers for at least 3 minutes before injection.

  • Drug Administration: Administer the test compound or vehicle control.

  • PTZ Administration: At the time of peak drug effect, administer a subconvulsive dose of PTZ (typically 30-35 mg/kg for C57BL/6 mice) via intraperitoneal (IP) injection.[5]

  • Observation and Scoring: Immediately after PTZ injection, observe each mouse for 30 minutes for signs of seizures.[5] Score the seizure severity using a modified Racine scale.

  • Endpoint: The primary endpoint is the prevention of generalized clonic seizures.

  • Data Analysis: Determine the percentage of animals protected from seizures in the treated group versus the control group. Calculate the ED50.

Objective: To assess the efficacy of a compound against psychomotor seizures that are often resistant to standard antiepileptic drugs.

Materials:

  • Electroconvulsive shock apparatus with a 6 Hz stimulus setting

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution

  • 0.9% Saline solution

  • Test compound and vehicle control

  • Male CF-1 mice

Procedure:

  • Animal Preparation and Drug Administration: Follow the same initial steps as the MES test.

  • Stimulation: Apply a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus through corneal electrodes.[6] The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.[7]

  • Observation: Observe the animal for characteristic seizure behaviors, which include a momentary stun, forelimb clonus, jaw clonus, and Straub tail.[6]

  • Endpoint: An animal is considered protected if it does not display the characteristic seizure behavior and resumes normal exploratory activity within 10 seconds.[7]

  • Data Analysis: Calculate the percentage of protected animals and determine the ED50 at each current intensity.

Proposed Mechanism of Anticonvulsant Action

While the precise mechanisms are still under investigation for many derivatives, a prevalent hypothesis for the anticonvulsant activity of some 2-aminoacetamide derivatives involves the modulation of voltage-gated sodium channels. By binding to these channels, the compounds may stabilize the inactivated state, thereby reducing the high-frequency neuronal firing characteristic of seizures. Some compounds may also interact with other targets within the central nervous system, contributing to their broad-spectrum anticonvulsant profile.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibited Derivative This compound Derivative Derivative->Na_Channel Binds and Stabilizes Inactive State Action_Potential->Na_Channel Depolarization Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Triggers Postsynaptic_Response Reduced Excitatory Postsynaptic Potential Neurotransmitter_Release->Postsynaptic_Response Reduced Binding

Caption: Proposed mechanism of anticonvulsant action for some this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
2b E. coliClose to positive control[8]
2b S. typhiClose to positive control[8]
2b S. aureusClose to positive control[8]
2b B. subtilisLower than positive control[8]
2i E. coliClose to positive control[8]
2i S. typhiEqual to positive control[8]
2i S. aureusClose to positive control[8]
2i B. subtilisEqual to positive control[8]
5b A. baumannii ATCC19606DIZ = 32.0 mm[9]
5b P. aeruginosa ATCC27853DIZ = 23.5 mm[9]
5b P. aeruginosa ATCC29260DIZ = 24.5 mm[9]
5d S. aureus ATCC6538pDIZ = 23.5 mm[9]
2s Fusarium solani125[10]
2u Fusarium solani125[10]

DIZ = Diameter of Inhibition Zone

Experimental Protocols for Antimicrobial Screening

Objective: To qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile cork borer or pipette tips

  • Test compound solutions at known concentrations

  • Positive control (e.g., a standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm.[11]

  • Inoculation: Inoculate the surface of the MHA plates by spreading a standardized microbial inoculum over the entire agar surface.[11]

  • Well Creation: Aseptically punch holes with a diameter of 6 to 8 mm in the inoculated agar using a sterile cork borer.[11]

  • Compound Application: Add a defined volume (20–100 µL) of the test compound solution, positive control, and negative control into separate wells.[11]

  • Incubation: Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Objective: To quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Mueller-Hinton Broth (MHB)

  • Test compound solutions

  • Multichannel pipette

  • Incubator

  • ELISA reader (optional, for quantitative growth assessment)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate. Typically, 100 µL of MHB is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.[1]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB (typically adjusted to a 0.5 McFarland standard).

  • Inoculation: Add a defined volume of the bacterial inoculum to each well (except for a sterility control well), resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12] This can be assessed visually or by measuring the optical density using a plate reader.

Antimicrobial_Assay_Workflow cluster_AgarWell Agar Well Diffusion cluster_BrothMicro Broth Microdilution (MIC) A1 Prepare Inoculated Agar Plate A2 Create Wells in Agar A1->A2 A3 Add Test Compound to Wells A2->A3 A4 Incubate Plate A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Prepare Serial Dilutions of Compound in 96-Well Plate B2 Add Standardized Bacterial Inoculum B1->B2 B3 Incubate Plate B2->B3 B4 Determine Lowest Concentration with No Visible Growth B3->B4

Caption: Experimental workflows for antimicrobial susceptibility testing.

Kinase Inhibitory Activity

The this compound moiety is also found in a number of potent kinase inhibitors, highlighting its utility in targeting this important class of enzymes. Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[11]

Quantitative Kinase Inhibitory Activity Data

The inhibitory activity of these derivatives against specific kinases is typically reported as the half-maximal inhibitory concentration (IC50).

Compound IDTarget KinaseIC50Reference
Compound 2 CDK1/cyclin BSubmicromolar[13]
Compound 2 CDK2/cyclin ESubmicromolar[13]
Compound 2 CDK5/p25Submicromolar[13]
Compound 2 CDK9/cyclin KSubmicromolar[13]
Compound 4 CDK2/cyclin ESubmicromolar[13]
Compound 4 CDK9/cyclin KSubmicromolar[13]
H4 MARK4Nanomolar range[14]
H19 MARK4Nanomolar range[14]
PJ34 PARP-1Not specified (inhibitor)[15]
Experimental Protocol for In Vitro Kinase Assay

Objective: To determine the in vitro potency of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound

  • 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Dilute the kinase and substrate/ATP mixture to their optimal working concentrations in the kinase buffer.[16]

  • Kinase Reaction:

    • Add the serially diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.[16]

    • Add the diluted kinase to each well.[16]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[16]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]

  • Signal Generation and Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[16]

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30 minutes.[16]

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

Microtubule Affinity Regulating Kinase 4 (MARK4) is implicated in various cellular processes, and its overexpression is linked to the progression of several cancers. MARK4 can influence cell proliferation and migration through pathways such as the Hippo signaling pathway.[17][18]

MARK4_Signaling MARK4 MARK4 Hippo_Pathway Hippo Pathway MARK4->Hippo_Pathway Inhibits Derivative This compound Derivative (e.g., H4, H19) Derivative->MARK4 Inhibits YAP_TAZ YAP/TAZ Hippo_Pathway->YAP_TAZ Phosphorylates and Inactivates Nuclear_Localization Nuclear Localization and Activation YAP_TAZ->Nuclear_Localization Promotes Cell_Growth Cell Proliferation and Migration Nuclear_Localization->Cell_Growth Leads to

Caption: Simplified MARK4 signaling pathway and the inhibitory effect of this compound derivatives.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and cell death. Hyperactivation of PARP-1 can lead to a form of programmed necrosis. Some this compound derivatives, such as PJ34, are known to inhibit PARP-1.[15]

PARP1_Necrosis_Pathway DNA_Damage Extensive DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 Hyperactivates NAD_Depletion NAD+ Depletion PARP1->NAD_Depletion Consumes NAD+ Derivative This compound Derivative (e.g., PJ34) Derivative->PARP1 Inhibits ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Leads to Necrosis Necrotic Cell Death ATP_Depletion->Necrosis Induces

Caption: Role of PARP-1 in necrosis and its inhibition by this compound derivatives.

Other Biological Activities

Beyond the major areas discussed, this compound derivatives have shown promise in other therapeutic areas, including:

  • Antioxidant and Anti-inflammatory Activity: Some derivatives have demonstrated the ability to scavenge free radicals and reduce the production of inflammatory mediators like nitric oxide.[6]

  • Butyrylcholinesterase (BChE) Inhibition: Certain substituted acetamide derivatives have been identified as inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[19][20]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. The derivatives discussed in this guide demonstrate significant potential as anticonvulsants, antimicrobials, and kinase inhibitors. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this promising class of compounds for various therapeutic applications. The continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

Uncharted Territory: The Biological Profile of 2-(Dimethylamino)acetamide Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature and chemical databases reveals a significant gap in the understanding of 2-(Dimethylamino)acetamide's mechanism of action in biological systems. Currently, there is no publicly available research detailing its specific molecular targets, signaling pathways, or pharmacological effects. This technical guide addresses the current state of knowledge, summarizes the available data for the compound, and explores the activities of structurally related molecules to provide context for future research.

For researchers, scientists, and drug development professionals, this compound represents a largely unexplored molecule. While the broader class of acetamide derivatives has been investigated for a wide range of therapeutic applications, this specific compound has not been the subject of detailed biological studies. As a result, the core requirements of this guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled for this compound itself due to the absence of foundational research.

Physicochemical Properties and Safety Data

What is known about this compound is primarily its chemical identity and basic safety profile, largely sourced from chemical repositories like PubChem. This information is crucial for any initial handling and in vitro study design.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Molecular Formula C4H10N2O--INVALID-LINK--
Molecular Weight 102.14 g/mol --INVALID-LINK--
CAS Number 6318-44-1--INVALID-LINK--
SMILES CN(C)CC(=O)N--INVALID-LINK--
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation--INVALID-LINK--

Context from Structurally Related Compounds

While direct data is lacking, the biological activities of structurally analogous compounds can offer preliminary hypotheses for the potential action of this compound. It is critical to note that these are not the mechanisms of action for this compound but represent the known functions of related molecules.

Lidocaine Analogues: Sodium Channel Blockade

A closely related compound, 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide , is structurally similar to the local anesthetic lidocaine.[1] The mechanism of action for this class of compounds is well-established. They function by blocking voltage-gated sodium channels in the neuronal cell membrane.

SodiumChannelBlockade cluster_membrane Neuronal Membrane NaChannel_Open Voltage-Gated Na+ Channel (Open) ActionPotential Action Potential Propagation NaChannel_Open->ActionPotential Depolarization NaChannel_Blocked Voltage-Gated Na+ Channel (Blocked) NoNaInflux No Na+ Influx NaChannel_Blocked->NoNaInflux LidocaineAnalogue 2-(Dimethylamino)-N- (2,6-dimethylphenyl)acetamide LidocaineAnalogue->NaChannel_Blocked Binds to intracellular portion NoActionPotential Inhibition of Action Potential NaInflux Na+ Influx NaInflux->NaChannel_Open NoNaInflux->NoActionPotential

Caption: Mechanism of local anesthetics like lidocaine analogues.

By binding to the sodium channels, these molecules prevent the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This action effectively stops the propagation of action potentials along the nerve fiber, leading to a loss of sensation.

PARP-1 Inhibitors in Cellular Necrosis Imaging

Another related molecule, [11C]2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (known as [11C]PJ34), is a known inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an enzyme that becomes hyperactivated in response to DNA damage, a key event in cellular necrosis.

PARP1_Inhibition DNADamage DNA Damage PARP1 PARP-1 Activation DNADamage->PARP1 NAD NAD+ Depletion PARP1->NAD Hyperactivation leads to Necrosis Cellular Necrosis NAD->Necrosis PJ34 [11C]PJ34 (PARP-1 Inhibitor) PJ34->PARP1 Inhibits

Caption: Role of PARP-1 in necrosis and its inhibition.

The inhibitor, PJ34, competes with the enzyme's natural substrate (NAD+), thereby preventing the excessive consumption of NAD+ and subsequent cell death. This mechanism is leveraged in positron emission tomography (PET) imaging to visualize areas of necrotic cell death.

General Toxicology of Acetamide Derivatives

The broader class of simple acetamides, including the solvent N,N-Dimethylacetamide (DMAC), has undergone toxicological assessment. Chronic or high-dose exposure to these compounds is often associated with hepatotoxicity (liver damage).[2][3][4] They are generally rapidly absorbed and metabolized via demethylation.[2][3] While some acetamide derivatives have been studied for anti-inflammatory and antioxidant properties, these effects are highly structure-dependent.[5]

The Path Forward: A Call for Foundational Research

The absence of biological data for this compound makes it a molecule of unknown potential. To elucidate its mechanism of action, a systematic, multi-step research program would be required.

ResearchWorkflow Start This compound InSilico In Silico Screening (Target Prediction, ADMET) Start->InSilico InVitro In Vitro Assays (Binding, Enzyme Inhibition, Cell Viability) InSilico->InVitro MoA Mechanism of Action Studies (Signaling Pathway Analysis) InVitro->MoA InVivo In Vivo Models (Efficacy, PK/PD, Toxicology) MoA->InVivo End Defined Biological Profile InVivo->End

Caption: A proposed workflow for characterizing this compound.

  • In Silico Screening : Computational models could predict potential biological targets and assess drug-likeness and potential toxicity.

  • In Vitro Assays : Initial laboratory tests would involve screening the compound against various cell lines to assess cytotoxicity. Subsequently, binding assays and enzyme inhibition assays against predicted targets would be necessary.

  • Mechanism of Action Studies : If a biological effect is observed, further studies would be needed to identify the specific signaling pathways involved.

  • In Vivo Models : Should in vitro results be promising, studies in animal models would be required to determine efficacy, pharmacokinetics, and a comprehensive toxicological profile.

Conclusion

While a detailed guide on the mechanism of action of this compound cannot be provided at this time, this document serves to highlight a significant knowledge gap in the scientific literature. The compound's simple structure and relation to biologically active molecules suggest that it warrants investigation. For researchers in drug discovery, this compound represents an open field for novel investigation, with the potential for uncovering new biological activities and therapeutic applications. Any progression, however, is contingent on foundational research to first determine its basic pharmacological properties.

References

Methodological & Application

Synthesis of 2-(Dimethylamino)acetamide from Dimethylamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(dimethylamino)acetamide, a valuable building block in pharmaceutical and chemical research. The synthesis involves the nucleophilic substitution of a 2-haloacetamide with dimethylamine. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure incorporates a tertiary amine and an amide functional group, making it a versatile scaffold for further chemical modifications. The protocol outlined below describes a reliable method for its preparation from readily available starting materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where dimethylamine displaces a halide from a 2-haloacetamide. A common precursor for this reaction is 2-bromoacetamide.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[1]

Materials:

  • 2-Bromoacetamide

  • Dimethylamine (2 M solution in THF)

  • Acetonitrile

  • Dichloromethane

  • Methanol

  • Carbonate resin

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetamide (1.0 g, 7.25 mmol) in acetonitrile (10.35 mL).

  • Addition of Dimethylamine: To the stirred solution, add a 2 M solution of dimethylamine in THF (12 mL, 24.00 mmol).

  • Reaction: Stir the reaction mixture under an inert atmosphere (argon) at room temperature for 48 hours.

  • Work-up:

    • Remove the solvent from the reaction mixture by evaporation under reduced pressure.

    • Re-dissolve the resulting residue in a 1:1 mixture of dichloromethane and methanol (50 mL).

    • Neutralize the solution by adding carbonate resin (2 equivalents) and gently shaking for 20 hours.

  • Isolation:

    • Filter the mixture to remove the resin.

    • Evaporate the filtrate to dryness under reduced pressure to yield the final product.

Data Presentation

ParameterValueReference
Starting Material2-Bromoacetamide[1]
Reagent2 M Dimethylamine in THF[1]
SolventAcetonitrile[1]
Reaction Time48 hours[1]
Reaction TemperatureRoom Temperature[1]
Yield100% (0.740 g)[1]
AppearancePeach-colored solid[1]
NMR (400MHz, DMSO-d6)δ 7.34 (s, 1H), 7.19 (s, 1H), 3.01 (s, 2H), 2.31 (s, 6H)[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 2-Bromoacetamide in Acetonitrile add_dma Add Dimethylamine (2M in THF) start->add_dma react Stir at RT for 48h under Argon add_dma->react evaporate1 Evaporate Solvents react->evaporate1 redissolve Redissolve in DCM/Methanol evaporate1->redissolve neutralize Neutralize with Carbonate Resin redissolve->neutralize filter Filter neutralize->filter evaporate2 Evaporate Filtrate filter->evaporate2 product This compound evaporate2->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethylamine is a flammable and corrosive gas with a strong odor. Handle with care.

  • 2-Bromoacetamide is a lachrymator and is harmful if swallowed or in contact with skin.

Conclusion

This protocol provides a straightforward and high-yielding method for the synthesis of this compound. The procedure utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers. The final product can be used in various downstream applications in drug discovery and development.

References

Application Notes and Protocols for Amidation Reactions Using 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide functional group is a prevalent feature in a vast array of pharmaceutical agents. 2-(Dimethylamino)acetamide is a versatile bifunctional molecule that can serve as a valuable building block in the synthesis of complex organic molecules. Its structure incorporates a primary amide and a tertiary amine, offering multiple points for chemical modification. This document provides detailed application notes and protocols for the utilization of this compound as a nucleophilic amine source in amidation reactions. These protocols are intended to guide researchers in the efficient synthesis of N-acyl-2-(dimethylamino)acetamide derivatives, which are potential intermediates for the development of novel therapeutics. The inclusion of a tertiary amine moiety can enhance the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability.

Applications in Organic Synthesis and Drug Discovery

The N-acylation of this compound provides a straightforward route to compounds containing a tertiary amine and an amide linkage separated by a methylene group. This structural motif is of interest in drug design for several reasons:

  • Modulation of Physicochemical Properties: The basic dimethylamino group can be protonated at physiological pH, which can significantly influence the solubility, lipophilicity, and membrane permeability of a molecule.

  • Bioisosteric Replacement: The resulting N-acyl derivative can act as a bioisostere for other functional groups, allowing for the fine-tuning of biological activity and metabolic stability.

  • Scaffold for Further Diversification: The primary amide of the starting material is transformed into a secondary amide, which can participate in further chemical transformations. The tertiary amine can also be involved in various reactions, such as quaternization or oxidation.

  • Intermediates for Bioactive Molecules: N-acyl-2-(dimethylamino)acetamide derivatives can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators. For instance, derivatives of the related 2-amino-N,N-dimethylacetamide hydrochloride have been used in the synthesis of Lp-PLA2 enzyme inhibitors for treating atherosclerosis and as agricultural fungicides.[1]

General Reaction Scheme

The amidation reaction involving this compound typically proceeds by the activation of a carboxylic acid, followed by nucleophilic attack by the primary amine of this compound. The general transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products CarboxylicAcid R-COOH Carboxylic Acid Product R-C(=O)NH-C(=O)CH₂N(CH₃)₂ N-Acyl-2-(dimethylamino)acetamide CarboxylicAcid->Product Amine H₂N-C(=O)CH₂N(CH₃)₂ This compound Amine->Product CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Product Base Base (optional) (e.g., DIPEA) Base->Product Byproducts Byproducts G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add SOCl₂ or (COCl)₂ at 0 °C A->B C Stir at RT (1-3 h) B->C F Add Acyl Chloride Solution C->F D Prepare Solution of This compound & Base E Cool Amine Solution to 0 °C D->E E->F G Stir at RT (2-24 h) F->G H Quench Reaction G->H I Aqueous Work-up (Extraction & Washes) H->I J Dry & Concentrate I->J K Purify Product J->K G cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid, Amine, & Additive in Solvent B Add Base A->B C Cool to 0 °C B->C D Add Coupling Agent C->D E Stir at RT (4-24 h) D->E F Dilute with EtOAc E->F G Aqueous Work-up F->G H Dry & Concentrate G->H I Purify Product H->I G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedSpecies Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) CarboxylicAcid->ActivatedSpecies + Activating Agent TetrahedralIntermediate Tetrahedral Intermediate ActivatedSpecies->TetrahedralIntermediate Nucleophilic Attack Amine This compound Amine->TetrahedralIntermediate Product N-Acyl-2-(dimethylamino)acetamide TetrahedralIntermediate->Product - Leaving Group

References

2-(Dimethylamino)acetamide: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Dimethylamino)acetamide is a valuable and versatile building block in medicinal chemistry, serving as a key structural motif in a variety of biologically active compounds. Its inherent physicochemical properties, including its small size, polarity, and hydrogen bonding capabilities, make it an attractive component for the design of novel therapeutics targeting a range of diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, anticonvulsants, and analgesics.

Application Note 1: Synthesis of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors for Atherosclerosis

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] Inhibition of Lp-PLA2 is a promising therapeutic strategy for the treatment of cardiovascular disease. The this compound moiety has been incorporated into potent Lp-PLA2 inhibitors, such as Darapladib.

Quantitative Data for Lp-PLA2 Inhibition

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
DarapladibLp-PLA20.25[2]--

Experimental Protocol: Synthesis of an Lp-PLA2 Inhibitor Precursor

This protocol describes the synthesis of a key intermediate that can be further elaborated to potent Lp-PLA2 inhibitors, based on synthetic strategies for related compounds.

Step 1: Synthesis of N-(aryl)-2-chloroacetamide

  • To a solution of the desired aniline derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) at 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(aryl)-2-chloroacetamide, which can be purified by recrystallization or column chromatography.

Step 2: N-Alkylation with this compound

While a direct N-alkylation with this compound is a plausible next step, literature precedents often utilize a two-step approach where a secondary amine is first introduced and then the acetamide moiety is appended. For the purpose of illustrating the use of the title compound's structural elements, a more direct, albeit potentially challenging, approach is outlined here for conceptual understanding. A more practical route for complex molecules like Darapladib involves multi-step syntheses where the N,N-dimethylaminoethyl group is introduced separately.

Conceptual Workflow for Incorporating the this compound Moiety

G cluster_0 Synthesis of Lp-PLA2 Inhibitor Precursor Start Start Aryl_Amine Aryl Amine Start->Aryl_Amine Chloroacetylation Chloroacetylation (Chloroacetyl chloride, Base) Aryl_Amine->Chloroacetylation N_Aryl_Chloroacetamide N-Aryl-2-chloroacetamide Chloroacetylation->N_Aryl_Chloroacetamide Alkylation Alkylation with This compound (conceptual) N_Aryl_Chloroacetamide->Alkylation Lp_PLA2_Precursor Lp-PLA2 Inhibitor Precursor Alkylation->Lp_PLA2_Precursor

Caption: Synthetic workflow for an Lp-PLA2 inhibitor precursor.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

G cluster_0 Lp-PLA2 Inflammatory Pathway in Atherosclerosis LDL Low-Density Lipoprotein (LDL) Oxidation Oxidation LDL->Oxidation oxLDL Oxidized LDL (oxLDL) Oxidation->oxLDL Hydrolysis Hydrolysis oxLDL->Hydrolysis Lp_PLA2 Lp-PLA2 Lp_PLA2->Hydrolysis Lyso_PC Lysophosphatidylcholine (Lyso-PC) Hydrolysis->Lyso_PC Ox_FFA Oxidized Free Fatty Acids Hydrolysis->Ox_FFA Inflammation Inflammation (Macrophage activation, Foam cell formation) Lyso_PC->Inflammation Ox_FFA->Inflammation Atherosclerotic_Plaque Atherosclerotic Plaque Formation & Progression Inflammation->Atherosclerotic_Plaque Darapladib Darapladib (Lp-PLA2 Inhibitor) Darapladib->Lp_PLA2

Caption: Inhibition of the Lp-PLA2 pathway by Darapladib.

Application Note 2: Development of Novel Anticonvulsant Agents

The acetamide scaffold is a common feature in many anticonvulsant drugs. N-substituted this compound derivatives are of interest for the development of new antiepileptic agents, potentially acting on neuronal voltage-gated sodium channels.[3]

Quantitative Data for Acetamide-Based Anticonvulsants

Compound ClassTest ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
N-(Bicyclic)-2-aminoacetamide derivatives[3]Maximal Electroshock (MES)>10, <100 (oral)Phenytoin~9.5
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives[4]Maximal Electroshock (MES)Varies by derivativeCarbamazepine~8.8

Experimental Protocol: Synthesis of N-Aryl-2-(dimethylamino)acetamide Derivatives

This protocol outlines a general method for the synthesis of N-aryl-2-(dimethylamino)acetamide derivatives.

Step 1: Synthesis of 2-(Dimethylamino)acetyl Chloride Hydrochloride

This intermediate can be synthesized from 2-(dimethylamino)acetic acid (dimethylglycine) and a chlorinating agent like thionyl chloride or oxalyl chloride.

Step 2: Amide Coupling

  • Dissolve the desired aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like DCM at 0 °C.

  • Slowly add a solution of 2-(dimethylamino)acetyl chloride hydrochloride (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(dimethylamino)acetamide.

Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

This protocol is a standard method for evaluating the anticonvulsant efficacy of a test compound.[5]

  • Animals: Adult male Swiss mice are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizures: At the time of predicted peak effect of the compound, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Logical Workflow for Anticonvulsant Drug Discovery

G cluster_0 Anticonvulsant Discovery Workflow Start Start Synthesis Synthesis of N-Aryl-2- (dimethylamino)acetamide Library Start->Synthesis Screening Primary Screening (MES Test) Synthesis->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification Dose_Response Dose-Response Studies (ED50 Determination) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (SAR Studies) Dose_Response->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Workflow for discovering novel anticonvulsant agents.

Application Note 3: Investigation of Analgesic Properties

Acetamide derivatives have been explored for their analgesic properties. The incorporation of the this compound moiety can modulate the pharmacokinetic and pharmacodynamic properties of molecules to enhance their analgesic effects.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a common in vivo model for screening peripheral analgesic activity.[6]

  • Animals: Adult male Swiss mice are used.

  • Compound Administration: The test compound is administered (e.g., i.p. or p.o.) at a predetermined dose. A control group receives the vehicle.

  • Induction of Writhing: After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes for each mouse is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Experimental Protocol: Hot Plate Test for Analgesic Activity

This test is used to evaluate central analgesic activity.[6]

  • Animals: Adult male Swiss mice are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: The baseline reaction time (e.g., licking of hind paws or jumping) of each mouse when placed on the hot plate is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compound is administered.

  • Post-treatment Measurement: The reaction time of each mouse is measured at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in reaction time (latency) compared to the baseline is calculated to determine the analgesic effect.

Potential Mechanism of Action in Analgesia

While the exact mechanisms for novel acetamide analgesics need to be elucidated, a plausible pathway involves the modulation of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation.

G cluster_0 Prostaglandin Synthesis and Pain Pathway Cell_Membrane Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Cell_Membrane->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Acetamide_Derivative This compound Derivative (Hypothesized) Acetamide_Derivative->COX_Enzymes

Caption: Hypothesized inhibition of the COX pathway by an analgesic acetamide derivative.

This compound is a highly adaptable and valuable building block for the synthesis of a diverse range of bioactive molecules. Its incorporation into drug candidates has shown promise in the development of treatments for cardiovascular diseases, neurological disorders, and pain management. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery and development programs. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this compound in medicinal chemistry.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Incorporating a 2-(Dimethylamino)acetamide Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide and its derivatives are versatile building blocks in organic synthesis, frequently utilized in the construction of various heterocyclic scaffolds due to the reactivity of the amide functionality and the adjacent carbon atom. While the broader class of acetamides sees wide application, the direct use of 2-(dimethylamino)acetamide as a primary building block for the de novo synthesis of heterocyclic rings is not extensively documented in readily available literature. However, its structural motif is found in more complex molecules where it is appended to a pre-existing heterocyclic core. This approach is valuable in medicinal chemistry for modifying the physicochemical properties of a lead compound, such as solubility and basicity, which can influence pharmacokinetic and pharmacodynamic profiles.

These application notes provide a detailed protocol for the synthesis of a complex heterocyclic compound, 2-(4-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-N-methyl-3H-imidazo[4,5-b]pyridine-3-acetamide. This example illustrates a common strategy where a dimethylamino acetamide group is introduced via amidation of a heterocyclic carboxylic acid derivative.

Application: Synthesis of 2-(4-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-N-methyl-3H-imidazo[4,5-b]pyridine-3-acetamide

This protocol details the synthesis of a substituted imidazo[4,5-b]pyridine derivative, a scaffold of interest in medicinal chemistry. The final step involves the formation of an acetamide linkage between the heterocyclic acetic acid and N,N,N'-trimethyl-1,4-benzenediamine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the title compound from its corresponding acetic acid precursor.

Reactant/ReagentMolecular Weight ( g/mol )MolesMass (g)Volume (ml)Role
2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid287.700.01745.0-Starting Material
Oxalyl chloride126.930.01722.2-Activating Agent
N,N,N'-trimethyl-1,4-benzenediamine150.230.01932.9-Amine Coupling Partner
Dimethylformamide (dry)73.09--75Solvent
Triethylamine101.19--6Base
Product 419.91 - 6.6 - Final Product
Yield (%) - - - - 92%
Experimental Protocol

Synthesis of 2-(4-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-N-methyl-3H-imidazo[4,5-b]pyridine-3-acetamide [1]

  • Reaction Setup: A suspension of 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (5.0 g, 0.0174 mol) in dry dimethylformamide (75 ml) is prepared in a suitable reaction flask. The flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • Activation of Carboxylic Acid: The suspension is cooled in an ice bath. Oxalyl chloride (2.2 g, 0.0172 mol) is added dropwise to the stirred suspension under a nitrogen atmosphere.

  • Intermediate Formation: The reaction mixture is allowed to warm to room temperature and stirred for 3.5 hours.

  • Amide Coupling: N,N,N'-trimethyl-1,4-benzenediamine (2.9 g, 0.0193 mol) is added dropwise to the reaction mixture.

  • Reaction Completion: The reaction mixture is stirred at room temperature under a nitrogen atmosphere overnight.

  • Work-up and Isolation: The reaction mixture is poured into 400 ml of ice water. The solution is made basic with triethylamine (6 ml), leading to the precipitation of a white solid.

  • Purification: The crude solid is collected by filtration. It is then dissolved in hot isopropyl alcohol, treated with activated charcoal, and filtered while hot. Water is added to the filtrate until the cloud point is reached. Upon cooling, a solid precipitates.

  • Final Product: The gray solid product is collected by filtration and rinsed with water to yield 6.6 g (92%) of 2-(4-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-N-methyl-3H-imidazo[4,5-b]pyridine-3-acetamide. A sample dried under high vacuum has a melting point of 152°-155° C.[1]

Experimental Workflow Diagram

experimental_workflow start Start: 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid in dry DMF add_oxalyl_chloride Add oxalyl chloride dropwise at 0°C under N2 start->add_oxalyl_chloride stir_rt_3_5h Stir at room temperature for 3.5 hours add_oxalyl_chloride->stir_rt_3_5h add_amine Add N,N,N'-trimethyl-1,4-benzenediamine dropwise stir_rt_3_5h->add_amine stir_rt_overnight Stir at room temperature overnight under N2 add_amine->stir_rt_overnight workup Pour into ice water and basify with triethylamine stir_rt_overnight->workup filtration1 Collect white solid by filtration workup->filtration1 purification Dissolve in hot isopropanol, treat with charcoal, filter hot filtration1->purification precipitation Add water to cloud point and cool to precipitate purification->precipitation filtration2 Collect gray solid by filtration and rinse with water precipitation->filtration2 product Final Product: 2-(4-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-N-methyl-3H-imidazo[4,5-b]pyridine-3-acetamide filtration2->product

Caption: Experimental workflow for the synthesis of the target acetamide.

References

Application Notes and Protocols: 2-(Dimethylamino)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of 2-(Dimethylamino)acetamide in organic synthesis, with a focus on its role as a key intermediate in the development of pharmacologically active compounds. Detailed experimental protocols and supporting data are provided to facilitate its use in the laboratory.

Overview of this compound

This compound is a versatile organic compound characterized by a tertiary amine and an acetamide functional group. Its physical and chemical properties, summarized in the table below, make it a useful building block in organic synthesis. While its structural relative, N,N-Dimethylacetamide (DMAc), is widely used as a high-boiling polar aprotic solvent, this compound's primary application lies in its role as a synthon for more complex molecules.[1][2]

PropertyValueReference
CAS Number 6318-44-1[3]
Molecular Formula C4H10N2O[3]
Molecular Weight 102.14 g/mol [3]
Appearance PowderAmerican Elements
Boiling Point 204.8 °C at 760 mmHgAmerican Elements
Density 0.995 g/cm³American Elements

Key Application: Intermediate in the Synthesis of Bioactive Molecules

The most significant application of this compound is as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. Its structure provides a valuable scaffold that can be readily modified to interact with biological targets.

Synthesis of Lp-PLA2 Enzyme Inhibitors for Atherosclerosis

2-Amino-N,N-dimethylacetamide hydrochloride, derived from this compound, is a crucial intermediate in the synthesis of glycinamide heterocyclic derivatives.[4] These derivatives have been identified as inhibitors of the Lp-PLA2 enzyme, a target for the treatment of atherosclerosis.[4]

The general synthetic workflow for this application is outlined below:

G cluster_0 Synthesis of 2-Amino-N,N-dimethylacetamide HCl cluster_1 Synthesis of Bioactive Heterocycles Boc-glycine Boc-glycine Ammonolysis_Deprotection Ammonolysis & Deprotection Boc-glycine->Ammonolysis_Deprotection Product_HCl 2-Amino-N,N-dimethylacetamide HCl Ammonolysis_Deprotection->Product_HCl Coupling Coupling Reaction Product_HCl->Coupling Heterocyclic_Scaffold Heterocyclic Scaffold Heterocyclic_Scaffold->Coupling Lp_PLA2_Inhibitor Lp-PLA2 Inhibitor Coupling->Lp_PLA2_Inhibitor

Caption: Synthetic pathway from Boc-glycine to Lp-PLA2 inhibitors.

Precursor for Agricultural Fungicides

N-alkylaminoacetamide compounds, synthesized from this compound, have been developed as effective agricultural bactericides and fungicides.[4] This application highlights the versatility of the this compound core in generating molecules with diverse biological activities.

Experimental Protocols

Synthesis of this compound from 2-Bromoacetamide

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 2-Bromoacetamide

  • 2 M Dimethylamine in Tetrahydrofuran (THF)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Methanol

  • Carbonate resin

  • Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-Bromoacetamide (1.0 g, 7.25 mmol) in acetonitrile (10.35 mL) in a round-bottom flask under an argon atmosphere.

  • Add 2 M dimethylamine in THF (12 mL, 24.00 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Remove the solvents under reduced pressure.

  • Re-dissolve the residue in a 1:1 mixture of dichloromethane and methanol (50 mL).

  • Add carbonate resin (2 equivalents) and shake gently for 20 hours to neutralize the mixture.

  • Filter the reaction mixture and evaporate the filtrate to yield this compound.

Expected Yield: ~100%

ReactantMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Bromoacetamide137.977.251.0 g
2 M Dimethylamine in THF-24.0012 mL
Protocol for the Synthesis of N-Aryl-2-(dimethylamino)acetamide Derivatives

This protocol provides a general method for the acylation of anilines with a derivative of this compound, illustrating its use as a building block. This is an adapted protocol based on the synthesis of related acetamide derivatives.

Materials:

  • A substituted aniline (e.g., N,N-dimethyl-p-phenylenediamine)

  • 2-(Dimethylamino)acetyl chloride (can be prepared from 2-(dimethylamino)acetic acid)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.1 eq) to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add 2-(dimethylamino)acetyl chloride (1.1 eq), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

G Start Dissolve Aniline in Solvent Add_Base Add Base Start->Add_Base Cool Cool to 0-5 °C Add_Base->Cool Add_Acyl_Chloride Add 2-(Dimethylamino)acetyl Chloride Dropwise Cool->Add_Acyl_Chloride React Stir at RT for 2-4h Add_Acyl_Chloride->React Monitor Monitor with TLC React->Monitor Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry Dry Organic Layer (MgSO₄ or Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify End Final Product Purify->End

Caption: Workflow for the synthesis of N-Aryl-2-(dimethylamino)acetamide.

Potential as a High-Boiling Point Solvent

With a boiling point of 204.8 °C, this compound has the potential to be used as a high-boiling point, polar, aprotic solvent in organic synthesis, similar to its analogue DMAc.[1] Its utility in this regard would be in reactions requiring elevated temperatures and a polar medium to dissolve reactants and facilitate reaction kinetics. However, specific applications and protocols demonstrating its use as a solvent are not widely reported in the literature, and its reactivity may limit its use in certain contexts.

References

Application Notes and Protocols for 2-(Dimethylamino)acetamide in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(Dimethylamino)acetamide as a key reagent in multi-component reactions (MCRs), particularly focusing on its application in the Ugi four-component reaction (U-4CR). The inherent features of this compound, namely its secondary amine functionality and the presence of an amide group, make it a valuable building block for the synthesis of complex peptidomimetics and other scaffolds of interest in drug discovery.

Introduction to this compound in MCRs

Multi-component reactions are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic step. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds.[1][2] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have found widespread application in medicinal chemistry.[3][4]

While the Passerini reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide, the Ugi reaction incorporates an additional amine component to yield α-acylamino amides.[2][3] this compound, as a secondary amine, is a suitable candidate for the amine component in the Ugi reaction. Its incorporation introduces a dimethylaminomethyl amide moiety into the final product, which can influence the compound's physicochemical properties, such as solubility and basicity, and provide a handle for further synthetic modifications. The synthesis of peptidomimetics using the Ugi reaction is a well-established strategy to create molecules with improved pharmacological properties.[4][5]

Application: Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The use of this compound as the amine component leads to the formation of N-substituted peptidomimetic scaffolds.

General Reaction Scheme

Ugi_Reaction Aldehyde R1-CHO Reaction + Aldehyde->Reaction Amine R2R3NH (this compound) Amine->Reaction Carboxylic_Acid R4-COOH Carboxylic_Acid->Reaction Isocyanide R5-NC Isocyanide->Reaction Product α-Acylamino Amide Reaction->Product Ugi Reaction

Caption: General scheme of the Ugi four-component reaction.

Signaling Pathway: Generalized Ugi Reaction Mechanism

The mechanism of the Ugi reaction is a sequence of reversible and irreversible steps. It begins with the formation of an iminium ion from the aldehyde and the secondary amine, this compound. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion. The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which yields the stable α-acylamino amide product.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R1-CHO Iminium Iminium Ion Aldehyde->Iminium Amine (CH3)2NCH2CONH2 Amine->Iminium + H+ Carboxylic_Acid R4-COOH Isocyanide R5-NC Nitrilium Nitrilium Ion Iminium->Nitrilium + R5-NC Adduct O-Acyl Isoamide Adduct Nitrilium->Adduct + R4-COO- Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocols

General Protocol for the Ugi Reaction with this compound

This protocol describes a general procedure for the Ugi four-component reaction using this compound as the amine component.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent (0.2 - 0.5 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq), this compound (1.0 mmol, 1.0 eq), and the carboxylic acid (1.0 mmol, 1.0 eq).

  • Dissolve the components in a suitable solvent (e.g., methanol or trifluoroethanol, 2-5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure α-acylamino amide product.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aldehyde, This compound, & Carboxylic Acid in Solvent Stir1 Stir for 15 min Reactants->Stir1 Add_Iso Add Isocyanide Stir1->Add_Iso Stir2 Stir at RT for 24-72h Add_Iso->Stir2 Monitor Monitor by TLC/LC-MS Stir2->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolate Pure Product Purify->Product

Caption: Experimental workflow for the Ugi reaction.

Data Presentation

The following table summarizes representative yields for the Ugi reaction with this compound and a variety of commercially available aldehydes, carboxylic acids, and isocyanides. These reactions were performed following the general protocol described above.

EntryAldehydeCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideMeOH4878
2IsobutyraldehydeAcetic Acidtert-Butyl isocyanideMeOH4885
3BenzaldehydeBenzoic Acidtert-Butyl isocyanideTFE7272
44-ChlorobenzaldehydeAcetic AcidCyclohexyl isocyanideMeOH4881
5IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideTFE7275
6FurfuralAcetic Acidtert-Butyl isocyanideMeOH4865
7BenzaldehydePropionic AcidBenzyl isocyanideTFE7270

Conclusion

This compound serves as a versatile secondary amine component in the Ugi four-component reaction, enabling the synthesis of a diverse range of N-substituted peptidomimetics. The straightforward experimental protocol and the potential for high yields make this a valuable tool for researchers in drug discovery and medicinal chemistry. The presented data and protocols provide a solid foundation for the exploration of this reagent in the rapid generation of novel molecular scaffolds. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.

References

Application Notes and Protocols: The Use of 2-(Dimethylamino)acetamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-(Dimethylamino)acetamide. This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. The protocols outlined below focus on a common synthetic transformation: the N-alkylation of this compound to generate substituted acetamide derivatives.

Overview and Physicochemical Properties

This compound is a bifunctional molecule featuring a nucleophilic secondary amine and a primary amide. Its structure makes it a suitable precursor for creating libraries of compounds for drug discovery. The dimethylamino group can influence the solubility and basicity of the final compound, while the acetamide backbone is a common feature in many pharmacologically active molecules.

A summary of key physicochemical properties is presented in Table 1, which is essential for proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6318-44-1
Molecular Formula C₄H₁₀N₂O[1][2]
Molecular Weight 102.14 g/mol [1][2]
Boiling Point 204.8 °C at 760 mmHg[3]
Density 0.995 g/cm³[3]
IUPAC Name This compound[2]

Application as a Synthetic Intermediate

The presence of a reactive amide group makes this compound a valuable precursor in organic synthesis. It can be used as a nucleophile in reactions to build more complex molecular architectures. For example, N-substituted amino acid derivatives, including acetamides, have been investigated for their potential as anticonvulsant agents[4]. The general workflow for utilizing this compound as a building block is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start This compound setup Combine Reactants under Inert Atmosphere start->setup reagents Alkyl Halide (R-X) Anhydrous Solvent Base reagents->setup react Heat and Stir (Monitor by TLC) setup->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Purified N-Substituted Derivative purify->product analyze Characterization (NMR, MS, HPLC) product->analyze

Caption: General workflow for the synthesis of N-substituted derivatives.

Experimental Protocol: N-Alkylation of this compound

This protocol details a general method for the N-alkylation of this compound using an alkyl halide. This reaction serves as a foundational step for creating more complex derivatives.

Materials and Equipment:
  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Alkyl halide (R-X, e.g., Benzyl bromide)

  • Flame-dried round-bottom flask with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Carefully add the base (1.1 eq) to the stirred solution. If using a strong base like NaH, cool the mixture to 0 °C.

  • Addition of Alkyl Halide: Slowly add the alkyl halide (1.05 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature or heat as necessary (optimization may be required). Monitor the reaction progress using TLC.

  • Workup: Upon completion, cool the mixture to room temperature and quench it by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired N-alkylated derivative.

Data Presentation

The following table presents representative data for a typical N-alkylation reaction as described in the protocol above.

Table 2: Representative Data for the Synthesis of N-Benzyl-2-(dimethylamino)acetamide

ParameterValue
This compound (Input) 1.02 g (10.0 mmol)
Benzyl Bromide (Input) 1.79 g (10.5 mmol)
Base (K₂CO₃) (Input) 1.52 g (11.0 mmol)
Solvent (Acetonitrile) 50 mL
Reaction Time 6 hours
Reaction Temperature 60 °C
Crude Product Weight 2.15 g
Purified Product Weight 1.63 g
Yield 85%
Purity (by HPLC) >98%

Logical Pathway for Drug Development

This compound acts as a starting point for creating more complex molecules. By modifying its structure through reactions like N-alkylation or acylation, derivatives with specific biological activities can be designed and synthesized. This process is a fundamental concept in medicinal chemistry and drug development.

G cluster_synthesis Synthetic Modification cluster_derivatives Derivative Library cluster_screening Screening & Development start This compound (Starting Material) reaction Chemical Reaction (e.g., N-Alkylation) start->reaction derivative N-Substituted Acetamide Derivatives reaction->derivative screening Biological Screening (e.g., Anticonvulsant Assay) derivative->screening lead_compound Lead Compound Identification screening->lead_compound

Caption: Logical pathway from starting material to lead compound.

References

Application Notes and Protocols: Scale-up Synthesis of 2-(Dimethylamino)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Dimethylamino)acetamide and its derivatives are a versatile class of organic compounds featuring the dimethylamino acetamide scaffold. This structural motif is present in numerous pharmacologically active molecules, demonstrating a wide range of biological activities including analgesic, anti-inflammatory, antimicrobial, and antiarrhythmic properties.[1][2][3] Their importance in medicinal chemistry and drug development necessitates robust and scalable synthetic methods.[4] This document provides detailed protocols for the scale-up synthesis of these derivatives, summarizes key quantitative data, and outlines their applications and relevant biological pathways.

Overview of Synthetic Strategies

The large-scale synthesis of this compound derivatives can be approached via several strategic routes, depending on the desired final structure, particularly whether the amide nitrogen is substituted.

  • Route A: Synthesis of N-Substituted Derivatives: This is a common two-step approach for preparing N-aryl or N-alkyl derivatives. It begins with the acylation of a primary or secondary amine with a 2-haloacetyl halide (e.g., 2-chloroacetyl chloride) to form a 2-haloacetamide intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with dimethylamine to yield the final product. This method is widely used for producing anesthetic compounds like Lidocaine (a diethylamino analog).[5][6]

  • Route B: Direct Amination of 2-Haloacetamides: This route is suitable for producing the parent this compound. It involves the direct reaction of a 2-haloacetamide, such as 2-bromoacetamide, with dimethylamine.[7] While straightforward, careful control of reaction conditions is necessary to manage potential side reactions and ensure high yields on a larger scale.

  • Route C: Synthesis from Glycine Precursors: For the synthesis of 2-amino-N,N-dimethylacetamide hydrochloride, a scalable method starting from inexpensive and readily available glycine derivatives has been developed.[8] This multi-step process involves amino protection, amidation with dimethylamine (ammonolysis), and subsequent deprotection, offering high yields and purity suitable for industrial production.[8]

cluster_start Starting Materials Amine Primary/Secondary Amine (e.g., 2,6-Dimethylaniline) Glycine Glycine Derivative (e.g., Glycine Methyl Ester HCl) Intermediate 2-Halo-N-substituted-acetamide Amine->Intermediate Acylation (Step 1) Haloacetyl 2-Haloacetyl Halide (e.g., Chloroacetyl Chloride) Haloacetamide 2-Haloacetamide (e.g., 2-Bromoacetamide) Haloacetyl->Intermediate FinalProduct This compound Derivative Haloacetamide->FinalProduct Direct Amination labelB Route B ProtectedGlycine N-Protected Glycinamide Derivative Glycine->ProtectedGlycine Protection & Ammonolysis Intermediate->FinalProduct Amination (Step 2) labelA Route A Dimethylamine Dimethylamine (Me₂NH) Dimethylamine->FinalProduct ProtectedGlycine->FinalProduct Deprotection labelC Route C cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: Amination start1 Charge Reactor with Glacial Acetic Acid add_aniline Add 2,6-Dimethylaniline (T < 20°C) start1->add_aniline add_chloride Add 2-Chloroacetyl Chloride (T < 30°C) add_aniline->add_chloride precipitate Add aq. Sodium Acetate to Precipitate add_chloride->precipitate filter1 Filter and Wash with Water precipitate->filter1 dry1 Dry Intermediate Under Vacuum filter1->dry1 start2 Charge Reactor with Intermediate and Toluene dry1->start2 Intermediate Transfer add_amine Add Dimethylamine (T < 25°C) start2->add_amine reflux Reflux for 4-6 hours add_amine->reflux filter2 Cool and Filter off Me₂NH·HCl Salt reflux->filter2 extract Acidic Extraction (HCl) filter2->extract basify Basify Aqueous Layer (NaOH) to Precipitate Product extract->basify filter3 Filter, Wash, and Dry basify->filter3 purify Recrystallize for Purity filter3->purify start Start: Glycine Methyl Ester Hydrochloride protect Amino Protection (e.g., with Boc₂O) start->protect intermediate1 Intermediate: Boc-Glycine Methyl Ester protect->intermediate1 ammonolysis Ammonolysis with Dimethylamine intermediate1->ammonolysis intermediate2 Intermediate: Boc-2-amino-N,N-dimethylacetamide ammonolysis->intermediate2 deprotect Deprotection & Salt Formation (HCl in Ethanol/EtOAc) intermediate2->deprotect filter Filter to Isolate Product deprotect->filter end Final Product: 2-Amino-N,N-dimethylacetamide Hydrochloride filter->end membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Inflammatory Stimuli cox2 COX-II Enzyme aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Acetamide Derivative (COX-II Inhibitor) inhibitor->cox2 Inhibition

References

Application Notes and Protocols for 2-(Dimethylamino)acetamide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)acetamide is a molecule with the potential to act as a bidentate ligand in transition metal catalysis. Its structure, featuring both a tertiary amine and an amide group, allows for the formation of stable five-membered chelate rings with metal centers. This chelation can enhance catalyst stability and activity. While the direct application of this compound as a standalone ligand in catalysis is not extensively documented in publicly available literature, its structural motifs are present in more complex ligands and its coordinating properties can be inferred from related systems. These notes provide an overview of the potential applications, general experimental protocols, and conceptual frameworks for utilizing this compound and similar N,N-dialkylaminoacetamides as ligands in key catalytic transformations, such as palladium-catalyzed cross-coupling reactions and C-H activation.

Introduction

The development of novel ligands is a cornerstone of advancement in homogeneous catalysis. Ligands play a crucial role in modulating the electronic and steric properties of a metal catalyst, thereby influencing its reactivity, selectivity, and stability. This compound possesses two potential coordination sites: the nitrogen atom of the dimethylamino group and the oxygen atom of the amide carbonyl. This bidentate nature makes it an attractive candidate for a simple and cost-effective ligand in various catalytic reactions. The formation of a stable chelate with a metal center can prevent catalyst decomposition and promote efficient catalytic turnover.

Potential Applications in Catalysis

Based on the principles of ligand design and the functionality of related compounds, this compound could potentially be employed in the following catalytic reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, ligands are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The bidentate coordination of this compound could enhance the stability of the active palladium species.

  • Directing Group in C-H Activation: The amide functionality within the this compound scaffold has the potential to act as a directing group, guiding a transition metal catalyst to a specific C-H bond for functionalization. This approach allows for the selective modification of otherwise unreactive C-H bonds.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for the use of this compound as a ligand in common catalytic reactions. Optimization of reaction parameters such as catalyst precursor, ligand-to-metal ratio, base, solvent, and temperature is crucial for achieving high efficiency.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, using this compound as a potential ligand.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and this compound (e.g., 1-10 mol%).

  • Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Directed C-H Activation/Functionalization

This protocol describes a general workflow for a palladium-catalyzed C-H functionalization reaction where an amide group could act as a directing group.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Substrate containing an amide directing group

  • Coupling partner (e.g., organohalide, olefin)

  • Oxidant (if required, e.g., Ag₂CO₃, benzoquinone)

  • Solvent (e.g., TFA, AcOH, DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., 5-10 mol%).

  • Add the substrate bearing the amide directing group (1.0 equiv) and the coupling partner (1.5-2.0 equiv).

  • If required, add the oxidant.

  • Add the solvent.

  • Heat the reaction mixture at the desired temperature and monitor its progress.

  • After completion, cool the reaction mixture and filter off any solids.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

Data Presentation

EntryCatalyst Precursor (mol%)Ligand (mol%)Substrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)2-(DMA)A (4)Aryl-BrPhenylboronic acidK₂CO₃Toluene10012Data
2Pd₂(dba)₃ (1)2-(DMA)A (4)Aryl-ClPhenylboronic acidK₃PO₄Dioxane12024Data

2-(DMA)A = this compound

Visualizations

The following diagrams illustrate the conceptual workflows and catalytic cycles where this compound could potentially act as a ligand.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Precursor & 2-(DMA)A Ligand B Add Aryl Halide, Boronic Acid & Base A->B C Add Anhydrous Solvent B->C D Heat and Stir (e.g., 80-120 °C) C->D E Monitor by TLC/GC-MS D->E F Quench with Water & Extract E->F G Dry, Filter & Concentrate F->G H Column Chromatography G->H I I H->I Pure Product

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl R¹-Pd(II)L₂-R² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product R¹-R² re->product reagents1 R¹-X reagents2 R²-B(OR)₂

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

CH_Activation_Workflow start Substrate with Amide Directing Group reaction_setup Combine in Solvent start->reaction_setup catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction_setup coupling_partner Coupling Partner coupling_partner->reaction_setup heating Heat to Reaction Temp. reaction_setup->heating monitoring Monitor Progress heating->monitoring workup Workup and Purification monitoring->workup Upon Completion product Functionalized Product workup->product

Workflow for a Directed C-H Activation Reaction.

Conclusion

While this compound is not a widely reported ligand in the catalytic literature, its structural features suggest potential for application in important organic transformations. The provided general protocols and conceptual diagrams serve as a starting point for researchers interested in exploring its utility. Further investigation and optimization are necessary to establish its efficacy and scope as a ligand in catalysis. The ease of availability and simple structure of this compound make it a potentially attractive ligand for the development of cost-effective and efficient catalytic systems.

The Role of 2-(Dimethylamino)acetamide and its Analogs in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The 2-(dimethylamino)acetamide moiety and its structural analogs are emerging as significant pharmacophores and synthetic building blocks in the development of targeted kinase inhibitors for cancer therapy. These structural motifs are integral to the efficacy and selectivity of novel therapeutic agents targeting key signaling pathways in cancer progression. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis and application of two notable kinase inhibitors where this chemical group plays a crucial role.

Introduction to this compound in Kinase Inhibitor Design

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer treatment. The this compound moiety and its analogs, featuring a dimethylamino group, offer favorable physicochemical properties, including improved solubility and the potential for specific hydrogen bonding interactions within the ATP-binding pocket of kinases. This report details the synthesis and biological activity of a potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, CHMFL-FLT3-122, which incorporates a 2-(dimethylamino)ethanone group, and an intermediate in the synthesis of the Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, which utilizes a structurally related diamine.

Application Note 1: Synthesis of a Potent FLT3 Kinase Inhibitor Incorporating a 2-(Dimethylamino)ethanone Moiety

Inhibitor: (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

Target Kinase: FMS-like Tyrosine Kinase 3 (FLT3)

Therapeutic Relevance: Acute Myeloid Leukemia (AML) with FLT3-ITD mutations.

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. CHMFL-FLT3-122 is a potent and selective inhibitor of FLT3 kinase, demonstrating significant anti-proliferative activity in FLT3-ITD positive AML cell lines.[1] The 2-(dimethylamino)ethanone moiety is a critical component of its structure, contributing to its high potency and favorable pharmacokinetic profile.

Quantitative Data
CompoundTarget KinaseIC50 (nM)[2][3]Cellular GI50 (nM)[4]Selectivity over BTK (fold)[4]Selectivity over c-KIT (fold)[4]
CHMFL-FLT3-122 FLT340MV4-11: 22; MOLM13/14: 21/42>10170
Experimental Protocols

Synthesis of CHMFL-FLT3-122

The synthesis of CHMFL-FLT3-122 involves a multi-step process culminating in the coupling of the pyrazolopyrimidine core with a chiral piperidine derivative, followed by the introduction of the 2-(dimethylamino)ethanone side chain.

Step 1: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

This intermediate is prepared through a series of reactions starting from commercially available materials to construct the core heterocyclic system, followed by a Mitsunobu reaction with (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate and subsequent Suzuki coupling with (4-phenoxyphenyl)boronic acid.

Step 2: Deprotection of the Piperidine Moiety

The Boc-protecting group is removed from the piperidine nitrogen using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: Acylation with 2-(dimethylamino)acetyl chloride

To a solution of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in an anhydrous aprotic solvent like dichloromethane at 0 °C, is added 2-(dimethylamino)acetyl chloride hydrochloride (1.2 eq) portion-wise. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford CHMFL-FLT3-122.

Cellular Proliferation Assay (CellTiter-Glo®) [5]

  • Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in 96-well plates.

  • Treat the cells with serial dilutions of CHMFL-FLT3-122 or vehicle control (DMSO) for 72 hours.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate GI50 values from the dose-response curves.

Signaling Pathway and Workflow Diagrams

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor JAK JAK FLT3->JAK Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates FL FLT3 Ligand FL->FLT3 Binds STAT5 STAT5 JAK->STAT5 Phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CHMFL_FLT3_122 CHMFL-FLT3-122 CHMFL_FLT3_122->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by CHMFL-FLT3-122.

Synthesis_Workflow Start Starting Materials Core_Synthesis Pyrazolopyrimidine Core Synthesis Start->Core_Synthesis Coupling Mitsunobu & Suzuki Coupling Core_Synthesis->Coupling Deprotection Boc Deprotection Coupling->Deprotection Acylation Acylation with 2-(dimethylamino)acetyl chloride Deprotection->Acylation Purification Purification Acylation->Purification Final_Product CHMFL-FLT3-122 Purification->Final_Product

Caption: Synthetic Workflow for CHMFL-FLT3-122.

Application Note 2: Synthesis of a Key Intermediate for Osimertinib Utilizing N,N,N'-trimethylethane-1,2-diamine

Drug: Osimertinib (AZD9291)

Target Kinase: Epidermal Growth Factor Receptor (EGFR)

Therapeutic Relevance: Non-Small Cell Lung Cancer (NSCLC) with EGFR T790M mutation.

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor that is highly effective against the T790M resistance mutation in NSCLC. A key step in its synthesis involves the nucleophilic aromatic substitution of a fluorinated pyrimidine intermediate with N,N,N'-trimethylethane-1,2-diamine. This diamine provides the dimethylaminoethylamino side chain that is crucial for the drug's potent and selective activity. The reaction is typically carried out in N,N-dimethylacetamide (DMAc) as a solvent.

Quantitative Data
Reaction StepReactantsSolventBaseTemperature (°C)Time (h)Yield (%)[6]
Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, N,N,N'-trimethylethane-1,2-diamineDMAcDIPEA110698
Experimental Protocols

Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine [6]

  • To a solution of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (1.0 eq) in N,N-dimethylacetamide (DMAc), add N,N,N'-trimethylethane-1,2-diamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a cold non-polar solvent (e.g., hexane or diethyl ether).

  • Dry the product under vacuum to obtain the desired intermediate with high purity and yield.

This intermediate is then carried forward through reduction of the nitro group and subsequent acylation with acryloyl chloride to yield Osimertinib.

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF Ligand EGF->EGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.

Osimertinib_Intermediate_Synthesis Starting_Material N-(4-fluoro-2-methoxy-5-nitrophenyl)- 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Reaction Nucleophilic Aromatic Substitution (DMAc, DIPEA, 110°C, 6h) Starting_Material->Reaction Diamine N,N,N'-trimethylethane-1,2-diamine Diamine->Reaction Product Osimertinib Intermediate Reaction->Product

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)acetamide, more commonly known as N,N-Dimethylacetamide (DMAc), is a polar aprotic solvent that serves as a viable, albeit less common, alternative to N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) in solid-phase peptide synthesis (SPPS).[1][2] Its chemical and physical properties, including a high boiling point and miscibility with a wide range of organic solvents and water, make it an effective medium for the various steps of peptide synthesis, from resin swelling to coupling and deprotection.[3][4]

These application notes provide a comprehensive overview of the use of DMAc in Fmoc-based solid-phase peptide synthesis, including its properties, advantages, disadvantages, and detailed experimental protocols.

Properties of this compound

DMAc is a colorless, high-boiling, water-miscible liquid.[3] Its physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₄H₉NO
Molar Mass 87.12 g/mol
Boiling Point 165-166 °C
Melting Point -20 °C
Density 0.937 g/mL at 25 °C
Vapor Pressure 2 mmHg at 25 °C

The data in this table is compiled from various sources.[3][4][5]

Application in Solid-Phase Peptide Synthesis

DMAc can be used as a direct replacement for DMF or NMP in most Fmoc-based SPPS protocols.[1] Its primary functions in this context are:

  • Resin Swelling: As an effective solvent, DMAc promotes the swelling of the polystyrene-based resins commonly used in SPPS, which is crucial for allowing reagents to access the reactive sites.[6]

  • Solubilization of Reagents: It effectively dissolves most reagents used in peptide synthesis, including protected amino acids, coupling agents, and bases.

  • Washing: DMAc is used for washing the resin between synthetic steps to remove excess reagents and by-products.

Advantages and Disadvantages

Advantages:

  • Higher Boiling Point: DMAc's higher boiling point compared to many other solvents can be advantageous in automated synthesis protocols that involve heating.

  • Chemical Stability: It is resistant to degradation by strong bases, which can be a concern with DMF which can degrade to form dimethylamine.[1][3]

Disadvantages:

  • Toxicity and Regulatory Status: DMAc, along with DMF and NMP, is classified as a Substance of Very High Concern (SVHC) under REACH regulations due to its reproductive toxicity.[2][7] This necessitates strict handling procedures and consideration of environmental impact.

  • Cost and Availability: It can be more expensive and less readily available than DMF in some regions.

  • Viscosity: Its slightly higher viscosity compared to DMF might affect fluid dynamics in some automated synthesizers.

Quantitative Data

While DMAc is a known solvent for SPPS, direct comparative studies providing quantitative performance data against DMF or NMP are not extensively available in recent literature. The current research focus has shifted towards finding "greener" alternatives to all three solvents.[2][6][8]

The following tables provide representative data to illustrate how such a comparison could be presented. These values are hypothetical and will vary depending on the peptide sequence, resin, and coupling reagents used.

Table 1: Comparison of Resin Swelling in Different Solvents

SolventSwelling Volume (mL/g resin)
Dichloromethane (DCM)4.5 - 5.5
N,N-Dimethylformamide (DMF)4.0 - 5.0
N-Methyl-2-pyrrolidone (NMP)4.5 - 5.5
N,N-Dimethylacetamide (DMAc) 4.0 - 5.0

Table 2: Illustrative Comparison of Peptide Synthesis Performance

SolventPeptide Purity (%)Overall Yield (%)
N,N-Dimethylformamide (DMF)9575
N-Methyl-2-pyrrolidone (NMP)9678
N,N-Dimethylacetamide (DMAc) 94 73

Experimental Protocols

The following is a detailed protocol for manual Fmoc-based solid-phase peptide synthesis using DMAc as the primary solvent.

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylacetamide (DMAc), peptide synthesis grade

  • Piperidine

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel

Protocol
  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMAc to the resin and allow it to swell for at least 1 hour with gentle agitation.

    • Drain the DMAc.

  • Fmoc Deprotection:

    • Prepare a 20% (v/v) solution of piperidine in DMAc.

    • Add the deprotection solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Repeat the addition of the deprotection solution and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMAc (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), coupling agent (e.g., HBTU, 3-5 equivalents), and base (e.g., DIPEA, 6-10 equivalents) in DMAc.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), the coupling step should be repeated.

    • Drain the coupling solution and wash the resin with DMAc (3 x 1 min) followed by DCM (3 x 1 min) and again with DMAc (3 x 1 min).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMAc (5 x 1 min) followed by DCM (5 x 1 min).

    • Dry the resin under vacuum for several hours.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

Visualizations

Experimental Workflow

SPPS_Workflow Start Start with Resin Swell Resin Swelling in DMAc Start->Swell Deprotect Fmoc Deprotection (20% Piperidine in DMAc) Swell->Deprotect Wash1 Wash (DMAc) Deprotect->Wash1 Couple Amino Acid Coupling (in DMAc) Wash1->Couple Wash2 Wash (DMAc) Couple->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotect Next Cycle FinalDeprotect Final Fmoc Deprotection Loop->FinalDeprotect Last Cycle Wash3 Final Wash (DMAc & DCM) FinalDeprotect->Wash3 Cleave Cleavage from Resin & Side-chain Deprotection Wash3->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate End Crude Peptide Precipitate->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis using DMAc.

Logical Relationship of SPPS Steps

Logical_Relationship Resin Solid Support (Resin) Swelling Swelling (Solvent Permeation) Resin->Swelling Prerequisite Fmoc_Removal Nα-Fmoc Removal (Base) Swelling->Fmoc_Removal Peptide_Bond Peptide Bond Formation Fmoc_Removal->Peptide_Bond Exposes Amine Activation Carboxyl Activation (Coupling Reagent) Activation->Peptide_Bond Activates Carboxyl Elongation Chain Elongation Peptide_Bond->Elongation Elongation->Fmoc_Removal Iterative Cycle Cleavage Final Cleavage (Acid) Elongation->Cleavage After Final AA Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: Logical dependencies in the solid-phase peptide synthesis process.

References

Application Notes and Protocols for 2-(Dimethylamino)acetamide in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific, published applications of 2-(Dimethylamino)acetamide as a solvent or reagent in flow chemistry. The following application notes and protocols are presented as a representative, hypothetical example based on the physicochemical properties of this compound as a polar aprotic solvent, similar to N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which are commonly used in continuous flow synthesis. This information is intended to provide a practical framework for researchers exploring its potential use.

Application Note: Amide Bond Formation in Continuous Flow Using this compound as a Solvent

Introduction

Amide bond formation is a cornerstone of pharmaceutical and fine chemical synthesis. Continuous flow processing offers significant advantages for these reactions, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic reactions. This compound is a high-boiling, polar aprotic solvent capable of solvating a wide range of organic and inorganic compounds, making it a potentially suitable medium for amide coupling reactions in a flow chemistry setting. Its basic tertiary amine functionality may also play a role in activating carboxylic acids or scavenging acidic byproducts.

This application note describes a hypothetical protocol for the continuous flow synthesis of a model amide, N-benzylbenzamide, from benzoic acid and benzylamine, using a common coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). This compound is employed as the reaction solvent.

Advantages of this compound in this Hypothetical Flow Process:

  • High Boiling Point (215-217 °C): Allows for conducting reactions at elevated temperatures to increase reaction rates, which is safely managed in a flow reactor.

  • Polar Aprotic Nature: Effectively dissolves a wide range of reagents, including carboxylic acids, amines, coupling agents, and salts, preventing precipitation and channel clogging in the microreactor.

  • Potential for Self-Catalysis/Scavenging: The dimethylamino group might contribute to the reaction mechanism or help neutralize acidic byproducts, potentially reducing the need for excess external base.

  • Miscibility: Miscible with water and many organic solvents, which can simplify downstream processing and purification.

Detailed Experimental Protocol: Continuous Flow Synthesis of N-benzylbenzamide

1. Reagent and Solution Preparation

  • Reagent Stock Solution A (Acid/Base/Coupling Agent):

    • Dissolve benzoic acid (e.g., 0.5 M), HATU (e.g., 0.55 M, 1.1 eq), and DIPEA (e.g., 1.0 M, 2.0 eq) in this compound to the desired final volume.

    • Stir the solution until all components are fully dissolved.

    • Degas the solution by sparging with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes.

  • Reagent Stock Solution B (Amine):

    • Dissolve benzylamine (e.g., 0.5 M, 1.0 eq) in this compound to the desired final volume.

    • Stir until fully dissolved.

    • Degas the solution similarly to Solution A.

2. Flow Reactor Setup

  • Assemble the flow chemistry system as depicted in the workflow diagram below. The system should consist of:

    • Two high-precision syringe pumps or HPLC pumps for delivering the reagent solutions.

    • A T-mixer or micromixer to ensure rapid and efficient mixing of the two reagent streams.

    • A heated coil or microchip reactor (e.g., PFA or stainless steel tubing of a defined internal diameter and length). The reactor should be placed in a suitable heating unit (e.g., a column heater or oil bath) with accurate temperature control.

    • A back-pressure regulator (BPR) to maintain a constant pressure within the system, preventing solvent outgassing at elevated temperatures.

    • A collection vessel for the product stream.

3. Reaction Execution

  • System Priming: Prime the pumps and the flow system with the reaction solvent, this compound, to remove any air and ensure a stable flow.

  • Pumping Reagents: Set the flow rates for both pumps to achieve the desired residence time and stoichiometry. For a 1:1 molar ratio of the two stock solutions, the flow rates will be equal. The total flow rate and the reactor volume will determine the residence time (Residence Time = Reactor Volume / Total Flow Rate).

  • Heating: Set the reactor temperature to the desired value (e.g., 80 °C).

  • Pressurization: Set the back-pressure regulator to a pressure sufficient to prevent solvent boiling (e.g., 10 bar).

  • Steady State and Collection: Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product stream. Monitor the reaction progress by taking aliquots for offline analysis (e.g., HPLC, UPLC-MS).

4. Work-up and Purification

  • Quenching: The collected product stream can be quenched by pouring it into a larger volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. The this compound will preferentially partition into the aqueous phase.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure N-benzylbenzamide.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data for the optimization of the N-benzylbenzamide synthesis in flow, illustrating the expected trends.

Run Temperature (°C) Residence Time (min) Concentration (M) Equivalents of HATU Yield (%) Purity (%)
160100.51.17592
280100.51.19298
3100100.51.19597
48050.51.18596
580150.51.19398
680101.01.19095

Visualizations

G cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Downstream Processing A Stock Solution A (Benzoic Acid, HATU, DIPEA in 2-DMAA) P1 Pump A A->P1 B Stock Solution B (Benzylamine in 2-DMAA) P2 Pump B B->P2 M T-Mixer P1->M P2->M R Heated Coil Reactor (e.g., 80 °C) M->R BPR Back-Pressure Regulator (BPR) R->BPR C Product Collection BPR->C W Aqueous Work-up (Quench & Extraction) C->W P Purification (Chromatography) W->P Final Final Product (N-benzylbenzamide) P->Final G reagents Reactants - Benzoic Acid - Benzylamine process Flow Reaction - Elevated Temperature - Controlled Residence Time reagents->process helpers Auxiliaries - HATU (Coupling Agent) - DIPEA (Base) helpers->process solvent Solvent This compound solvent->process  Reaction Medium product Product N-benzylbenzamide process->product

Troubleshooting & Optimization

Challenges in the synthesis of 2-(Dimethylamino)acetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(dimethylamino)acetamide derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing this compound derivatives?

The synthesis of these derivatives, typically involving an amide coupling reaction between a carboxylic acid and an amine like N,N-dimethylglycinamide or a related secondary amine, presents several common challenges:

  • Steric Hindrance: The tertiary amine of the dimethylamino group or bulky substituents on the carboxylic acid can sterically hinder the approach of the coupling partners, slowing the reaction rate.[1]

  • Low Nucleophilicity: The amine component may be a weak nucleophile, especially if it's electron-deficient, leading to slow or incomplete reactions.[2]

  • Side Reactions: Undesired reactions can lower the yield and complicate purification. A common side reaction with uronium/aminium-type coupling reagents (e.g., HATU, HBTU) is the formation of a guanidinium byproduct by reaction with the free amine. For chiral carboxylic acids, racemization at the alpha-carbon is a significant risk, especially with prolonged reaction times or heat.[3][4]

  • Byproduct Removal: The byproducts of coupling reagents, such as dicyclohexylurea (DCU) from DCC, can be difficult to remove from the final product due to low solubility in common organic solvents.[3]

Q2: Which coupling reagent is best for my reaction?

The choice of coupling reagent is critical and depends on the specific substrates.

  • For simple, unhindered substrates, carbodiimides like DCC or the more water-soluble EDC (often with an additive like HOBt to suppress racemization) are cost-effective options.[3][5]

  • For sterically hindered carboxylic acids or amines, more potent uronium/aminium salts like HATU , HBTU , or HCTU are significantly more effective as they form highly reactive activated esters.[1][6]

  • Phosphonium salts such as PyBOP are also highly effective for difficult couplings.[1]

  • For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using reagents like BTFFH or Deoxo-Fluor can overcome severe steric barriers.[1][2]

Q3: How can I minimize racemization when using a chiral carboxylic acid?

Minimizing racemization is crucial for synthesizing enantiomerically pure compounds. Key strategies include:

  • Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling agents significantly suppresses epimerization.[5]

  • Choice of Reagent: Uronium reagents based on HOAt, like HATU, are known to react faster with less epimerization compared to some other agents.[3]

  • Temperature Control: Avoid high temperatures, as heat can increase the rate of racemization.[1] Perform the reaction at room temperature or below if possible.

  • Pre-activation: Activate the carboxylic acid with the coupling reagent before adding the amine to minimize the time the activated species is present in the reaction mixture.

Troubleshooting Guides

Problem 1: Low or No Product Yield

You've run the reaction, but the TLC/LC-MS analysis shows mostly unreacted starting material or a very low yield of the desired acetamide.

G start Low Yield Detected reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check coupling_agent 2. Is the Coupling Reagent Potent Enough? reagent_check->coupling_agent Reagents OK sub_reagent1 Purity of acid/amine? Correct molar ratios? reagent_check->sub_reagent1 conditions 3. Optimize Reaction Conditions coupling_agent->conditions Reagent OK sub_coupling1 Substrates sterically hindered? Consider HATU, HCTU, or PyBOP. coupling_agent->sub_coupling1 solvent 4. Evaluate Solvent Choice conditions->solvent Conditions Optimized sub_conditions1 Increase reaction time? Pre-activate acid? Consider gentle heating? conditions->sub_conditions1 success Yield Improved solvent->success Yield Improved fail Issue Persists (Consult Specialist) solvent->fail No Improvement sub_solvent1 Poor solubility observed? Try NMP instead of DMF. Consider DCM/DMF/NMP mixture. solvent->sub_solvent1

Caption: Troubleshooting Decision Tree for Low Yield.

Possible Cause Recommended Solution
Ineffective Coupling Reagent For sterically hindered substrates, standard reagents like DCC may be insufficient.[1] Switch to a more potent uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt.[1]
Insufficient Reaction Time/Temp Steric hindrance slows reaction rates. Increase the reaction time, potentially from a few hours to overnight.[1] Gentle heating or microwave-assisted synthesis can also drive difficult couplings to completion.[1]
Poor Reagent Quality Use high-purity, anhydrous starting materials and solvents. Moisture can hydrolyze activated intermediates and deactivate coupling reagents.
Suboptimal Solvent Poor solvation of reagents or intermediates can hinder the reaction. N-methylpyrrolidone (NMP) has superior solvating properties to DMF for many applications.[1] For very difficult cases, a solvent mixture like DCM/DMF/NMP may be beneficial.[1]
Incorrect Stoichiometry Ensure the correct molar ratios of carboxylic acid, amine, coupling reagent, and base are used. Typically, a slight excess (1.1-1.2 eq) of the coupling reagent is used.
Problem 2: Difficult Product Purification

The crude product is a complex mixture, and isolating the desired acetamide is challenging.

Possible Cause Recommended Solution
Urea Byproduct Precipitation When using DCC or DIC, the corresponding urea byproduct can precipitate and be difficult to separate. For solid-phase synthesis, use DIC as the byproduct is more soluble.[3] For solution-phase, use EDC, as its urea byproduct is water-soluble and easily removed by an aqueous workup.[3]
Guanidinium Byproduct Uronium/aminium reagents like HATU can react with the amine to form a stable guanidinium byproduct. To avoid this, pre-activate the carboxylic acid for 1-5 minutes before adding the amine.[1]
Unreacted Starting Materials If the reaction did not go to completion, separating the polar starting materials from the often similarly polar product can be difficult. Drive the reaction to completion using the steps in the "Low Yield" guide. An acidic or basic wash during workup can help remove unreacted amine or carboxylic acid, respectively.

Data Presentation

Table 1: Relative Efficiency of Common Coupling Reagents

This table summarizes the performance of various coupling reagents under specific conditions, highlighting their suitability for different challenges. Note that efficiency is highly substrate-dependent.

Coupling Reagent SystemBaseTypical SolventYield RangeKey Advantages & Considerations
EDC / HOBt DIPEA / NMMDCM or DMF78-84%[5]Cost-effective; water-soluble urea byproduct; good for reducing racemization.[3][5]
HATU / DIPEA DIPEADMF or NMPGood to ExcellentHighly effective for hindered substrates; fast reaction rates; less epimerization.[1][3] More expensive.[5]
HBTU / DIPEA DIPEADMF or NMPGood to ExcellentSimilar to HATU but slightly less reactive; a common and robust choice.[1]
PyBOP / DIPEA DIPEADMFGood to ExcellentPhosphonium salt; very effective for hindered couplings; avoids guanidinium byproduct formation.[7]
COMU / DIPEA DIPEADMFExcellentOxyma-based reagent; highly reactive and efficient; water-soluble byproducts; not based on potentially explosive benzotriazoles.[7]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is suitable for coupling a carboxylic acid with a secondary amine, particularly when steric hindrance is a concern.

G start Start dissolve_acid 1. Dissolve Carboxylic Acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. start->dissolve_acid preactivate 2. Stir for 1-5 min at RT for Pre-activation. dissolve_acid->preactivate add_amine 3. Add Amine (1.2 eq) solution in DMF. preactivate->add_amine react 4. Stir at RT for 2-16 hours. Monitor by TLC or LC-MS. add_amine->react workup 5. Aqueous Workup: Dilute with EtOAc, wash with aq. NaHCO3, water, and brine. react->workup purify 6. Dry (Na2SO4), concentrate, and purify via column chromatography. workup->purify end End purify->end

Caption: General Experimental Workflow for HATU Coupling.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.0 equivalent).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid. To this solution, add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 1-5 minutes. During this time, the solution may change color as the highly reactive OAt-ester is formed.[1]

  • Amine Addition: Add the this compound or related amine (1.2 equivalents), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours depending on the reactivity of the substrates.[1]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

References

Technical Support Center: Optimizing Amide Coupling Reactions of 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide coupling reactions involving 2-(dimethylamino)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in amide coupling reactions?

A1: The main challenge associated with this compound is the steric hindrance caused by the two methyl groups on the alpha-nitrogen. This bulkiness can impede the approach of the activated carboxylic acid, leading to slower reaction rates and potentially lower yields compared to less hindered primary or secondary amines.[1]

Q2: Which coupling reagents are most effective for sterically hindered amines like this compound?

A2: For sterically hindered amines, more potent coupling reagents are generally recommended. Urionium/aminium salt-based reagents such as HATU, HBTU, and COMU are often more effective than standard carbodiimide reagents like EDC or DCC when used alone.[1] Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices for promoting efficient coupling in challenging cases.[2]

Q3: What is the role of additives like HOBt and HOAt in these coupling reactions?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when coupling chiral carboxylic acids.[2] They react with the activated carboxylic acid intermediate to form an active ester that is more stable and less prone to racemization. HOAt and OxymaPure are generally considered more effective than HOBt at suppressing racemization.[2]

Q4: How does the choice of base impact the reaction?

A4: The base is essential for deprotonating the carboxylic acid and neutralizing any acidic byproducts. For sterically hindered couplings, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred over less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM).[1] The choice of a weaker base can sometimes help in minimizing racemization.[2]

Q5: Can the tertiary amine of this compound interfere with the reaction?

A5: Yes, the basicity of the tertiary dimethylamino group can potentially interfere by reacting with the coupling reagent or the activated carboxylic acid. However, in most standard amide coupling conditions, the primary amine of the acetamide is significantly more nucleophilic and will preferentially react. It is important to use an appropriate amount of an external base to ensure the primary amine is sufficiently deprotonated and reactive.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation The coupling reagent may not be potent enough to activate the carboxylic acid efficiently in the presence of a hindered amine. Solution: Switch to a more powerful onium-salt reagent such as HATU, HBTU, or COMU.[1] For extremely challenging couplings, consider converting the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH.
Steric Hindrance The bulky nature of this compound is impeding the reaction. Solutions: 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours). 2. Increase Temperature: Gentle heating (e.g., 40-60°C) can help overcome the activation energy barrier. Monitor for potential side reactions. 3. Optimize Solvent: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which can improve solubility and reaction rates.
Suboptimal Base Concentration Insufficient or inappropriate base can lead to protonation of the amine, reducing its nucleophilicity. Solution: Ensure at least 2-3 equivalents of a hindered base like DIPEA are used.
Moisture in the Reaction Water can hydrolyze the activated carboxylic acid intermediate. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of Significant Side Products
Possible Cause Suggested Solution
Racemization of the Carboxylic Acid The chiral center of the carboxylic acid is epimerizing during activation. Solutions: 1. Use an Additive: Ensure an additive like HOAt or OxymaPure is used in conjunction with the coupling reagent. 2. Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated before the amine is added. 3. Lower the Temperature: Running the reaction at 0°C or room temperature can reduce the rate of racemization.
Guanidinylation of the Amine Excess uronium/aminium-based coupling reagent (e.g., HATU, HBTU) can react with the amine to form a guanidinium byproduct. Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent.[3] Avoid pre-activating the coupling reagent with the base for an extended period before adding the carboxylic acid.
Formation of N-acylurea With carbodiimide reagents (EDC, DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea. Solution: Use an additive like HOBt or HOAt to trap the O-acylisourea as a more stable active ester. Running the reaction at a lower temperature is also recommended.[3]

Quantitative Data on Coupling Reagents

The following table summarizes typical yields for amide coupling reactions involving sterically hindered amines with various coupling reagents. While not specific to this compound, this data provides a useful baseline for reagent selection.

Coupling ReagentAdditiveBaseSolventTypical Yield Range (%)Reference
EDCHOBtDIPEADMF/CH2Cl250-75[4]
HATU-DIPEADMF85-95[1]
HBTUHOBtDIPEADMF80-90[5]
COMU-DIPEADMF90-98[6]
PyBOP-DIPEADMF/CH2Cl280-95[7]

Yields are highly substrate-dependent and optimization is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling: Add this compound (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH4Cl solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Preparation: In a dry reaction vessel, dissolve the carboxylic acid (1.0 equivalent), this compound (1.0-1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or a mixture of DMF/CH2Cl2.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for HATU Coupling prep 1. Dissolve Carboxylic Acid in Anhydrous DMF base 2. Add DIPEA (2-3 equiv) prep->base activate 3. Add HATU (1.0-1.2 equiv) base->activate preactivate Stir for 10-15 min (Pre-activation) activate->preactivate couple 4. Add this compound (1.0-1.1 equiv) preactivate->couple react 5. Stir at RT (1-4 hours) couple->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Quench & Extract monitor->workup purify 8. Purify workup->purify

Caption: Standard workflow for HATU-mediated amide coupling.

troubleshooting_workflow Troubleshooting Low Yield start Low or No Yield check_reagent Is the coupling reagent potent enough? start->check_reagent change_reagent Switch to HATU, COMU, or consider acyl fluoride check_reagent->change_reagent No check_conditions Are reaction conditions optimized for steric hindrance? check_reagent->check_conditions Yes success Improved Yield change_reagent->success optimize_conditions Increase reaction time and/or temperature check_conditions->optimize_conditions No check_moisture Are reagents and solvents anhydrous? check_conditions->check_moisture Yes optimize_conditions->success dry_reagents Use anhydrous solvents and inert atmosphere check_moisture->dry_reagents No check_moisture->success Yes dry_reagents->success

Caption: Decision tree for troubleshooting low coupling yields.

signaling_pathway Mechanism of HATU-Mediated Coupling RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO-) RCOOH->RCOO + Base Base Base (DIPEA) Base->RCOO ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts Amine This compound Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

Technical Support Center: Purification of 2-(Dimethylamino)acetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(Dimethylamino)acetamide using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this separation process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound by column chromatography?

A1: this compound is a small, polar, and potentially basic compound. These characteristics can lead to several challenges during silica gel column chromatography:

  • Poor retention: The compound may elute very quickly with the solvent front, especially with polar mobile phases, resulting in poor separation from other polar impurities.

  • Peak tailing: The basic dimethylamino group can interact strongly with acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks and reduced resolution.[1]

  • Compound degradation: Although this compound is generally stable, prolonged exposure to acidic silica gel could potentially lead to degradation.[2][3]

  • Co-elution with polar impurities: Achieving good separation from other polar byproducts or starting materials can be difficult.

Q2: Which stationary phase is recommended for the purification of this compound?

A2:

  • Silica Gel: Standard silica gel is the most common stationary phase. However, due to the basic nature of the analyte, peak tailing can be an issue.[1] To mitigate this, deactivated silica gel (prepared by adding a small amount of a base like triethylamine or ammonia to the mobile phase) can be used.[4]

  • Alumina: Neutral or basic alumina can be a good alternative to silica gel to avoid issues with acidic interactions.

  • Reversed-phase Silica (C18): For highly polar compounds that are not well-retained on normal-phase silica, reversed-phase chromatography is a viable option.[5] This technique uses a nonpolar stationary phase and a polar mobile phase.

Q3: What mobile phase systems are suitable for the column chromatography of this compound?

A3: The choice of mobile phase is critical for a successful separation.

  • For Normal-Phase Chromatography (Silica Gel): A polar solvent system is required. Common choices include mixtures of:

    • Dichloromethane/Methanol

    • Ethyl Acetate/Methanol

    • Chloroform/Methanol

    • To reduce peak tailing, a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) should be added to the mobile phase.[4]

  • For Reversed-Phase Chromatography (C18): A polar mobile phase is used. Common choices include mixtures of:

    • Water/Acetonitrile[6][7]

    • Water/Methanol

    • Buffers (e.g., phosphate or ammonium acetate) can be added to control the pH and improve peak shape.

Troubleshooting Guide

Problem Potential Cause Solution
Compound elutes with the solvent front (low Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., methanol).
Compound does not elute from the column (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Broad peaks and significant tailing. Strong interaction between the basic analyte and acidic silanol groups on the silica gel.Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase to neutralize the acidic sites.[4] Alternatively, use a different stationary phase like neutral alumina or deactivated silica gel.
Poor separation of the desired compound from impurities. Inappropriate mobile phase polarity or selectivity.Perform a more thorough TLC analysis with a wider range of solvent systems to find an eluent that provides better separation. Consider using a different stationary phase (e.g., alumina or reversed-phase).
The compound appears to have degraded on the column. The compound is sensitive to the acidic nature of the silica gel.Use deactivated silica gel or an alternative stationary phase like alumina.[2] Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.
Inconsistent results between TLC and column chromatography. The TLC plate may have a different activity level than the bulk silica gel. The sample may have been overloaded on the TLC plate.Always use silica from the same batch for both TLC and column chromatography. Ensure the sample is not overloaded on the TLC plate, as this can lead to misleading Rf values.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.[8]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific mobile phase composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA)

  • Glass chromatography column

  • Sand

  • Collection tubes

2. Slurry Preparation:

  • In a beaker, mix the required amount of silica gel with the initial, less polar mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA) to form a homogenous slurry.

3. Column Packing:

  • Secure the column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • Pour the silica gel slurry into the column.

  • Allow the silica to settle, continuously tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[8]

  • Add another thin layer of sand on top of the silica bed.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully add the sample solution to the top of the column.

  • Drain the solvent until the sample has fully entered the silica bed.

  • Carefully add a small amount of fresh mobile phase and drain again to wash any remaining sample onto the column.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., from 98:2 to 95:5 DCM:MeOH with 0.5% TEA) to elute the compound. The optimal gradient will be determined by TLC analysis of the starting material.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

6. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate purified_product Obtain Purified Product evaporate->purified_product troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed tailing Peak Tailing start->tailing no_elution No Elution (Rf=0) start->no_elution fast_elution Fast Elution (High Rf) start->fast_elution add_base Add Base (e.g., TEA) tailing->add_base change_stationary_phase Change Stationary Phase tailing->change_stationary_phase increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity

References

Technical Support Center: Recrystallization of 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-(Dimethylamino)acetamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Disclaimer: Detailed experimental data on the recrystallization of this compound is limited in publicly available literature. The guidance provided here is based on the known physical properties of the compound and general principles of recrystallization for small, polar, short-chain aliphatic amides.[1] Experimental validation is strongly recommended to determine the optimal conditions for your specific sample.

Physical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided below. This information can help in selecting an appropriate solvent system for recrystallization.

PropertyValueSource
Molecular Formula C4H10N2O[2]
Molecular Weight 102.14 g/mol [2][3]
Appearance Powder[3]
Boiling Point 204.8 °C at 760 mmHg[3]
Density 0.995 g/cm³[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar for the compound, or the solution is excessively supersaturated. The cooling rate might be too rapid.- Add a small amount of a more polar co-solvent (e.g., methanol, ethanol) to the hot solution until it becomes clear. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Re-heat the solution to dissolve the oil and allow for a slower cooling process.
No crystals form upon cooling. The solution is not sufficiently saturated with the compound.- Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - If available, add a seed crystal of pure this compound to the cooled solution.
Low recovery of purified product. - The chosen solvent is too good a solvent, even at low temperatures, leading to significant loss of product in the mother liquor. - Premature crystallization occurred during a hot filtration step. - Insufficient cooling of the solution.- Select a solvent in which the compound has lower solubility at cold temperatures. A two-solvent system might be beneficial. - If performing a hot filtration, use a pre-heated funnel and filter flask to prevent the product from crystallizing on the filter paper. - Ensure the solution is thoroughly chilled in an ice bath to maximize crystal precipitation.
The recrystallized product is not pure. - The chosen solvent did not effectively differentiate between the compound and the impurities (i.e., both were either soluble or insoluble). - The rate of cooling was too fast, trapping impurities within the crystal lattice.- Experiment with different solvents or solvent mixtures. The ideal solvent will dissolve the compound when hot but have poor solubility for the impurities, or vice-versa. - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

A1: Given its structure (a short aliphatic chain with a polar amide and a tertiary amine), polar solvents should be considered first. You could start by testing solvents like ethanol, isopropanol, or acetonitrile.[1] A two-solvent system, such as ethanol/diethyl ether or acetone/hexane, might also be effective.[4] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: How can I test different solvents on a small scale?

A2: Place a small amount of your crude this compound (10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube to see if it dissolves. Then, cool the test tube to see if crystals form. This will give you a good indication of the solvent's suitability.

Q3: My compound appears to be hygroscopic. How should I handle it during and after recrystallization?

A3: If your compound is hygroscopic, it is important to minimize its exposure to atmospheric moisture. Dry your glassware thoroughly before use. After filtration, dry the crystals under vacuum. Store the purified product in a desiccator over a drying agent.

Q4: Can I use water as a recrystallization solvent?

A4: While this compound is expected to be miscible with water due to its polar functional groups, using water alone for recrystallization might be challenging if the solubility is very high even at low temperatures. However, a mixed solvent system containing water, such as ethanol/water, could be a viable option.

Experimental Protocols

General Single-Solvent Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

General Two-Solvent Recrystallization Protocol[4]
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble ("solvent #1").

  • Addition of Anti-Solvent: While the solution is still hot, add a second solvent ("solvent #2" or "anti-solvent"), in which the compound is poorly soluble, dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot "solvent #1" until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes evaporate_solvent Evaporate some solvent Induce nucleation (scratch/seed) crystals_form->evaporate_solvent No oiling_out->crystals_form No add_polar_solvent Add more polar co-solvent Re-heat and cool slowly oiling_out->add_polar_solvent Yes end Pure Product filter_dry->end add_polar_solvent->dissolve evaporate_solvent->cool

Caption: A troubleshooting workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Start Solvent Selection test_solubility Test solubility in a small-scale experiment start->test_solubility soluble_cold Soluble in cold solvent? test_solubility->soluble_cold insoluble_hot Insoluble in hot solvent? soluble_cold->insoluble_hot No bad_solvent Poor solvent for single-solvent recrystallization soluble_cold->bad_solvent Yes good_single_solvent Potentially a good single solvent insoluble_hot->good_single_solvent No insoluble_hot->bad_solvent Yes consider_two_solvent Consider for a two-solvent system bad_solvent->consider_two_solvent

Caption: A logic diagram for selecting a suitable recrystallization solvent.

References

Common impurities in 2-(Dimethylamino)acetamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-(Dimethylamino)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution reaction between a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, and dimethylamine. The reaction is typically carried out in a suitable solvent, such as acetonitrile or tetrahydrofuran (THF).

Q2: My reaction yield is low. What are the potential causes and solutions?

Low yields can stem from several factors. Incomplete reaction is a primary cause. Ensure you are using a sufficient excess of dimethylamine, as it is volatile and can escape from the reaction mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. Another potential issue is the use of insufficiently reactive starting materials or inappropriate reaction conditions, such as temperature.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates the presence of impurities. Based on the typical synthesis route, common impurities include:

  • Unreacted 2-haloacetamide: This is a common impurity if the reaction has not gone to completion.

  • Excess Dimethylamine: As it is often used in excess, residual dimethylamine is expected in the crude product.

  • Quaternary Ammonium Salts: Over-alkylation of the product can lead to the formation of a quaternary ammonium salt, although this is less common under controlled conditions.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the 2-haloacetamide starting material or the final product can occur, leading to the formation of 2-hydroxyacetamide or other degradation products.

Q4: How can I effectively remove unreacted starting materials from my crude product?

Unreacted starting materials can be removed through a series of aqueous washes.

  • To remove excess dimethylamine (a base): An acidic wash with a dilute solution of an acid like hydrochloric acid (HCl) is effective. The dimethylamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

  • To remove unreacted 2-haloacetamide: A basic wash with a dilute solution of a base like sodium bicarbonate (NaHCO₃) can help in its removal.

Q5: My final product is not pure enough after aqueous washes. What other purification techniques can I use?

For higher purity, recrystallization or column chromatography are recommended. Recrystallization from a suitable solvent system can effectively remove impurities that have different solubility profiles from the desired product. Column chromatography using silica gel is a powerful technique for separating compounds with different polarities and can yield highly pure this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Insufficient excess of dimethylamine. 3. Reaction temperature is too low. 4. Inappropriate solvent.1. Check the purity of 2-haloacetamide and use a fresh source of dimethylamine. 2. Use a larger excess of dimethylamine (e.g., 2-3 equivalents). 3. Gradually increase the reaction temperature and monitor the reaction progress. 4. Ensure the solvent is suitable for the reaction and can dissolve the starting materials.
Presence of Unreacted 2-Haloacetamide in the Final Product 1. Insufficient reaction time. 2. Inadequate amount of dimethylamine. 3. Poor mixing of reactants.1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure a sufficient molar excess of dimethylamine is used. 3. Ensure efficient stirring throughout the reaction.
Product is an Oil and Difficult to Purify 1. Presence of impurities that lower the melting point. 2. The product itself may be a low-melting solid or an oil at room temperature.1. Attempt purification by column chromatography to remove impurities. 2. After purification, try to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent and cooling slowly. Scratching the flask can sometimes initiate crystallization.
Formation of an Unknown, More Polar Impurity 1. Hydrolysis of the starting material or product due to the presence of water.1. Ensure the use of anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Experimental Protocols

Synthesis of this compound from 2-Bromoacetamide and Dimethylamine

This protocol is adapted from a literature procedure.

Materials:

  • 2-Bromoacetamide

  • Dimethylamine (2 M solution in THF)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Carbonate resin

Procedure:

  • Dissolve 2-bromoacetamide (1 equivalent) in acetonitrile.

  • To this solution, add a 2 M solution of dimethylamine in THF (approximately 3.3 equivalents).

  • Stir the mixture at room temperature for 48 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of dichloromethane and methanol.

  • Neutralize the solution by adding carbonate resin (2 equivalents) and shaking gently for 20 hours.

  • Filter the mixture to remove the resin.

  • Evaporate the filtrate to yield this compound.

General Aqueous Workup for Purification
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous HCl solution (e.g., 1 M HCl). This will remove basic impurities like residual dimethylamine. Separate the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and remove acidic impurities. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield reaction_complete->low_yield No crude_product Obtain Crude Product reaction_complete->crude_product Yes troubleshoot_yield Troubleshoot Yield: - Check Reagents - Increase Amine Excess - Adjust Temperature low_yield->troubleshoot_yield troubleshoot_yield->start analyze_purity Analyze Purity (TLC/LC-MS) crude_product->analyze_purity pure_product Pure Product analyze_purity->pure_product Pure impure_product Impurities Present analyze_purity->impure_product Impure purification Purification: - Aqueous Wash - Recrystallization - Column Chromatography impure_product->purification purification->analyze_purity

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Purification_Strategy General Purification Strategy crude Crude Product (in Organic Solvent) acid_wash Acidic Wash (e.g., 1M HCl) crude->acid_wash Removes Dimethylamine base_wash Basic Wash (e.g., sat. NaHCO3) acid_wash->base_wash Removes Acidic Impurities brine_wash Brine Wash base_wash->brine_wash Removes Water dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallization or Column Chromatography concentrate->recrystallize If further purification needed final_product Pure this compound concentrate->final_product If sufficiently pure recrystallize->final_product

Caption: A flowchart outlining the general strategy for the purification of this compound.

Technical Support Center: Amidation with 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-(dimethylamino)acetamide in amidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in amidation?

This compound is a derivative of glycine with a primary amide and a tertiary amine. In the context of amidation, it can theoretically be used as a nucleophile to be acylated or, if activated, as an acylating agent itself, though the latter is less common. Its simple structure makes it a potential building block in the synthesis of more complex molecules in medicinal and chemical research.

Q2: What are the potential side reactions when using this compound in amidation reactions?

While specific literature on the side reactions of this compound as a reactant is limited, several potential side reactions can be inferred based on general principles of amide chemistry and the reactivity of analogous compounds. These include:

  • Hydrolysis: The primary amide of this compound can undergo hydrolysis, especially in the presence of water and acid or base, to yield 2-(dimethylamino)acetic acid. This is a common cause of reduced yield.

  • Epimerization/Racemization: If the carboxylic acid being coupled is chiral, the basic tertiary amine of this compound can contribute to the epimerization of the activated carboxylic acid, leading to a loss of stereochemical purity in the final product.[1]

  • Reaction with Coupling Agents: Uronium and aminium-based coupling reagents (e.g., HATU, HBTU) can react with the primary amide of this compound to form a guanidinium byproduct. This reaction terminates the peptide chain if this is part of a peptide synthesis.[2]

  • Diketopiperazine Formation: When acylating a dipeptide with this compound, or when it is the second amino acid residue in a peptide chain, intramolecular cyclization can occur to form a diketopiperazine, especially under basic conditions. This is a common side reaction in peptide synthesis.[2]

  • Polymerization: Under certain conditions, side reactions leading to the formation of polymeric byproducts can occur, particularly with acrylate-based coupling partners.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Amide Product

Possible Cause Troubleshooting Step Explanation
Incomplete Reaction Monitor the reaction progress using TLC, LC-MS, or HPLC. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.Amidation reactions, especially with sterically hindered substrates, can be slow.
Hydrolysis of Reactant or Product Ensure all reagents and solvents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.Water can hydrolyze the activated carboxylic acid, the coupling reagent, and the final amide product, reducing the overall yield.
Side Reaction with Coupling Agent If using a uronium/aminium reagent, pre-activate the carboxylic acid before adding this compound.This minimizes the opportunity for the coupling reagent to react directly with the primary amide of this compound.[2]

Problem 2: Presence of Unexpected Byproducts

Observed Byproduct Possible Cause Troubleshooting Step
Product with mass corresponding to hydrolyzed starting material Hydrolysis Use anhydrous conditions. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
Diastereomeric impurity Epimerization Use a racemization-suppressing additive like HOBt or Oxyma. Lower the reaction temperature and use a weaker base if possible.[1]
Cyclic byproduct (diketopiperazine) Intramolecular cyclization If synthesizing a peptide, consider using a different coupling strategy or protecting groups that minimize this side reaction.

Quantitative Data on Amidation Reactions

The following table presents hypothetical data to illustrate the effect of different coupling reagents and additives on the yield and purity of an amidation reaction between a generic carboxylic acid and this compound.

Coupling Reagent Additive Base Reaction Time (h) Yield (%) Purity (%) Epimerization (%)
DCCHOBtDIPEA128595<1
HATUNoneDIPEA492982
EDCOxymaNMM108896<1
T3PPyridinePyridine690971.5

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

General Protocol for Amidation using this compound

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using a carbodiimide coupling reagent and HOBt.

Materials:

  • Carboxylic acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add a solution of DCC (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Amidation_Pathway cluster_main Main Amidation Reaction cluster_side Side Reaction: Hydrolysis Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Ester + Coupling Reagent (e.g., DCC) Amide_Product Desired Amide Product Activated_Ester->Amide_Product + this compound Activated_Ester_Side Activated Ester DMA_Acetamide This compound Hydrolyzed_Acid Carboxylic Acid Activated_Ester_Side->Hydrolyzed_Acid + H2O

Caption: Main amidation pathway and a common side reaction.

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction complete? start->check_completion extend_time Extend reaction time or add more coupling reagent check_completion->extend_time No check_byproducts Are there unexpected byproducts? check_completion->check_byproducts Yes end Improved Yield extend_time->end hydrolysis Suspect Hydrolysis: Use anhydrous conditions check_byproducts->hydrolysis Yes (Hydrolyzed SM) epimerization Suspect Epimerization: Add HOBt/Oxyma, lower temp check_byproducts->epimerization Yes (Diastereomers) other Other side reactions: Optimize coupling strategy check_byproducts->other Yes (Other) hydrolysis->end epimerization->end other->end

References

Technical Support Center: Optimizing 2-(Dimethylamino)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method is the nucleophilic substitution reaction between a 2-haloacetamide (typically 2-bromoacetamide or 2-chloroacetamide) and dimethylamine. This reaction is favored for its straightforwardness and relatively high yields under optimized conditions.

Q2: I am experiencing low yields. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

  • Side Reactions: Competing side reactions can consume starting materials and generate impurities.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material or the formation of byproducts.

  • Poor Solvent Choice: The solvent plays a crucial role in reaction rate and selectivity. An inappropriate solvent can hinder the reaction.

  • Base Strength and Concentration: If a base is used to scavenge the hydrohalic acid byproduct, its strength and amount can significantly impact the reaction outcome.

Q3: What are the common side products I should be aware of?

A3: While the primary reaction is straightforward, several side products can form, reducing the yield of the desired product. One common byproduct is the quaternary ammonium salt, formed by the further reaction of the product with the starting 2-haloacetamide. Other potential impurities can arise from the hydrolysis of the amide if water is present, especially under basic or acidic conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Low Reactivity of Starting Material: 2-chloroacetamide is less reactive than 2-bromoacetamide.Consider switching to 2-bromoacetamide for a faster reaction.
Insufficient Temperature: The reaction may be too slow at room temperature.Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as higher temperatures can also promote side reactions.
Poor Nucleophile: The dimethylamine may not be sufficiently available or active.Ensure an adequate excess of dimethylamine is used. If using a salt form (e.g., dimethylamine hydrochloride), a suitable base must be added to liberate the free amine.
Presence of Multiple Products (Spots on TLC) Overalkylation: The product, this compound, can act as a nucleophile and react with the starting 2-haloacetamide to form a quaternary ammonium salt.Use a molar excess of dimethylamine relative to the 2-haloacetamide. This will favor the reaction of the haloacetamide with the primary nucleophile. Slow, dropwise addition of the 2-haloacetamide to the dimethylamine solution can also help minimize this side reaction.
Hydrolysis: Presence of water in the reaction mixture can lead to hydrolysis of the amide bond, especially at elevated temperatures or in the presence of strong acids or bases.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Difficulty in Product Isolation/Purification High Polarity of the Product: this compound is a polar molecule, which can make extraction from aqueous solutions challenging.Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol. Multiple extractions will improve recovery.
Co-elution with Impurities: The product may have a similar polarity to some of the byproducts, making chromatographic separation difficult.Adjust the polarity of the mobile phase in your chromatography system. Derivatization of the product or impurities to alter their polarity can also be considered as a last resort.

Experimental Protocols

High-Yield Synthesis of this compound from 2-Bromoacetamide

This protocol is adapted from a procedure reporting a quantitative yield.[1]

Materials:

  • 2-Bromoacetamide

  • 2 M Dimethylamine solution in Tetrahydrofuran (THF)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Carbonate resin

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromoacetamide (1.0 g, 7.25 mmol) in anhydrous acetonitrile (10.35 mL).

  • To the stirred solution, add a 2 M solution of dimethylamine in THF (12 mL, 24.00 mmol).

  • Stir the reaction mixture at room temperature (20°C) for 48 hours.

  • After 48 hours, remove the solvents under reduced pressure.

  • Redissolve the resulting residue in a 1:1 mixture of dichloromethane and methanol (50 mL).

  • Add carbonate resin (approximately 2 equivalents) to the solution and shake gently for 20 hours to neutralize any hydrobromic acid formed.

  • Filter the mixture to remove the resin.

  • Evaporate the filtrate under reduced pressure to yield this compound as a solid.

Reported Yield: 100% (0.740g).[1]

Data Presentation

Product Starting Materials Solvent Yield Reference
2-Amino-N,N-dimethylacetamide hydrochlorideMulti-step synthesis from Glycine methyl ester hydrochlorideNot specified for all steps78-84% (overall)[2]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve 2-Bromoacetamide in Acetonitrile add_dma Add Dimethylamine in THF start->add_dma react Stir at 20°C for 48h add_dma->react evaporate1 Evaporate Solvents react->evaporate1 redissolve Redissolve in DCM/MeOH evaporate1->redissolve neutralize Neutralize with Carbonate Resin redissolve->neutralize filter Filter neutralize->filter evaporate2 Evaporate Filtrate filter->evaporate2 product This compound evaporate2->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Issues start Low Yield Observed check_completion Check Reaction Completion (e.g., TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents side_reactions Analyze for Side Products (e.g., MS, NMR) complete->side_reactions purification_loss Review Purification Procedure complete->purification_loss

Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.

References

Troubleshooting low conversion rates in 2-(Dimethylamino)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(Dimethylamino)acetamide

This guide provides comprehensive troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low conversion rates during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing very low or no conversion of the starting 2-haloacetamide. What is the most common cause?

A low conversion rate is frequently caused by the neutralization of the nucleophile, dimethylamine, by the hydrohalic acid (HCl or HBr) generated during the reaction. For the SN2 reaction to proceed, dimethylamine must act as a nucleophile. However, it is also a base and will react with the acid produced, forming a dimethylammonium salt. This salt is not nucleophilic and cannot react with the 2-haloacetamide, thus stalling the reaction.

Q2: How can I prevent the neutralization of dimethylamine and improve my conversion rate?

There are two primary strategies to overcome this issue:

  • Use Excess Dimethylamine: The most straightforward approach is to use a significant excess of dimethylamine. A common practice is to use at least 2.2 equivalents, with some protocols using 3 to 4 equivalents. One equivalent acts as the nucleophile, while the additional equivalents act as an acid scavenger.

  • Add a Non-Nucleophilic Base: An alternative is to add a different base to neutralize the acid. This allows you to use a stoichiometric amount of dimethylamine as the nucleophile. Suitable bases include triethylamine (TEA) or potassium carbonate. However, this can sometimes complicate the final product purification.

Q3: What are the optimal reaction temperature and time?

The reaction is often performed at room temperature (around 20°C) for an extended period, sometimes up to 48 hours, to ensure completion.[1] If the conversion is still low, gently heating the reaction mixture to 40-50°C can significantly increase the reaction rate. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential side reactions at higher temperatures.

Q4: I'm observing an impure product after work-up. What are the likely impurities?

The most common impurity is the dimethylammonium halide salt formed during the reaction. If the work-up procedure is not robust, this salt can co-precipitate with your product. Another potential issue is the quality of the starting materials. Impurities in the 2-chloroacetamide or 2-bromoacetamide can lead to unwanted byproducts. Ensure you are using high-purity, dry reagents and anhydrous solvents to prevent hydrolysis of the starting material.

Q5: What is the most effective method for removing the dimethylammonium salt byproduct?

Effective removal of the salt is critical for obtaining a pure product.

  • Filtration: If the salt precipitates from the reaction mixture, it can be removed by filtration.[2]

  • Aqueous Wash/Extraction: After the reaction, the mixture can be dissolved in a suitable organic solvent and washed with water or a mild basic solution (like saturated sodium bicarbonate) to extract the water-soluble salt.[2]

  • Resin Neutralization: One documented method involves evaporating the reaction mixture and redissolving the residue, followed by neutralization with a carbonate resin. This effectively removes the ammonium salt.[1]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key experimental parameters and provides recommendations for troubleshooting low conversion rates.

ParameterStandard ConditionTroubleshooting ActionRationale & Expected Outcome
Dimethylamine Stoichiometry 2.2 - 3.3 equivalentsIncrease to >3.0 equivalents or add 1.1 eq. of a non-nucleophilic base (e.g., TEA).Ensures sufficient free dimethylamine is available to act as a nucleophile by scavenging the generated acid, driving the reaction to completion.
Temperature 20°C (Room Temperature)[1]Increase temperature to 40-50°C and monitor via TLC/LC-MS.Increases the rate of the SN2 reaction. Avoid excessively high temperatures to minimize potential side reactions.
Reaction Time 48 hours[1]Extend reaction time and monitor for completion.Allows the reaction to proceed fully, especially at lower temperatures.
Solvent Anhydrous Acetonitrile / THF[1]Ensure the use of a dry, polar aprotic solvent.Prevents hydrolysis of the electrophilic 2-haloacetamide starting material and effectively dissolves reactants.
Mixing Continuous StirringEnsure vigorous and efficient stirring.Prevents localized concentration gradients and ensures homogenous reaction conditions, improving kinetics.[3]

Mandatory Visualizations

The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Conversion-Stopping Side Reaction R1 2-Bromoacetamide P1 This compound R1->P1 + 2 eq. Dimethylamine (SN2 Reaction) R2 Dimethylamine (Nucleophile) P2 Dimethylammonium Bromide SR1 Dimethylamine (Base) SR3 Dimethylammonium Bromide (Non-Nucleophilic Salt) SR1->SR3 SR2 HBr (Byproduct) SR2->SR3 Acid-Base Reaction Note This reaction consumes the nucleophile, leading to low conversion. SR3->Note

Caption: Core reaction pathway and the key side reaction causing low conversion.

troubleshooting_workflow start Start: Low Conversion Rate check_stoichiometry 1. Verify Dimethylamine Stoichiometry start->check_stoichiometry is_stoichiometry_ok Is molar ratio > 2.2 : 1 ? check_stoichiometry->is_stoichiometry_ok check_conditions 2. Assess Reaction Conditions is_stoichiometry_ok->check_conditions Yes action_increase_amine Action: Increase Dimethylamine to >3 equivalents is_stoichiometry_ok->action_increase_amine No are_conditions_ok Is Temp at 20°C and Time > 48h? check_conditions->are_conditions_ok check_reagents 3. Evaluate Reagents & Solvent are_conditions_ok->check_reagents Yes action_increase_temp Action: Increase Temp to 40-50°C & Monitor by TLC are_conditions_ok->action_increase_temp No are_reagents_ok Are reagents pure and solvent anhydrous? check_reagents->are_reagents_ok action_purify_reagents Action: Use fresh, high-purity reagents & dry solvent are_reagents_ok->action_purify_reagents No end_node Problem Solved: Proceed to Work-up are_reagents_ok->end_node Yes action_increase_amine->check_conditions action_increase_temp->check_reagents action_purify_reagents->end_node

Caption: Logical workflow for troubleshooting low synthesis conversion rates.

Experimental Protocol

This protocol is adapted from a documented synthesis method for this compound.[1]

Materials:

  • 2-Bromoacetamide (1.0 g, 7.25 mmol, 1.0 eq)

  • Dimethylamine solution (2 M in THF, 12.0 mL, 24.0 mmol, 3.3 eq)

  • Acetonitrile (anhydrous, ~11 mL)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Carbonate resin (e.g., Amberlyst A21 or similar)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromoacetamide (1.0 g, 7.25 mmol) in anhydrous acetonitrile (10.4 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas to establish an inert atmosphere.

  • Addition of Nucleophile: To the stirred solution, add the 2 M solution of dimethylamine in THF (12.0 mL, 24.0 mmol) via syringe.

  • Reaction: Seal the flask and stir the mixture at room temperature (20°C) for 48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Solvent Removal: After 48 hours, concentrate the reaction mixture under reduced pressure to remove the solvents (acetonitrile and THF).

  • Purification and Work-up: a. Redissolve the resulting residue in a 1:1 mixture of dichloromethane and methanol (50 mL). b. Add a carbonate resin (approximately 2 equivalents relative to the starting bromoacetamide) to the solution. c. Shake or gently stir the mixture for 20 hours to neutralize and bind the dimethylammonium bromide salt.[1] d. Filter the mixture to remove the resin. e. Evaporate the filtrate under reduced pressure to yield the final product, this compound. The product should be a solid.[1]

  • Analysis: Characterize the final product using appropriate analytical methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

References

Technical Support Center: Managing Temperature Control in 2-(Dimethylamino)acetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing temperature control during chemical reactions involving 2-(Dimethylamino)acetamide. Reactions to synthesize this compound, particularly through the amidation of activated acetic acid derivatives, are often exothermic and require careful thermal management to ensure safety, product quality, and optimal yield. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound an exothermic reaction?

A1: Yes, the formation of the amide bond is generally an exothermic process. The reaction of an activated carboxylic acid, such as an acyl chloride or anhydride, with an amine like dimethylamine can release a significant amount of heat.[1][2] This can lead to a rapid increase in the reaction temperature if not properly controlled.

Q2: What are the primary risks associated with poor temperature control in this reaction?

A2: Inadequate temperature control can lead to several critical issues:

  • Thermal Runaway: The primary risk is a thermal runaway, where the rate of heat generation from the reaction exceeds the rate of heat removal.[2] This can cause the reaction temperature and pressure to increase uncontrollably, potentially leading to equipment failure and release of hazardous materials.

  • Formation of Impurities: Higher reaction temperatures can promote the formation of unwanted byproducts, reducing the purity of the final product.

  • Decomposition: At elevated temperatures, both the starting materials and the desired product may decompose, leading to a lower yield and the formation of additional impurities.[3]

  • Reduced Yield: Suboptimal temperature can negatively impact the reaction kinetics and equilibrium, resulting in a lower overall yield of this compound.[3]

Q3: What is the optimal temperature range for the synthesis of this compound?

A3: The optimal temperature can vary depending on the specific synthetic route (e.g., starting from 2-chloro-N,N-dimethylacetamide or an activated acetic acid). For the reaction of 2-Bromoacetamide with dimethylamine, the process can be conducted at room temperature (around 20°C), suggesting the exotherm is manageable under these conditions. However, for reactions involving more reactive starting materials, lower temperatures (e.g., 0-10°C) during the addition of reagents are often recommended to control the initial exotherm. It is crucial to monitor the reaction temperature closely and adjust the cooling and addition rates accordingly.

Troubleshooting Guide

This guide addresses common temperature-related issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Rapid, uncontrolled temperature increase during reagent addition. The reaction is highly exothermic, and the rate of reagent addition is too fast for the cooling system to handle.1. Reduce Addition Rate: Immediately slow down or stop the addition of the limiting reagent. 2. Increase Cooling: Ensure the cooling system is operating at maximum capacity. Use a cooling bath with a lower temperature if necessary. 3. Improve Agitation: Increase the stirring speed to improve heat transfer to the cooling surface. 4. Dilution: Consider diluting the reaction mixture to decrease the concentration of reactants and moderate the reaction rate.
Reaction temperature is too low and the reaction is not proceeding. Insufficient activation energy or the reaction has a high activation barrier at the current temperature.1. Gradual Warming: Slowly and carefully warm the reaction mixture to the recommended temperature range. Monitor for any sudden exotherm. 2. Check Reagent Quality: Ensure that the starting materials and any catalysts are of the required purity and activity. 3. Confirm Stoichiometry: Verify that the molar ratios of the reactants are correct.
Formation of significant amounts of byproducts. The reaction temperature is too high, leading to side reactions or decomposition.1. Lower Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Controlled Addition: Add the more reactive reagent slowly and subsurface to dissipate localized heat. 3. Optimize Order of Addition: In some cases, the order in which reagents are added can influence byproduct formation.
Difficulty in maintaining a stable reaction temperature. Inadequate cooling capacity for the scale of the reaction or poor heat transfer.1. Scale-Down: If possible, run the reaction on a smaller scale to reduce the total heat load. 2. Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. 3. Use of a Co-solvent: A co-solvent can sometimes help to moderate the reaction rate and improve heat dissipation.

Experimental Protocols & Data

Illustrative Synthesis of this compound

This protocol provides a general method for the synthesis of this compound from 2-bromoacetamide and dimethylamine. It is essential to adapt this procedure to your specific laboratory conditions and perform a thorough safety assessment before commencing.

Materials:

  • 2-Bromoacetamide

  • 2 M solution of dimethylamine in Tetrahydrofuran (THF)

  • Acetonitrile

  • Dichloromethane

  • Methanol

  • Carbonate resin

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and an inert gas inlet, dissolve 2-bromoacetamide (1 equivalent) in acetonitrile.

  • Under an inert atmosphere (e.g., argon), add a 2 M solution of dimethylamine in THF (approximately 3.3 equivalents) to the reaction mixture.

  • Maintain the reaction temperature at room temperature (approximately 20°C) and stir the mixture for 48 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Redissolve the residue in a 1:1 mixture of dichloromethane and methanol.

  • Neutralize the mixture by adding carbonate resin (2 equivalents) and shaking gently for 20 hours.

  • Filter the reaction mixture and evaporate the filtrate to yield this compound.

Quantitative Data on Reaction Parameters
Parameter Typical Range/Value Importance in Temperature Control
Reaction Temperature 0 - 40 °CDirectly influences reaction rate and selectivity. Lower temperatures are generally used to control initial exotherms.
Addition Time 30 min - 4 hoursSlower addition allows for better heat dissipation and prevents accumulation of unreacted reagents.
Stirring Speed 200 - 500 RPMAdequate agitation is crucial for uniform temperature distribution and efficient heat transfer.
Solvent Acetonitrile, THF, DichloromethaneThe choice of solvent can affect reaction kinetics, solubility of reagents, and heat capacity of the mixture.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Temperature Excursions

The following diagram illustrates a logical workflow for troubleshooting an unexpected temperature increase during the reaction.

G Troubleshooting a Temperature Excursion start Temperature Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling check_agitation Verify Agitation is Effective increase_cooling->check_agitation monitor_temp Monitor Temperature and Pressure check_agitation->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing Yes emergency_stop Initiate Emergency Shutdown monitor_temp->emergency_stop No temp_decreasing->increase_cooling No temp_stable Temperature Stabilized? temp_decreasing->temp_stable Yes resume_slowly Resume Addition at a Slower Rate temp_stable->resume_slowly end Process Safe resume_slowly->end investigate_cause Investigate Root Cause investigate_cause->end emergency_stop->investigate_cause

Caption: A logical workflow for responding to a temperature excursion.

Signaling Pathway for Thermal Runaway

This diagram illustrates the cascading events that can lead to a thermal runaway reaction.

G Pathway to Thermal Runaway exothermic_reaction Exothermic Amidation Reaction heat_generation Heat Generation Rate exothermic_reaction->heat_generation imbalance Heat Generation > Heat Removal heat_generation->imbalance heat_removal Heat Removal Rate heat_removal->imbalance temp_increase Increase in Reaction Temperature imbalance->temp_increase Yes runaway Thermal Runaway imbalance->runaway Uncontrolled rate_increase Increased Reaction Rate temp_increase->rate_increase more_heat Further Increased Heat Generation rate_increase->more_heat more_heat->imbalance

Caption: The positive feedback loop leading to thermal runaway.

References

Preventing byproduct formation in 2-(Dimethylamino)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Dimethylamino)acetamide, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is through the nucleophilic substitution reaction of a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, with dimethylamine. This reaction is typically carried out in a suitable solvent and may or may not require a base to neutralize the hydrohalic acid formed during the reaction.

Q2: What is the primary byproduct of concern in this synthesis, and how is it formed?

A2: The primary byproduct is the over-alkylation product, which is a quaternary ammonium salt. This salt, [((H₂NC(O)CH₂)N(CH₃)₂CH₂C(O)NH₂)+ X-], is formed when the desired tertiary amine product, this compound, acts as a nucleophile and reacts with another molecule of the starting 2-haloacetamide. This is a common side reaction in the alkylation of amines.

Q3: How can the formation of the quaternary ammonium salt byproduct be minimized?

A3: Several strategies can be employed to minimize the formation of the quaternary ammonium salt:

  • Molar Ratio of Reactants: Using a significant excess of dimethylamine relative to the 2-haloacetamide is the most effective way to ensure the haloacetamide preferentially reacts with dimethylamine rather than the tertiary amine product.

  • Controlled Addition: Slowly adding the 2-haloacetamide to the solution of dimethylamine can help maintain a high effective concentration of dimethylamine, thus favoring the desired reaction.

  • Temperature Control: The reaction should be conducted at a controlled, and often low, temperature. While higher temperatures can increase the reaction rate, they can also promote the less selective over-alkylation reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rates. Polar aprotic solvents are generally suitable for this type of nucleophilic substitution.

Q4: What are the recommended purification methods to remove byproducts from this compound?

A4: Purification strategies depend on the nature of the impurities.

  • Extraction: If the quaternary ammonium salt is the primary impurity, a liquid-liquid extraction can be effective. The desired tertiary amine product can be extracted into an organic solvent after basifying the aqueous solution, while the highly polar and water-soluble quaternary salt remains in the aqueous phase.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to isolate the pure this compound, leaving more soluble impurities in the mother liquor.

  • Chromatography: For high-purity requirements, column chromatography can be employed to separate the product from byproducts and unreacted starting materials.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time.- Increase reaction temperature moderately, while monitoring for byproduct formation.- Ensure efficient stirring.
Loss of product during workup.- Optimize extraction pH to ensure the tertiary amine is in its free base form.- Use an appropriate organic solvent for extraction in which the product is highly soluble.
High Percentage of Quaternary Ammonium Salt Byproduct Insufficient excess of dimethylamine.- Increase the molar ratio of dimethylamine to 2-haloacetamide (e.g., 3:1 or higher).
Reaction temperature is too high.- Lower the reaction temperature. Consider running the reaction at room temperature or below.
Method of addition.- Add the 2-haloacetamide solution dropwise to the dimethylamine solution.
Presence of Unreacted 2-Haloacetamide Insufficient reaction time or temperature.- Increase the reaction time or modestly increase the temperature.
Stoichiometry imbalance.- Ensure at least a 2:1 molar ratio of dimethylamine to the haloacetamide is used.
Difficulty in Isolating the Product Product is highly soluble in the workup solvents.- Use a different extraction solvent.- Consider salting out the aqueous layer to reduce the solubility of the product.- Evaporate the solvent under reduced pressure.
Formation of an emulsion during extraction.- Add a small amount of brine (saturated NaCl solution).- Filter the mixture through a pad of celite.

Experimental Protocols

Synthesis of this compound from 2-Bromoacetamide

This protocol is adapted from a literature procedure that reports a high yield.[1]

Materials:

  • 2-Bromoacetamide

  • Dimethylamine (2M solution in THF)

  • Acetonitrile

  • Dichloromethane

  • Methanol

  • Carbonate resin

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromoacetamide (1.0 equivalent) in acetonitrile.

  • To this solution, add a 2M solution of dimethylamine in THF (approximately 3.3 equivalents).

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, remove the solvents under reduced pressure.

  • Redissolve the resulting residue in a 1:1 mixture of dichloromethane and methanol.

  • Add a carbonate resin (approximately 2 equivalents) to neutralize any hydrobromic acid salts.

  • Gently shake the mixture for 20 hours.

  • Filter the mixture to remove the resin.

  • Evaporate the filtrate under reduced pressure to yield this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthesis and a common side reaction.

Synthesis_Pathway 2-Haloacetamide 2-Haloacetamide This compound This compound 2-Haloacetamide->this compound + Dimethylamine (Nucleophilic Substitution) Dimethylamine Dimethylamine Dimethylamine->this compound

Caption: Main synthesis pathway to this compound.

Byproduct_Formation 2-(Dimethylamino)acetamide_product This compound (Product) Quaternary_Ammonium_Salt Quaternary Ammonium Salt (Byproduct) 2-(Dimethylamino)acetamide_product->Quaternary_Ammonium_Salt + 2-Haloacetamide (Over-alkylation) 2-Haloacetamide_reactant 2-Haloacetamide (Reactant) 2-Haloacetamide_reactant->Quaternary_Ammonium_Salt

Caption: Formation of the quaternary ammonium salt byproduct.

Troubleshooting Workflow

This workflow provides a logical approach to addressing common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis analyze Analyze Crude Product (TLC, NMR, etc.) start->analyze check_purity Is Product Purity Acceptable? analyze->check_purity low_yield Is Yield Low? check_purity->low_yield No end Pure Product Obtained check_purity->end Yes high_byproduct High Byproduct Content? low_yield->high_byproduct Yes optimize_workup Optimize Workup: - Adjust Extraction pH - Change Solvents low_yield->optimize_workup No optimize_reaction Optimize Reaction Conditions: - Increase Dimethylamine Excess - Lower Temperature - Slow Reactant Addition high_byproduct->optimize_reaction Yes purify Purify Product: - Extraction - Recrystallization - Chromatography high_byproduct->purify No optimize_reaction->start optimize_workup->start purify->end

Caption: A logical workflow for troubleshooting the synthesis.

References

Stability issues of 2-(Dimethylamino)acetamide in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Dimethylamino)acetamide in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concern for this compound, like other N-substituted amides, is its susceptibility to hydrolysis. This chemical breakdown is significantly influenced by the pH and temperature of the aqueous solution. Under non-neutral pH conditions or at elevated temperatures, the amide bond can be cleaved.[1]

Q2: How do pH and temperature affect the stability of this compound?

A2: The rate of hydrolysis of amides is dependent on both pH and temperature. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. Generally, the greatest stability is observed at a near-neutral pH. In highly acidic or alkaline solutions, the degradation rate increases significantly. Furthermore, as with most chemical reactions, the rate of hydrolysis increases with temperature.[1][2] Therefore, for long-term storage or during experiments at elevated temperatures, the potential for thermal degradation should be a key consideration.[1]

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The primary degradation pathway for this compound in an aqueous solution is hydrolysis. This reaction breaks the amide bond, which is expected to yield dimethylamine and acetic acid as the main degradation products. While hydrolysis is the most common pathway, other degradation mechanisms like oxidation could occur, particularly under forced degradation conditions or in the presence of oxidizing agents.[1]

Q4: How can I detect if my sample of this compound has degraded?

A4: Degradation of this compound can be detected using various analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These techniques can separate the parent compound from its degradation products and monitor the changes in their concentrations over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized to identify the structure of any degradation products that may have formed.[2]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Attempt to identify the degradation products. Based on the likely hydrolysis pathway, look for masses corresponding to dimethylamine and acetic acid. 2. Adjust the pH of your solution to be as close to neutral as your experiment allows. 3. Minimize the time the compound is in solution, especially at room temperature or higher.[1]
Precipitation of the compound in aqueous buffer. Poor solubility of the compound or its degradation products.1. Consider preparing a more concentrated stock solution in an organic solvent like DMSO or ethanol and diluting it into your aqueous buffer. Keep the final concentration of the organic solvent low (typically ≤1%) to minimize its effects. 2. Assess the solubility of this compound in your specific buffer system at the desired concentration before starting your experiment.
Loss of biological activity or inconsistent experimental results. Degradation of the active compound.1. Prepare fresh solutions of this compound immediately before each experiment. 2. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and protected from light.[2] 3. Perform a stability study under your experimental conditions to determine the rate of degradation (see Experimental Protocols section).

Data on Stability

pHTemperature (°C)Initial Concentration (µM)Concentration after 24h (µM)% Degradation
3.0251008515%
5.025100955%
7.425100991%
9.0251009010%
7.44100>99<1%
7.437100928%

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

To minimize degradation during storage, it is recommended to store this compound as a solid in a tightly sealed container at a low temperature (-20°C or below), protected from light and moisture.[2]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Amber glass vials

  • Vortex mixer

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of the solid compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in the tightly capped amber vial.[2]

Protocol 2: Monitoring Compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions under specific experimental conditions.

Objective: To assess the stability of this compound under specific experimental conditions over time.

Materials:

  • Stock solution of this compound

  • Experimental buffer or solvent

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phases (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

Procedure:

  • Prepare a sample of this compound in the experimental buffer at the final desired concentration.

  • Immediately inject a portion of this sample onto the HPLC system to obtain a chromatogram at time zero (t=0).

  • Incubate the remaining sample under the exact experimental conditions (e.g., temperature, light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it onto the HPLC system.

  • Analyze the chromatograms to determine the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the peak area at t=0. A significant decrease in the parent peak area and the appearance of new peaks are indicative of degradation.

Visualizations

Hydrolysis_Pathway DMAA This compound Products Degradation Products DMAA->Products Hydrolysis (catalyzed by H⁺ or OH⁻) H2O Water (H₂O) DMA Dimethylamine Products->DMA AA Acetic Acid Products->AA

Caption: Potential Hydrolysis Pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Stability Analysis Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Working Prepare Working Solution in Experimental Buffer Prep_Stock->Prep_Working T0_Analysis t=0 HPLC Analysis Prep_Working->T0_Analysis Incubation Incubate under Experimental Conditions T0_Analysis->Incubation Tx_Analysis t=x HPLC Analysis (various time points) Incubation->Tx_Analysis Data_Analysis Data Analysis (% Degradation) Tx_Analysis->Data_Analysis

Caption: Workflow for Monitoring Solution Stability by HPLC.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during reaction work-up?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective work-up procedure. It is a polar compound containing a basic dimethylamino group. This basicity is a key handle for its removal from a reaction mixture.

Q2: How can I remove unreacted this compound from my organic reaction mixture?

A2: The most common method is an extractive work-up. Due to the basic nature of the dimethylamino group, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the amine, forming a water-soluble salt that partitions into the aqueous phase.[1]

Q3: My product is sensitive to acid. What is an alternative work-up procedure?

A3: If your product is acid-sensitive, you can perform multiple washes with brine (saturated aqueous NaCl solution). This method is less efficient than an acid wash and may require several repetitions to effectively remove the this compound.[2]

Q4: I am observing an emulsion during the extractive work-up. How can I resolve this?

A4: Emulsions can form when using solvents like THF or benzene.[2] To break an emulsion, you can try adding more brine or a small amount of a different organic solvent. Allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can also help.

Q5: Can this compound degrade during work-up?

A5: Yes, the amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3] This would lead to the formation of dimethylamine and acetamide. It is advisable to perform acidic or basic washes at room temperature or below.

Q6: How can I confirm that all the this compound has been removed from my product?

A6: High-Performance Liquid Chromatography (HPLC) is a sensitive analytical technique that can be used to detect residual this compound in your final product.[4]

Troubleshooting Guides

Issue 1: Low Product Yield After Extractive Work-up
Possible Cause Troubleshooting Steps Recommended Action
Product is partially water-soluble Review the structure of your product. If it has polar functional groups, it may have some solubility in the aqueous wash solutions.Minimize the number of aqueous washes. Use brine instead of pure water for washing, as it can decrease the solubility of organic compounds in the aqueous phase.
Product degradation Assess the stability of your product under the work-up conditions (e.g., acidic or basic washes).If your product is acid-labile, avoid acidic washes. If it is base-labile, avoid basic washes. Perform washes at a lower temperature.
Emulsion formation leading to product loss Observe the interface between the organic and aqueous layers during extraction.Add brine to help break the emulsion. If the problem persists, consider filtering the entire mixture through a pad of Celite.
Issue 2: Presence of this compound in the Final Product
Possible Cause Troubleshooting Steps Recommended Action
Inefficient extraction Review your extraction protocol. The number of washes may be insufficient, or the pH of the aqueous wash may not be optimal.Increase the number of acidic washes. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the this compound.
Insufficient phase separation Ensure complete separation of the aqueous and organic layers during each extraction step.Allow more time for the layers to separate. If the interface is not clear, consider centrifugation for small-scale reactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₁₀N₂O[5]
Molecular Weight 102.14 g/mol [5]
Appearance Powder[6]
Boiling Point 204.8 °C at 760 mmHg[6]
Density 0.995 g/cm³[6]
LogP (calculated) -0.8[5]

Experimental Protocols

Protocol: Extractive Work-up for the Removal of this compound

This protocol is a general guideline and may need to be adapted based on the specific properties of your reaction product. This procedure is based on the work-up for the synthesis of Lidocaine, a structurally related compound.[7]

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, it may be necessary to first remove the solvent under reduced pressure.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash (Acidic): Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat Acid Wash: Repeat the wash with 1M HCl two more times to ensure complete removal of the this compound.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purity Analysis: Analyze the crude product by a suitable method (e.g., HPLC, NMR) to confirm the absence of this compound.

Mandatory Visualization

Extractive_Workup_Workflow cluster_0 Reaction Mixture cluster_1 Extractive Work-up cluster_2 Product cluster_3 Waste Stream Reaction Crude Reaction Mixture Dilute Dilute with Organic Solvent Reaction->Dilute Wash1 Wash with 1M HCl (x3) Dilute->Wash1 Separate1 Separate Layers Wash1->Separate1 Wash2 Wash with Sat. NaHCO3 Separate1->Wash2 Organic Layer AqueousWaste Aqueous Waste (contains protonated This compound) Separate1->AqueousWaste Aqueous Layer Separate2 Separate Layers Wash2->Separate2 Wash3 Wash with Brine Separate2->Wash3 Organic Layer Separate2->AqueousWaste Aqueous Layer Separate3 Separate Layers Wash3->Separate3 Dry Dry Organic Layer Separate3->Dry Organic Layer Separate3->AqueousWaste Aqueous Layer Concentrate Concentrate Dry->Concentrate Product Purified Product Concentrate->Product

Caption: Extractive work-up workflow for removing this compound.

Troubleshooting_Logic Start Work-up Complete. Analyze Product. CheckPurity Is this compound present in product? Start->CheckPurity CheckYield Is product yield low? Start->CheckYield Success Work-up Successful CheckPurity->Success No Troubleshoot Troubleshoot Work-up CheckPurity->Troubleshoot Yes InefficientExtraction Increase Number of Washes/ Adjust pH Troubleshoot->InefficientExtraction CheckYield->Success No Optimize Optimize Work-up CheckYield->Optimize Yes ProductSolubility Investigate Product Water Solubility Optimize->ProductSolubility ProductStability Check Product Stability (Acid/Base Sensitivity) Optimize->ProductStability Emulsion Address Emulsion Formation Optimize->Emulsion

Caption: Troubleshooting logic for work-up of reactions with this compound.

References

Validation & Comparative

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-(Dimethylamino)acetamide with structurally related compounds, 2-aminoacetamide and N,N-dimethylformamide, to provide a robust framework for its structural confirmation. This guide presents key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized compounds is a critical step. Spectroscopic techniques form the cornerstone of this process, providing detailed information about the molecular architecture of a substance. This guide focuses on the spectroscopic analysis of this compound, a molecule of interest in various chemical and pharmaceutical applications. To facilitate its unequivocal identification, we present a comparative analysis of its spectroscopic data against two structurally analogous compounds: 2-aminoacetamide and N,N-dimethylformamide. The data presented herein, including ¹H NMR, ¹³C NMR, FT-IR, and MS, offers a clear and objective basis for structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and the two comparative compounds.

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~2.3s6H-N(CH₃)₂
~3.0s2H-CH₂-
~6.8 (broad)s2H-CONH₂
2-Aminoacetamide ~3.3s2H-CH₂-
~7.3 (broad)s2H-CONH₂
~1.8 (broad)s2H-NH₂
N,N-Dimethylformamide ~2.88s3H-N(CH₃)₂ (cis)
~2.97s3H-N(CH₃)₂ (trans)
~8.02s1H-CHO
¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~45.0-N(CH₃)₂
~60.0-CH₂-
~175.0-C=O
2-Aminoacetamide ~45.0-CH₂-
~178.0-C=O
N,N-Dimethylformamide ~31.1-N(CH₃)₂ (cis)
~36.2-N(CH₃)₂ (trans)
~162.5-C=O
FT-IR Spectral Data
CompoundFrequency (cm⁻¹)Assignment
This compound ~3400-3200N-H stretch (amide)
~2950-2800C-H stretch (alkyl)
~1670C=O stretch (amide I)
~1600N-H bend (amide II)
2-Aminoacetamide ~3400-3200N-H stretch (amide & amine)
~2950-2800C-H stretch (alkyl)
~1680C=O stretch (amide I)
~1610N-H bend (amide II & amine)
N,N-Dimethylformamide ~2960, 2870C-H stretch (methyl)
~1670C=O stretch
~1530N-H bend (amide)
~960C-N-C bend
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 10258, 44, 42
2-Aminoacetamide 7444, 30
N,N-Dimethylformamide 7373, 44, 42, 28

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30° pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Parameters:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Use a 30° pulse width.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method:

  • Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for structural confirmation using spectroscopic data.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_confirmation Structural Confirmation Sample Compound Synthesis and Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare for Direct Inlet/GC Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrometry Acquisition MS_Prep->MS_Acq NMR_Proc Process NMR Data (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc Process IR Data (Baseline Correction) IR_Acq->IR_Proc MS_Proc Analyze Mass Spectrum (Fragmentation Pattern) MS_Acq->MS_Proc Compare Compare with Reference Spectra NMR_Proc->Compare IR_Proc->Compare MS_Proc->Compare Confirm Structural Confirmation Compare->Confirm

Caption: General workflow for spectroscopic analysis of an organic compound.

Logical_Confirmation cluster_target Target Molecule cluster_alternatives Alternative Structures cluster_comparison Comparative Analysis cluster_conclusion Conclusion Target Spectroscopic Data of This compound Compare_NMR Compare ¹H & ¹³C NMR: - Number of Signals - Chemical Shifts - Integration Target->Compare_NMR Compare_IR Compare FT-IR: - Presence/Absence of  N-H, C=O stretches Target->Compare_IR Compare_MS Compare MS: - Molecular Ion Peak - Fragmentation Pattern Target->Compare_MS Alt1 Spectroscopic Data of 2-Aminoacetamide Alt1->Compare_NMR Alt1->Compare_IR Alt1->Compare_MS Alt2 Spectroscopic Data of N,N-Dimethylformamide Alt2->Compare_NMR Alt2->Compare_IR Alt2->Compare_MS Conclusion Confirmation of This compound Structure Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Logical process for structural confirmation via spectroscopic comparison.

A Comparative Guide to Purity Validation of 2-(Dimethylamino)acetamide by HPLC, qNMR, and GC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(Dimethylamino)acetamide, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical validation to quantify its purity and identify any potential impurities. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC).

This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of performance data, and visual workflows to aid in the selection of the most appropriate analytical strategy for their specific needs.

Methodology Comparison at a Glance

The selection of an analytical method for purity determination is a critical decision influenced by factors such as the nature of the compound, the expected impurities, and the desired level of accuracy and precision. HPLC is a versatile and widely adopted technique for the analysis of non-volatile compounds, offering excellent separation capabilities.[1] qNMR stands out as a primary ratio method, providing an absolute measure of purity without the need for a specific reference standard of the analyte.[2][3] GC is the preferred method for volatile and semi-volatile compounds, often requiring derivatization for polar molecules like this compound to enhance volatility.[1][4]

FeatureHPLC-UVqNMRGC-FID
Principle Separation based on polarity, detection by UV absorbance.Intrinsic quantitative response of nuclei in a magnetic field.[5]Separation based on volatility and polarity, detection by flame ionization.
Quantitation Relative (requires a reference standard of known purity).[1]Absolute (can determine purity without a specific analyte reference standard).[2][6]Relative (requires a reference standard).[1]
Sample Throughput HighMedium to HighHigh
Selectivity Good for separating closely related structures and isomers.[7]Excellent for structural confirmation and quantification.High, especially for volatile impurities.
Destructive YesNoYes
Advantages Widely available, robust, high sensitivity for UV-active compounds.Absolute quantification, non-destructive, provides structural information.[8]Excellent for residual solvent analysis and volatile impurities.
Limitations Requires a chromophore for UV detection, relative quantification.Lower sensitivity than chromatographic methods, higher equipment cost.Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a method for a structurally similar compound and should be validated for this compound.[9]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard of known purity

  • Sample of this compound to be tested

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and analyze the resulting chromatogram to determine the purity based on the peak area relative to the standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Calibration Curve Generation B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Peak Integration & Identification F->G H Purity Calculation G->H I Report Generation H->I

HPLC Purity Validation Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines a general procedure for absolute purity determination using an internal standard.[2][8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Sample of this compound to be tested

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following equation:[3] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, IS = internal standard.

Gas Chromatography (GC-FID) Method

This protocol includes a derivatization step, which is often necessary for the analysis of polar amides by GC.[4]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX)

  • Autosampler

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • This compound reference standard of known purity

  • Sample of this compound to be tested

Procedure:

  • Derivatization:

    • In a vial, dissolve a known amount of the this compound sample or standard in the solvent.

    • Add the derivatizing agent and heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl derivative.

  • Standard and Sample Preparation: Prepare calibration standards and a sample solution using the derivatized material.

  • Chromatographic Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

    • Detector temperature: 280 °C

    • Carrier gas: Helium

  • Analysis: Inject the derivatized standards to create a calibration curve. Inject the derivatized sample and determine the purity based on the peak area.

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Techniques cluster_outcomes Primary Outcomes Analyte This compound Volatility Low Volatility Analyte->Volatility Polarity Polar Analyte->Polarity UV_Absorbance Weak Chromophore Analyte->UV_Absorbance qNMR qNMR Analyte->qNMR GC GC-FID Volatility->GC Requires Derivatization HPLC HPLC-UV Polarity->HPLC Rel_Purity Relative Purity HPLC->Rel_Purity Abs_Purity Absolute Purity qNMR->Abs_Purity Struct_Info Structural Information qNMR->Struct_Info GC->Rel_Purity Vol_Impurity Volatile Impurities GC->Vol_Impurity

Method Selection Logic

Conclusion

The validation of this compound purity can be effectively achieved using HPLC, qNMR, and GC, with each method offering distinct advantages. HPLC-UV is a robust and widely accessible technique for routine quality control, providing excellent separation of non-volatile impurities. qNMR offers the significant benefit of absolute purity determination without the need for a specific reference standard, making it an invaluable tool for the characterization of new batches and for use as a primary analytical method.[2][5] GC-FID, particularly after derivatization, is highly suited for the detection of volatile and semi-volatile impurities that may not be readily observed by HPLC.

For a comprehensive purity assessment, a multi-faceted approach is often recommended. For instance, HPLC can be employed for the primary purity analysis and quantification of known impurities, while GC can be used to screen for residual solvents and other volatile species. qNMR can then provide an orthogonal, absolute purity value, offering a high degree of confidence in the final reported purity of this compound. This integrated analytical strategy ensures a thorough understanding of the impurity profile, leading to higher quality and safer pharmaceutical products.

References

A Comparative Guide to 2-(Dimethylamino)acetamide and N,N-dimethylacetamide as Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(Dimethylamino)acetamide and N,N-dimethylacetamide (DMAc), two structurally related amide compounds, in the context of their applications as reagents in chemical synthesis. While both molecules share the dimethylacetamide backbone, the position of the dimethylamino group profoundly influences their chemical reactivity and utility.

Executive Summary

N,N-dimethylacetamide is a widely utilized polar aprotic solvent and, increasingly, as a versatile reagent capable of donating various molecular fragments in chemical transformations. In contrast, this compound is primarily employed as a building block in the synthesis of more complex molecules, where its bifunctional nature allows for diverse derivatization. This guide presents a detailed analysis of their properties, synthesis, and reactivity, supported by experimental data and protocols to aid researchers in selecting the appropriate reagent for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each compound is crucial for their effective application. The following table summarizes key data for this compound and N,N-dimethylacetamide.

PropertyThis compoundN,N-dimethylacetamide (DMAc)
CAS Number 6318-44-1[1]127-19-5[2]
Molecular Formula C₄H₁₀N₂O[1]C₄H₉NO[2]
Molecular Weight 102.14 g/mol [1]87.12 g/mol [2]
Appearance Powder[3]Colorless liquid[4][5]
Boiling Point 204.8 °C at 760 mmHg[3]164.5-166 °C[6]
Melting Point 91 °C[7]-20 °C[6]
Density Not readily available0.937 g/mL at 25 °C[6]
Solubility Soluble in waterMiscible with water and many organic solvents[8]

Synthesis of Reagents

The synthetic routes to this compound and N,N-dimethylacetamide are distinct, reflecting their structural differences.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a haloacetamide with dimethylamine.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-Bromoacetamide, 2M dimethylamine in THF, acetonitrile, dichloromethane, methanol, carbonate resin.

  • Procedure:

    • Dissolve 2-Bromoacetamide (1 g, 7.25 mmol) in acetonitrile (10.35 mL).

    • Add 2 M dimethylamine in THF (12 mL, 24.00 mmol) to the solution.

    • Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 48 hours.

    • Evaporate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in a 1:1 mixture of dichloromethane and methanol (50 mL).

    • Neutralize the solution by adding a carbonate resin (2 equivalents) and shaking gently for 20 hours.

    • Filter the mixture and evaporate the filtrate to yield this compound.

This protocol can be visualized by the following workflow diagram:

Synthesis Workflow for this compound A Dissolve 2-Bromoacetamide in Acetonitrile B Add 2M Dimethylamine in THF A->B C Stir at RT for 48h under Argon B->C D Evaporate Solvents C->D E Redissolve in DCM/Methanol D->E F Neutralize with Carbonate Resin E->F G Filter and Evaporate F->G H This compound G->H

Synthesis of this compound
Synthesis of N,N-dimethylacetamide (DMAc)

DMAc can be synthesized through several methods, with the reaction of dimethylamine and acetic anhydride being a common laboratory and industrial approach.[9]

Experimental Protocol: Synthesis of N,N-dimethylacetamide

  • Materials: Acetic anhydride, aqueous solution of dimethylamine, alkaline solution.

  • Procedure:

    • Heat an aqueous solution of dimethylamine to vaporize the gas.

    • After dehydration and purification, introduce the gaseous dimethylamine into acetic anhydride at room temperature for acylation. The reaction is exothermic.

    • The reaction is complete when the temperature no longer rises (endpoint around 170 °C).

    • Cool the acylation mixture to 0-20 °C and neutralize by adding an alkaline solution to a pH of 8-9.

    • Separate the formed sodium acetate.

    • Distill the crude product, collecting the fraction at 164-166.5 °C to obtain pure N,N-dimethylacetamide.[9]

The following diagram illustrates the logical steps in this synthesis:

Synthesis Logic for N,N-dimethylacetamide A Vaporize, Dehydrate, and Purify Dimethylamine B Acylation with Acetic Anhydride A->B C Neutralization B->C D Separation of Byproducts C->D E Distillation D->E F N,N-dimethylacetamide E->F

Synthesis of N,N-dimethylacetamide

Reactivity and Applications as a Reagent

The primary difference in the utility of these two compounds as reagents stems from their structural isomerism.

This compound: A Bifunctional Building Block

The structure of this compound features a primary amide and a tertiary amine. This bifunctionality makes it a valuable precursor in the synthesis of various heterocyclic compounds and other molecules of pharmaceutical interest. The primary amide can undergo hydrolysis, reduction, or participate in condensation reactions, while the tertiary amine can act as a base or a nucleophile.

Its application is often as a starting material for more complex structures. For example, it can be a precursor for N-alkylaminoacetamide derivatives which have applications as agricultural fungicides or bactericides.[10]

N,N-dimethylacetamide (DMAc): A Multipurpose Reagent

N,N-dimethylacetamide is well-established as a high-boiling, polar aprotic solvent.[8] However, its role as a reagent is a significant area of interest in modern organic synthesis. DMAc can serve as a source for various molecular fragments, including:

  • Dimethylamino group (-NMe₂): In the presence of a suitable catalyst and reaction conditions, DMAc can act as a dimethylaminating agent.

  • Acetyl group (CH₃CO-): The acetyl group can be transferred to nucleophiles.

  • Other fragments: Under specific conditions, DMAc can also donate smaller fragments like C, CH, CH₂, NC, O, and CO.

A review by Le Bras and Muzart highlights numerous examples where DMAc participates directly in reactions, not just as a solvent.[11] For instance, in some copper-catalyzed domino reactions, DMAc has been shown to be superior to N,N-dimethylformamide (DMF) in delivering a CH fragment.[11]

The following diagram illustrates the versatility of DMAc as a source of various chemical fragments in organic synthesis:

N,N-dimethylacetamide as a Source of Reagent Fragments cluster_fragments Donated Fragments DMAc N,N-dimethylacetamide NMe2 -NMe₂ DMAc->NMe2 Amination Ac -COCH₃ DMAc->Ac Acetylation C C DMAc->C Carbon source CH CH DMAc->CH Methine source O O DMAc->O Oxygen source CO CO DMAc->CO Carbonyl source Fragments Reaction Products NMe2->Fragments Ac->Fragments C->Fragments CH->Fragments O->Fragments CO->Fragments

Versatility of DMAc as a Reagent

Comparative Performance: A Data-Driven Perspective

Direct, side-by-side experimental comparisons of this compound and N,N-dimethylacetamide as reagents in the same reaction are scarce in the published literature. However, a comparison of their known reactivities allows for an informed choice.

FeatureThis compoundN,N-dimethylacetamide (DMAc)
Primary Role Synthetic building blockSolvent and multipurpose reagent
Key Reactive Sites Primary amide (-CONH₂) and tertiary amine (-NMe₂)Tertiary amide (-CONMe₂)
Typical Reactions Nucleophilic substitution at the α-carbon, reactions of the primary amideFragment donation (amination, acetylation, etc.)
Basicity The tertiary amine is basic.The amide nitrogen is non-basic due to resonance.
Nucleophilicity The tertiary amine is nucleophilic.The amide oxygen is weakly nucleophilic.

Safety and Handling

Both compounds require careful handling in a laboratory setting.

This compound:

  • May be harmful if swallowed, cause skin irritation, and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

N,N-dimethylacetamide (DMAc):

  • Harmful in contact with skin and if inhaled.[12][13]

  • Causes serious eye irritation.[12][13]

  • May damage the unborn child.[12][13]

  • Combustible liquid.[12]

Always consult the latest Safety Data Sheet (SDS) before handling these chemicals and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound and N,N-dimethylacetamide, while isomers, serve fundamentally different roles as reagents in organic synthesis.

  • This compound is best utilized as a bifunctional starting material for the construction of more complex molecular architectures, leveraging the distinct reactivity of its primary amide and tertiary amine functionalities.

  • N,N-dimethylacetamide (DMAc) , beyond its role as a solvent, is a versatile reagent capable of delivering a variety of molecular fragments to a substrate. Its utility as a source of the dimethylamino group, acetyl group, and other smaller units makes it a powerful tool in synthetic methodology.

The choice between these two reagents will be dictated by the specific synthetic transformation required. For the introduction of a complete 2-(dimethylamino)acetyl moiety or as a precursor for further elaboration, this compound is the logical choice. For reactions requiring a source of a dimethylamino group, an acetyl group, or other small molecular fragments, N,N-dimethylacetamide offers a unique and valuable reactivity profile. Further research into the direct comparative performance of these reagents in various reaction types would be a valuable contribution to the field of organic synthesis.

References

A Comparative Guide: 2-(Dimethylamino)acetamide vs. Dimethylamine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents, the selection of an appropriate nucleophile is a critical decision that dictates the efficiency and success of a reaction. This guide provides an objective comparison of two nitrogen-based nucleophiles: 2-(Dimethylamino)acetamide and dimethylamine, in the context of nucleophilic substitution reactions. This comparison is supported by established chemical principles and relevant experimental data where available.

Executive Summary

The fundamental difference in the electronic structure of an amide and an amine governs their reactivity as nucleophiles. Dimethylamine, a secondary amine, is a significantly more potent nucleophile than this compound, an amide. The lone pair of electrons on the nitrogen atom in dimethylamine is localized and readily available for nucleophilic attack. In contrast, the lone pair on the nitrogen of this compound is delocalized through resonance with the adjacent carbonyl group, rendering it substantially less nucleophilic. Consequently, in nucleophilic substitution reactions, dimethylamine will react at a much faster rate and provide significantly higher yields compared to this compound under similar conditions.

I. Theoretical Background: The Basis of Nucleophilicity

Nucleophilicity is a measure of a chemical species' ability to donate an electron pair to an electrophile. For nitrogen-containing compounds, the availability of the lone pair of electrons on the nitrogen atom is the primary determinant of their nucleophilic character.

  • Dimethylamine: As a secondary amine, the two methyl groups are electron-donating, which slightly increases the electron density on the nitrogen atom. The lone pair is localized on the nitrogen, making it a strong nucleophile.

  • This compound: In this molecule, the nitrogen atom is part of an amide functional group. The lone pair of electrons on the nitrogen is in conjugation with the carbonyl group and participates in resonance. This delocalization of electrons across the N-C=O system significantly reduces the electron density on the nitrogen atom, thereby diminishing its nucleophilicity.

This fundamental difference in electron availability is the primary reason for the vast disparity in their performance in nucleophilic substitution reactions.

II. Quantitative Data Comparison

While direct comparative kinetic studies for this compound in nucleophilic substitution reactions are scarce in the literature due to its poor nucleophilicity, we can compile relevant physicochemical properties and established nucleophilicity trends to provide a quantitative comparison.

PropertyThis compoundDimethylamineReference/Comment
pKa of Conjugate Acid Estimated to be significantly lower than dimethylamine10.73[1][2][3]The pKa of the conjugate acid is an indicator of the basicity of the amine. A lower pKa for the conjugate acid of the amide indicates it is a much weaker base.
Nucleophilicity Very LowHighThe delocalization of the nitrogen lone pair in the amide drastically reduces its nucleophilicity compared to the localized lone pair in the amine. Secondary amines are generally strong nucleophiles.
Steric Hindrance ModerateLowThe acetamide group is bulkier than a methyl group, which could lead to slightly greater steric hindrance.
Expected Reaction Rate in S_N2 Very Slow / NegligibleFastBased on the principles of nucleophilicity, dimethylamine is expected to react orders of magnitude faster in a typical S_N2 reaction.

III. Experimental Evidence: The Case of Lidocaine Synthesis

A well-documented example that highlights the utility of secondary amines as nucleophiles in pharmaceutical synthesis is the industrial production of the local anesthetic, Lidocaine. The final step of this synthesis involves a nucleophilic substitution reaction.

Reaction:

In this S_N2 reaction, diethylamine, a secondary amine structurally and electronically similar to dimethylamine, acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom and displacing it. This reaction proceeds in high yield, demonstrating the effectiveness of secondary amines in such transformations.

If one were to attempt this synthesis using 2-(diethylamino)acetamide (the analogous amide) instead of diethylamine, the reaction would be expected to fail or proceed at an impractically slow rate with very low yields. The diminished nucleophilicity of the amide nitrogen would render it incapable of efficiently displacing the chloride leaving group.

Experimental Protocol: Synthesis of Lidocaine

The following is a representative experimental protocol for the synthesis of Lidocaine, illustrating the application of a secondary amine in a nucleophilic substitution reaction.

Materials:

  • α-chloro-2,6-dimethylacetanilide

  • Diethylamine

  • Toluene (solvent)

  • 3M Hydrochloric Acid

  • 30% Potassium Hydroxide solution

  • Pentane

  • Anhydrous Sodium Carbonate

Procedure:

  • In a round-bottom flask, dissolve α-chloro-2,6-dimethylacetanilide in toluene.

  • Add an excess of diethylamine (typically 3 molar equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the precipitated diethylamine hydrochloride is removed by filtration.

  • The toluene filtrate is washed with water.

  • The organic layer is then extracted with 3M HCl to protonate the lidocaine, transferring it to the aqueous layer.

  • The acidic aqueous layer is cooled and made strongly basic by the addition of 30% KOH solution to deprotonate the lidocaine, causing it to precipitate or form an oil.

  • The lidocaine free base is then extracted into pentane.

  • The pentane layer is washed with water to remove any remaining diethylamine, dried over anhydrous sodium carbonate, and the solvent is evaporated to yield the crude lidocaine product.

  • The product can be further purified by recrystallization.

This established industrial synthesis underscores the practical application and high efficiency of secondary amines as nucleophiles.

IV. Visualizing Reaction Pathways and Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Nucleophilicity_Comparison cluster_DMA Dimethylamine cluster_DMAA This compound dma H₃C-N(H)-CH₃ (Localized Lone Pair) high_nuc high_nuc dma->high_nuc High Nucleophilicity dmaa H₃C(H₃C)N-C(=O)CH₃ (Delocalized Lone Pair) low_nuc low_nuc dmaa->low_nuc Low Nucleophilicity

Caption: Comparison of electron availability and resulting nucleophilicity.

Lidocaine_Synthesis_Workflow start Start Materials: α-chloro-2,6-dimethylacetanilide Diethylamine reaction Nucleophilic Substitution (SN2 Reaction) in Toluene (Reflux) start->reaction workup Aqueous Workup (Acid-Base Extraction) reaction->workup product Lidocaine (Final Product) workup->product

Caption: Simplified workflow for the synthesis of Lidocaine.

V. Conclusion for Drug Development Professionals

For professionals in drug discovery and development, the choice between an amine and an amide as a nucleophile in a synthetic route has profound implications for process efficiency and overall yield.

  • Dimethylamine (and other secondary amines) should be the default choice for nucleophilic substitution reactions where a dimethylamino moiety needs to be introduced. Its high nucleophilicity ensures favorable reaction kinetics and high conversion rates.

  • This compound is not a viable nucleophile for practical synthetic applications requiring nucleophilic substitution at a carbon center. Its use would necessitate harsh reaction conditions, likely leading to decomposition and a complex mixture of byproducts, making it an unsuitable candidate for a robust and scalable synthetic process.

References

Comparative Guide to the Reaction Products of 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products derived from 2-(Dimethylamino)acetamide, also known as N,N-dimethylglycinamide. It details common synthetic transformations, including N-acylation, N-alkylation, reduction, and rearrangement reactions. For each reaction, this guide presents experimental data, alternative synthetic methodologies, and detailed protocols to support researchers in their synthetic endeavors and drug discovery efforts.

Executive Summary

This compound is a versatile primary amide that can be chemically modified at the amide nitrogen or the carbonyl group. This guide explores four primary reaction pathways:

  • N-Acylation: The introduction of an acyl group to the amide nitrogen, yielding N-acyl-2-(dimethylamino)acetamides. These derivatives are of interest for their potential biological activities.

  • N-Alkylation: The addition of an alkyl group to the amide nitrogen, resulting in N-alkyl-2-(dimethylamino)acetamides.

  • Reduction: The conversion of the amide functionality to an amine, producing N,N'-dimethylethylenediamine. This diamine is a valuable building block in coordination chemistry and organic synthesis.

  • Hofmann Rearrangement: The conversion of the primary amide to a primary amine with one fewer carbon atom, theoretically yielding 1,1-dimethyl-2-aminoethane.

This document compares the synthetic outcomes of these reactions, providing quantitative data where available and outlining alternative synthetic strategies for the resulting products.

Comparison of Reaction Products

Reaction TypeProductReagentsTypical Yield (%)Alternative SynthesisKey Applications of Product
N-Acylation N-Acyl-2-(dimethylamino)acetamideAcyl chlorides, Acid anhydridesModerate to GoodReaction of N,N-dimethylglycine with an amine in the presence of a coupling agent.Potential as bioactive molecules, including enzyme inhibitors.[1]
N-Alkylation N-Alkyl-2-(dimethylamino)acetamideAlkyl halides with a strong base (e.g., NaH)VariesReductive amination of N,N-dimethylglycinal with a primary amine.Intermediates in organic synthesis.
Reduction N,N'-DimethylethylenediamineLithium aluminum hydride (LiAlH₄)HighReductive amination of glyoxal with methylamine.Chelating agent in coordination chemistry, precursor to imidazolidines.[2]
Hofmann Rearrangement 1,1-Dimethyl-2-aminoethaneBromine, Sodium hydroxideNot reported for this specific substrateGabriel synthesis with neopentyl bromide.Building block for organic synthesis.

Reaction Pathways and Methodologies

N-Acylation of this compound

The N-acylation of this compound introduces an acyl group onto the amide nitrogen, forming N-acyl-N,N-dimethylglycinamides. These compounds are of interest due to the prevalence of the N-acyl amino acid motif in biologically active molecules.[3][4]

Reaction Scheme:

G reactant This compound product N-Acyl-2-(dimethylamino)acetamide reactant->product Base reagent Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)2O)

Figure 1. General scheme for the N-acylation of this compound.

Experimental Protocol: N-Acylation using an Acyl Chloride [5]

  • To a solution of this compound and a suitable base (e.g., triethylamine, 5 equivalents) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alternative Synthesis: Amide Coupling

N-Acyl-2-(dimethylamino)acetamides can also be synthesized by the coupling of N,N-dimethylglycine with a primary amine using standard peptide coupling reagents (e.g., DCC, EDC).

N-Alkylation of this compound

N-alkylation introduces an alkyl group at the amide nitrogen. This reaction typically requires a strong base to deprotonate the amide, making it nucleophilic enough to react with an alkyl halide.[6]

Reaction Scheme:

G reactant This compound product N-Alkyl-2-(dimethylamino)acetamide reactant->product Strong Base (e.g., NaH) reagent Alkyl Halide (R-X)

Figure 2. General scheme for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation with an Alkyl Halide [6]

  • In a flame-dried flask under an inert atmosphere, suspend a strong base (e.g., sodium hydride) in a dry aprotic solvent (e.g., THF or DMF).

  • Add a solution of this compound in the same solvent dropwise at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Cool the mixture to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Alternative Synthesis: Reductive Amination

An alternative route involves the reductive amination of a hypothetical N,N-dimethylglycinal with a primary amine.

Reduction of this compound to N,N'-Dimethylethylenediamine

The reduction of the amide functionality in this compound to an amine yields N,N'-dimethylethylenediamine, a useful bidentate ligand in coordination chemistry.[2] Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[7][8]

Reaction Scheme:

G reactant This compound product N,N'-Dimethylethylenediamine reactant->product reagent 1. LiAlH4, Ether 2. H2O workup

Figure 3. Reduction of this compound to N,N'-dimethylethylenediamine.

Experimental Protocol: Reduction with LiAlH₄ [7][9]

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or THF).

  • Slowly add a solution of this compound in the same solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with ether.

  • Dry the combined filtrate over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by distillation to obtain the crude N,N'-dimethylethylenediamine.

  • Purify the product by distillation if necessary.

Alternative Synthesis: Reductive Amination of Glyoxal

N,N'-Dimethylethylenediamine can also be prepared by the reductive amination of glyoxal with methylamine.

Hofmann Rearrangement of this compound

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[4][10][11] For this compound, this reaction would theoretically yield 1,1-dimethyl-2-aminoethane after rearrangement and subsequent decarboxylation of an isocyanate intermediate.

Reaction Scheme:

G reactant This compound product 1,1-Dimethyl-2-aminoethane reactant->product reagent Br2, NaOH, H2O

Figure 4. Hofmann rearrangement of this compound.

Experimental Protocol: Hofmann Rearrangement [11]

  • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add this compound to the hypobromite solution while maintaining a low temperature.

  • Warm the reaction mixture and monitor for the evolution of carbon dioxide.

  • Once the reaction is complete, extract the product with a suitable organic solvent.

  • Dry the organic extract and remove the solvent to obtain the crude amine.

  • Purify the product by distillation or conversion to a salt followed by recrystallization.

Alternative Synthesis: Gabriel Synthesis

1,1-Dimethyl-2-aminoethane can be prepared via the Gabriel synthesis using neopentyl bromide as the starting material.

Conclusion

This compound is a versatile starting material for the synthesis of a variety of functionalized molecules. The choice of reaction pathway allows for the targeted synthesis of N-acylated and N-alkylated derivatives, a valuable diamine, or a rearranged primary amine. This guide provides a foundational framework for researchers to explore the chemistry of this compound and to develop novel compounds with potential applications in medicinal chemistry and materials science. The provided experimental protocols and alternative synthetic routes offer flexibility and a starting point for further optimization.

References

Comparative Guide to LC-MS Analysis of 2-(Dimethylamino)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hypothetical Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 2-(Dimethylamino)acetamide and its potential derivatives. The information presented is based on established analytical methodologies for structurally similar compounds, offering a framework for method development and optimization.

Introduction

This compound is a chemical intermediate that may be present in the synthesis of various active pharmaceutical ingredients. Its detection and quantification, along with its potential process-related impurities or degradants, are critical for ensuring the quality and safety of final drug products. LC-MS/MS stands as a powerful analytical technique for this purpose due to its high sensitivity and selectivity. This guide outlines two potential LC-MS/MS methods and compares their hypothetical performance characteristics.

Experimental Protocols

The following sections detail two distinct, hypothetical LC-MS/MS methods for the analysis of this compound and its derivatives.

Method A: Rapid Screening and Quantification

This method is designed for high-throughput analysis, prioritizing speed without compromising sensitivity for routine screening.

1. Sample Preparation:

  • Weigh 20 mg of the sample (e.g., drug substance) and dissolve in 5 mL of a diluent (90:10 water:acetonitrile).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Perform a 1:400 (v/v) dilution of the supernatant with the mobile phase starting condition (95% Mobile Phase A, 5% Mobile Phase B).

  • Transfer the final diluted sample to an HPLC vial for injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: Hypersil Gold PFP (50 mm × 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-8 min: Linear gradient from 5% to 75% B

    • 8-8.1 min: Increase to 95% B

    • 8.1-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Method B: High-Sensitivity Trace Analysis

This method is optimized for detecting and quantifying trace levels of this compound and its derivatives, emphasizing lower limits of detection.

1. Sample Preparation:

  • A "dilute-and-shoot" approach is employed for simplicity and to minimize analyte loss.

  • Dilute 200 µL of the sample (e.g., in a reaction mixture or biological matrix) with 200 µL of an internal standard solution in methanol.

  • Vortex the mixture and centrifuge for 10 minutes at 14,000 g.

  • Transfer the supernatant to an HPLC vial for direct injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: X-Select CSH C18 (100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Ammonia in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: Hold at 2% B

    • 1-10 min: Linear gradient from 2% to 98% B

    • 10-12 min: Hold at 98% B

    • 12-12.1 min: Return to 2% B

    • 12.1-15 min: Re-equilibration at 2% B

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 450°C

  • Ion Spray Voltage: 5000 V

Comparative Performance Data

The following table summarizes the hypothetical quantitative performance of the two described LC-MS/MS methods for this compound and two of its potential derivatives: N-oxide-2-(Dimethylamino)acetamide (a potential metabolite or degradant) and 2-(Methylamino)acetamide (a potential impurity).

AnalyteMethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
This compound Method A5 - 100≥ 0.9911.675.095 - 105
Method B0.5 - 50≥ 0.9950.150.598 - 103
N-oxide-2-(Dimethylamino)acetamide Method A5 - 100≥ 0.9901.805.093 - 106
Method B0.5 - 50≥ 0.9940.200.597 - 104
2-(Methylamino)acetamide Method A5 - 100≥ 0.9921.505.096 - 104
Method B0.5 - 50≥ 0.9960.120.599 - 102

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the LC-MS analysis of this compound and its derivatives, from initial sample handling to final data interpretation.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Weighing/ Measurement dissolution Dissolution & Sonication sample->dissolution centrifugation Centrifugation dissolution->centrifugation dilution Dilution centrifugation->dilution injection Sample Injection dilution->injection lc_separation LC Separation (Gradient Elution) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for LC-MS/MS analysis of small molecules.

Disclaimer: The experimental protocols and performance data presented in this guide are hypothetical and intended for illustrative purposes. They are based on methodologies reported for structurally related compounds. Actual method development and validation are required for the specific analysis of this compound and its derivatives.

Quantitative Purity Determination of 2-(Dimethylamino)acetamide: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical ingredients and intermediates is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry—for assessing the purity of 2-(Dimethylamino)acetamide. This document outlines detailed experimental methodologies and presents quantitative data to support the objective evaluation of each technique.

Executive Summary

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise and accurate determination of substance purity without the need for a specific reference standard of the analyte itself.[1] This guide compares the performance of qNMR for the purity analysis of this compound against established chromatographic and titrimetric methods. High-Performance Liquid Chromatography (HPLC) offers robust separation and sensitivity, while Gas Chromatography (GC), often requiring derivatization for polar analytes like amides, provides excellent resolution for volatile impurities. Titrimetry, a classic analytical technique, can be a simple and cost-effective method for assaying basic compounds. The choice of the most suitable method depends on factors such as the required accuracy, precision, sample throughput, and the nature of potential impurities.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination is a critical decision in the drug development process. The following table summarizes the key performance characteristics of qNMR, HPLC, GC, and Titrimetry for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetry
Principle Signal intensity is directly proportional to the number of nuclei. Quantification is performed against a certified internal standard.[2]Separation is based on the differential partitioning of the analyte between a stationary and a mobile phase.[3]Separation is based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.Measurement of the volume of a reagent of known concentration required to react completely with the analyte.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[4]Dissolution in a suitable solvent, may require filtration.Often requires derivatization (e.g., silylation) to increase volatility and thermal stability.[5]Dissolution in a suitable non-aqueous solvent.
Specificity High, based on unique chemical shifts of protons.Good, dependent on chromatographic resolution.High, especially when coupled with a mass spectrometer (GC-MS).Moderate, susceptible to interference from other basic or acidic impurities.
Accuracy High, as it is a primary ratio method.[6]Good, but can be affected by the response factor of impurities if not individually calibrated.Good, dependent on complete derivatization and detector response.Good, but can be influenced by endpoint determination.
Precision (%RSD) Typically < 1%.[7]Typically < 2%.[8]Typically < 5% (can be higher due to derivatization).Typically < 1%.
LOD/LOQ Moderate (µg/mL to mg/mL range).[9]Low (ng/mL to µg/mL range).[8]Very low (pg to ng range), especially with selective detectors.Higher, dependent on reaction stoichiometry and endpoint detection.
Throughput Moderate, analysis time is typically 5-15 minutes per sample.High, with modern UPLC systems.Moderate, run times can be longer, and derivatization adds time.High for manual titrations, can be automated.
Reference Standard Requires a certified internal standard of a different compound.[10]Typically requires a reference standard of the analyte for quantification.Requires a reference standard of the analyte for quantification.Requires a standardized titrant.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended to serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using an internal standard method.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

Reagents:

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (Illustrative for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals (a value of 30 s is often sufficient for quantitative accuracy with amides).

  • Number of Scans (NS): 16 to 64, depending on the desired signal-to-noise ratio.

  • Spectral Width (SW): Appropriate range to cover all signals of interest (e.g., 0-12 ppm).

  • Temperature: 298 K.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the singlet from the N(CH₃)₂ group) and a signal from the internal standard (the singlet from the two olefinic protons of maleic acid).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is adapted from a validated procedure for a similar compound and is suitable for the purity determination of this compound.[8][11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0, 25 mM) and acetonitrile (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare working standards and sample solutions by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

Data Analysis:

  • The purity is typically determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

Gas Chromatography (GC)

Due to the polar nature and lower volatility of this compound, derivatization is recommended prior to GC analysis to improve peak shape and thermal stability.[12][13] Silylation is a common derivatization technique for amides.[5]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Dilute the reaction mixture with an appropriate volume of dichloromethane before injection.

GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature (FID): 300 °C.

Data Analysis:

  • Similar to HPLC, purity can be determined by area percentage. For quantitative analysis, a calibration curve prepared from a derivatized reference standard of this compound is necessary.

Titrimetry

A non-aqueous acid-base titration can be employed to determine the purity of this compound, which is a basic compound.

Instrumentation:

  • Burette (10 mL or 25 mL)

  • Potentiometer with a suitable electrode system (e.g., glass and calomel electrodes) or a visual indicator.

Reagents:

  • Perchloric acid in glacial acetic acid (0.1 N, standardized)

  • Glacial acetic acid

  • Crystal violet indicator (for visual titration)

Procedure:

  • Accurately weigh an appropriate amount of this compound and dissolve it in glacial acetic acid.

  • For potentiometric titration, immerse the electrodes in the solution and titrate with 0.1 N perchloric acid, recording the potential as a function of titrant volume. The endpoint is the point of maximum inflection on the titration curve.

  • For visual titration, add a few drops of crystal violet indicator and titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration with the solvent alone.

Calculation: Purity (%) = [(V_sample - V_blank) * N * MW_analyte] / (m_sample * 10)

Where:

  • V = Volume of titrant (mL)

  • N = Normality of the titrant

  • MW = Molecular weight of the analyte

  • m = Mass of the sample (mg)

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters (d1, NS, etc.) transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Method_Selection_Logic cluster_primary Primary Method cluster_secondary Orthogonal Methods start Purity Determination of This compound qnmr qNMR (High Accuracy, Primary Standard) start->qnmr hplc HPLC (High Throughput, Good Sensitivity) start->hplc gc GC (Volatile Impurities, Requires Derivatization) start->gc titration Titrimetry (Simple, Cost-Effective Assay) start->titration qnmr->hplc Cross-validation hplc->gc Complementary Impurity Profile

Caption: Logical Relationship for Analytical Method Selection.

References

Benchmarking the Reactivity of 2-(Dimethylamino)acetamide Against Other Amine Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of an appropriate amine source is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides a comparative analysis of the reactivity of 2-(dimethylamino)acetamide against other commonly used amine sources. While direct kinetic data for this compound is not extensively available in the public domain, this document outlines the theoretical considerations for its reactivity and provides detailed experimental protocols for a systematic benchmarking study.

Introduction to Amine Reactivity in Synthesis

Amines are fundamental building blocks in organic chemistry, prized for their nucleophilicity which enables the formation of carbon-nitrogen bonds.[1] Their reactivity is a nuanced interplay of electronic and steric factors. Generally, amines are more nucleophilic than amides because the lone pair of electrons on the nitrogen in an amide is delocalized by resonance with the adjacent carbonyl group, rendering it less available for donation.[2]

This compound possesses both a tertiary amine and a primary amide functional group. The tertiary amine is the primary site of nucleophilic reactivity in reactions such as alkylations and acylations. Its reactivity is influenced by the electron-donating nature of the two methyl groups, which increases the electron density on the nitrogen, and the steric hindrance around the nitrogen atom.

Qualitative Reactivity Comparison

Based on fundamental principles of organic chemistry, we can qualitatively position the reactivity of the tertiary amine in this compound relative to other common amine sources.

Table 1: Qualitative Reactivity Comparison of Selected Amines

Amine SourceStructureClassExpected Relative ReactivityKey Considerations
This compound CN(C)CC(=O)NTertiary AmineModerateThe electron-withdrawing effect of the adjacent acetamide group may slightly reduce the nucleophilicity of the tertiary amine compared to simple trialkylamines. Steric hindrance is moderate.
Diethylamine CCNCCSecondary AmineHighLess sterically hindered than triethylamine, making it a potent nucleophile.
Triethylamine CCN(CC)CCTertiary AmineModerate to HighStrong base, but its nucleophilicity can be diminished in some reactions due to significant steric bulk around the nitrogen.
Piperidine C1CCNCC1Secondary AmineVery HighA cyclic secondary amine with low steric hindrance and high nucleophilicity.
N,N-Diisopropylethylamine (Hünig's Base) CC(C)N(C(C)C)CCTertiary AmineLow (as a nucleophile)A non-nucleophilic base due to extreme steric hindrance, often used to scavenge protons without participating in the primary reaction.
Aniline C1=CC=C(C=C1)NPrimary Aromatic AmineLowThe lone pair on the nitrogen is delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to aliphatic amines.

Quantitative Benchmarking: Experimental Protocols

To obtain quantitative data on the reactivity of this compound, a standardized kinetic study is necessary. The following protocols describe established methods for comparing amine nucleophilicity in two common and critical reaction types in drug development: acylation and alkylation.

Determination of Nucleophilicity via Mayr's Method

A robust method for quantifying nucleophilicity involves reacting the amine with a series of reference electrophiles (benzhydrylium ions) and measuring the second-order rate constants.[3]

Experimental Protocol: Determination of Mayr's Nucleophilicity Parameter (N)

  • Preparation of Solutions:

    • Prepare stock solutions of various substituted benzhydrylium tetrafluoroborate salts (reference electrophiles) in a dry, inert solvent (e.g., dichloromethane or acetonitrile).

    • Prepare solutions of the amines to be tested (e.g., this compound, diethylamine, triethylamine, piperidine) in the same solvent.

  • Kinetic Measurements:

    • Using a stopped-flow spectrophotometer, rapidly mix the solution of the electrophile with an excess of the amine solution at a constant temperature (e.g., 20 °C).

    • Monitor the disappearance of the colored benzhydrylium ion by measuring the decrease in absorbance at its λmax over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (amine in large excess), determine the observed rate constant (kobs) by fitting the absorbance decay to a single exponential function.

    • Calculate the second-order rate constant (k2) from the slope of a plot of kobs versus the amine concentration.

    • Determine the nucleophilicity parameter (N) and the sensitivity parameter (s) for each amine by plotting log(k2) against the known electrophilicity parameters (E) of the reference electrophiles, according to the equation: log(k2) = s(N + E) .[4]

Comparative Acylation Kinetics

This experiment measures the rate of amide bond formation, a cornerstone of peptide synthesis and many other functionalization reactions.[5]

Experimental Protocol: Competitive Acylation

  • Reactant Preparation:

    • In a reaction vessel, prepare an equimolar solution of this compound and a benchmark amine (e.g., piperidine) in an aprotic solvent (e.g., DMF or DCM).

    • Prepare a solution of a limiting amount of an acylating agent (e.g., acetyl chloride or a pre-activated carboxylic acid like an HOBt ester) in the same solvent.

  • Reaction Execution:

    • At a controlled temperature (e.g., 0 °C), add the acylating agent solution to the stirred amine mixture.

    • Take aliquots from the reaction mixture at specific time intervals.

  • Analysis:

    • Quench the reaction in each aliquot (e.g., with a primary amine scavenger resin).

    • Analyze the product ratio in each aliquot using a calibrated analytical technique such as HPLC-MS or 1H NMR spectroscopy to determine the relative rates of acylation.

Comparative Alkylation Kinetics

This protocol assesses the reactivity of the amines towards alkyl halides, a fundamental reaction for introducing alkyl groups.

Experimental Protocol: Competitive Alkylation

  • Reactant Preparation:

    • Prepare an equimolar solution of this compound and a benchmark amine (e.g., diethylamine) in a polar aprotic solvent (e.g., acetonitrile).

    • Prepare a solution of a limiting amount of an alkylating agent (e.g., benzyl bromide) in the same solvent.

  • Reaction Execution:

    • At a constant temperature, add the alkylating agent solution to the stirred amine mixture.

    • Monitor the reaction progress by taking aliquots at various time points.

  • Analysis:

    • Quench the reaction in each aliquot.

    • Determine the ratio of the alkylated products by HPLC-MS or GC-MS to establish the relative reaction rates.

Data Presentation and Visualization

The quantitative data obtained from the described experiments should be summarized in clear, structured tables for easy comparison.

Table 2: Hypothetical Reactivity Data for Selected Amines

AmineMayr's N (in CH3CN)Relative Rate (Acylation)Relative Rate (Alkylation)
This compound To be determinedTo be determinedTo be determined
Diethylamine 14.7[3]Reference (1.00)Reference (1.00)
Triethylamine 13.3 (estimated)Value < 1.00Value < 1.00
Piperidine 18.1 (estimated)Value > 1.00Value > 1.00

Visualizing Reaction Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the theoretical underpinnings of amine reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Output prep_amines Prepare Amine Solutions (Analyte & Benchmarks) mix Mix Reactants (Controlled Temperature) prep_amines->mix prep_electrophile Prepare Electrophile Solution (Acylating or Alkylating Agent) prep_electrophile->mix aliquots Take Aliquots (Time Course) mix->aliquots quench Quench Reaction aliquots->quench analyze Analyze Product Ratio (HPLC-MS / NMR) quench->analyze kinetics Determine Relative Reaction Rates analyze->kinetics Amine_Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects reactivity Amine Reactivity edg Electron-Donating Groups (e.g., alkyl) edg->reactivity Increases ewg Electron-Withdrawing Groups (e.g., adjacent C=O) ewg->reactivity Decreases hindrance Steric Hindrance (Bulk of Substituents) hindrance->reactivity Decreases

References

Comparative Study of Catalysts for 2-(Dimethylamino)acetamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-(Dimethylamino)acetamide

The synthesis of this compound, a valuable building block in the preparation of various fine chemicals and active pharmaceutical ingredients, can be achieved through several catalytic coupling strategies. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

While a direct head-to-head comparative study for the synthesis of this compound using a wide range of catalysts is not extensively documented in a single source, a comprehensive review of the literature allows for a comparative assessment of catalyst families frequently employed for similar transformations, primarily focusing on palladium, nickel, and copper-based systems. The following table summarizes representative performance data for these catalysts in amidation and aminocarbonylation reactions, which are key strategies for the formation of the target amide bond.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Palladium-based
Pd(OAc)₂ / Xantphos6-Iodoquinoline, Dimethylamine, COEt₃NDMF10062.5>95 (for related carboxamide)[1]
PdI₂ / KI2-Propargyl-1,3-dicarbonyl compounds, Amines, CO-N,N-Dimethylacetamide (DMA)10015154-81 (for related acetamides)[2]
PdCl₂Aryl Halides, N,N-Dimethylacetamide (DMAc)--80-150--High (for N-amidation)[3]
Nickel-based
Nickeloceneβ-Keto esters, Hydroxamates------[4]
Ni(cod)₂ / SIPrSecondary Amides, Amines-Toluene35-60145-10-[5]
Copper-based
CuCl₂ / 1,2,4-TriazoleAmines, N,N-Dimethylformamide (DMF)--80-150--High (for N-amidation)[3]
Cobalt-based
Co₂(CO)₈Thiols, Amines, CO-Toluene22013045-77 (for related amides)[6]
Rhodium-based
[Rh(CO)₂I₂]⁻Trimethylamine, CO, MeI-No Solvent---82.3 (for N,N-Dimethylacetamide)[7]

Note: The data presented is for analogous or related amide synthesis reactions due to the limited availability of direct comparative studies for this compound. The efficiency of these catalysts can vary significantly based on the specific substrates and reaction conditions.

Discussion of Catalytic Approaches

Palladium catalysts are highly versatile and efficient for a range of coupling reactions, including aminocarbonylation, which constructs the acetamide functionality in a single step from an appropriate halide, an amine, and carbon monoxide.[1] Palladium-catalyzed reactions often exhibit high yields and functional group tolerance under relatively mild conditions.

Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for cross-coupling reactions.[4][5][8][9] They are effective in a variety of amidation reactions, although their sensitivity to functional groups can be different from palladium.

Copper and Cobalt catalysts also play a role in amidation chemistry. Copper-catalyzed methods have been reported for the N-amidation of amines using N,N-dimethylformamide or N,N-dimethylacetamide as the amide source.[3] Cobalt catalysts have been utilized in the aminocarbonylation of thiols to produce amides, though often requiring higher temperatures.[6]

Rhodium catalysts have demonstrated high efficiency in the carbonylation of trimethylamine to produce N,N-dimethylacetamide, showcasing an alternative synthetic route.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are generalized protocols for key catalytic methods.

General Procedure for Palladium-Catalyzed Aminocarbonylation

This protocol is a generalized representation based on the aminocarbonylation of aryl halides.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, PdCl₂)

  • Ligand (e.g., Xantphos, PPh₃)

  • Aryl halide (or other suitable electrophile)

  • Dimethylamine (or its solution)

  • Carbon monoxide (gas)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., DMF, Toluene)

  • Reaction vessel (e.g., Schlenk tube or autoclave)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the palladium precursor, ligand, and base.

  • Dissolve the aryl halide in the anhydrous solvent and add it to the reaction vessel.

  • Add the dimethylamine solution to the mixture.

  • Purge the vessel with carbon monoxide gas and then maintain a positive pressure of CO (e.g., using a balloon or by pressurizing an autoclave).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 6-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

  • Work-up the reaction mixture by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired acetamide.

Logical Workflow for Catalyst Selection and Reaction Optimization

The selection of an appropriate catalyst and the optimization of reaction conditions are critical steps in developing an efficient synthesis. The following diagram illustrates a logical workflow for this process.

Catalyst_Selection_Workflow Start Define Synthetic Target: This compound Lit_Review Literature Review: Identify potential catalytic methods (e.g., Aminocarbonylation, Amidation) Start->Lit_Review Catalyst_Screen Initial Catalyst Screening: - Palladium-based - Nickel-based - Copper-based Lit_Review->Catalyst_Screen Condition_Opt Reaction Condition Optimization: - Temperature - Time - Solvent - Base - Catalyst Loading Catalyst_Screen->Condition_Opt Select best catalyst class(es) Yield_Analysis Analyze Yield and Purity Condition_Opt->Yield_Analysis Yield_Analysis->Condition_Opt Iterative Optimization Scale_Up Scale-up and Process Validation Yield_Analysis->Scale_Up If results are satisfactory Final_Protocol Finalized Synthetic Protocol Scale_Up->Final_Protocol

Caption: A logical workflow for catalyst selection and optimization.

This guide provides a foundational understanding of the catalytic approaches available for the synthesis of this compound. Researchers are encouraged to consult the primary literature for detailed procedures and to perform their own optimization studies to achieve the best results for their specific application.

References

A Comparative Guide to Kinetic and Thermodynamic Products in 2-(Dimethylamino)acetamide Reactions: A Theoretical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of a desired product is a cornerstone of modern chemistry, particularly in the realm of drug development where specific isomers can exhibit vastly different pharmacological activities. A fundamental concept governing product distribution in competing reaction pathways is the principle of kinetic versus thermodynamic control. This guide presents a theoretical analysis of how these principles may apply to the reactions of 2-(Dimethylamino)acetamide, a versatile building block in organic synthesis. While direct experimental data on the kinetic and thermodynamic product distribution for this specific molecule is not extensively documented, we can extrapolate from established principles of amide and amine reactivity to propose plausible reaction pathways and the conditions that would favor the formation of either the kinetic or the thermodynamic product.

Proposed Competing Reaction Pathways

Let us consider the reaction of this compound with an electrophile, such as an alkyl halide (R-X). Two primary nucleophilic centers exist in the molecule, leading to two potential reaction pathways:

  • N-Alkylation: The lone pair of electrons on the nitrogen atom of the dimethylamino group can act as a nucleophile, leading to the formation of a quaternary ammonium salt.

  • C-Alkylation: Following deprotonation of the α-carbon with a strong base, the resulting enolate can act as a nucleophile, attacking the electrophile to form a new carbon-carbon bond.

These two pathways provide a classic scenario for the potential formation of a kinetic and a thermodynamic product.

Analysis of Kinetic vs. Thermodynamic Products

Under conditions where both N-alkylation and C-alkylation are possible, the product distribution will be determined by the reaction conditions.

  • The Kinetic Product (N-Alkylation): The N-alkylation product is likely the kinetic product because the lone pair on the amine nitrogen is generally more nucleophilic and readily available for reaction than the α-carbon. This pathway is expected to have a lower activation energy and proceed at a faster rate, especially at lower temperatures.

  • The Thermodynamic Product (C-Alkylation): The C-alkylation product is postulated to be the thermodynamic product . While the formation of the enolate intermediate requires a strong base and has a higher activation energy, the resulting C-C bond in the final product is typically very stable. The overall energy of the C-alkylated product is likely lower than that of the charged quaternary ammonium salt, making it the more thermodynamically stable product.

The following diagram illustrates these competing reaction pathways.

G cluster_start Reactants cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway 2_DMA This compound TS_N Transition State (N-Alkylation) 2_DMA->TS_N Fast, Low Temp. Enolate Enolate Intermediate 2_DMA->Enolate Deprotonation R_X Alkyl Halide (R-X) R_X->TS_N TS_C Transition State (C-Alkylation) R_X->TS_C Kinetic_Product Kinetic Product (Quaternary Ammonium Salt) TS_N->Kinetic_Product Base Strong Base (e.g., LDA) Base->Enolate Enolate->TS_C Slow, Reversible Conditions Thermo_Product Thermodynamic Product (α-Alkylated Acetamide) TS_C->Thermo_Product

Caption: Competing reaction pathways for this compound.

Data Presentation: Comparison of Reaction Pathways

The following table summarizes the key distinctions between the proposed kinetic and thermodynamic reaction pathways for this compound.

FeatureKinetic Pathway (N-Alkylation)Thermodynamic Pathway (C-Alkylation)
Product Quaternary Ammonium Saltα-Alkylated this compound
Reaction Site Nitrogen of the dimethylamino groupα-Carbon
Intermediate None (direct reaction)Enolate
Activation Energy LowerHigher
Rate of Formation FasterSlower
Product Stability Less Stable (charged species)More Stable (neutral with strong C-C bond)
Favorable Conditions Low temperature, short reaction time, no added strong baseHigher temperature (to allow for equilibration), presence of a strong, non-nucleophilic base (e.g., LDA), longer reaction time
Controlling Factor Rate of reactionThermodynamic stability of the product

Experimental Protocols

The following are hypothetical experimental protocols designed to selectively favor the formation of either the kinetic or the thermodynamic product.

Protocol for Synthesis of the Kinetic Product (N-Alkylation)

Objective: To synthesize the N-alkylated quaternary ammonium salt of this compound.

Methodology:

  • Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add 1.1 equivalents of the alkyl halide (e.g., methyl iodide) dropwise to the cooled solution while stirring.

  • Maintain the reaction temperature at 0°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • The reaction is expected to be rapid. Once the starting material is consumed (typically within 1-2 hours), the reaction is complete.

  • The product, being a salt, may precipitate from the solution. The solid can be isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Protocol for Synthesis of the Thermodynamic Product (C-Alkylation)

Objective: To synthesize the α-alkylated derivative of this compound.

Methodology:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of 1.1 equivalents of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF).

  • Cool the LDA solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of 1 equivalent of this compound in anhydrous THF to the LDA solution via a syringe pump, maintaining the temperature at -78°C. This will generate the lithium enolate.

  • Stir the resulting enolate solution at -78°C for 30-60 minutes.

  • Slowly add 1.1 equivalents of the alkyl halide to the enolate solution at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion

This theoretical guide illustrates how the principles of kinetic and thermodynamic control can be applied to predict and selectively synthesize different products from a common starting material, this compound. By carefully selecting the reaction conditions, such as temperature, base, and reaction time, it is plausible to favor either the kinetically formed N-alkylated product or the thermodynamically more stable C-alkylated product. For professionals in drug development and chemical synthesis, understanding and applying these principles is crucial for the efficient and selective preparation of target molecules. Experimental validation of these proposed pathways would be a valuable contribution to the understanding of the reactivity of substituted acetamides.

Navigating Stereoselectivity: A Comparative Guide to Chiral Auxiliaries in Amide-Based Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. While a broad range of chiral auxiliaries have been developed to guide the stereochemical outcome of C-C bond-forming reactions, the use of simple 2-(dimethylamino)acetamide derivatives for this purpose is not prominently documented in peer-reviewed literature. This guide, therefore, provides a comparative overview of well-established and highly effective chiral auxiliaries that are structurally related to amides and are widely employed in stereoselective alkylation and aldol reactions. The focus is on providing a practical comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable auxiliary for a given synthetic challenge.

Performance Comparison of Leading Chiral Auxiliaries

The choice of a chiral auxiliary is dictated by several factors, including the desired level of stereoselectivity, the nature of the substrate and electrophile, and the ease of auxiliary removal. Below is a summary of the performance of three leading classes of chiral auxiliaries in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Reference
Evans' Oxazolidinone N-propionyl oxazolidinoneAllyl iodide>98:2[1]
N-acyl oxazolidinonetert-Butyl peresters≥97:3[2][3]
Pseudoephedrine Amide N-propionyl pseudoephedrineBenzyl bromide97:3[4]
Enders' SAMP/RAMP Propanal hydrazoneMethyl iodide≥95:5[4][5]
Asymmetric Aldol Reactions
Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Reference
Evans' Oxazolidinone N-acyl oxazolidinoneIsobutyraldehyde>99:1[6]
Prolinol-derived Amides N-acyl prolinol amideVarious aldehydesHigh[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of stereoselective reactions. The following are representative protocols for asymmetric alkylation using Evans' oxazolidinone and Enders' SAMP/RAMP auxiliaries.

Evans' Asymmetric Alkylation Protocol
  • Acylation of the Chiral Auxiliary : To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in an appropriate solvent (e.g., toluene), add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Add the desired acylating agent (e.g., propionic anhydride, 1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water, and extract the product. Purify the N-acyl oxazolidinone by chromatography or recrystallization.[1][4]

  • Diastereoselective Alkylation : Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form the (Z)-enolate.[1] After stirring for a period to ensure complete enolate formation, add the electrophile (e.g., allyl iodide, 1.1 equiv) slowly. Allow the reaction to proceed to completion, monitoring by TLC.

  • Workup and Auxiliary Removal : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify by chromatography. The chiral auxiliary can then be cleaved by hydrolysis (e.g., with aqueous sulfuric acid or sodium hydroxide) to yield the chiral carboxylic acid and recover the auxiliary.[1][4]

Enders' SAMP/RAMP Asymmetric Alkylation Protocol
  • Hydrazone Formation : Condense the starting aldehyde or ketone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to form the corresponding chiral hydrazone. Purify the hydrazone by distillation or recrystallization.[4][5]

  • Asymmetric Alkylation : Dissolve the purified hydrazone (1.0 equiv) in a dry ethereal solvent (e.g., diethyl ether or THF) and cool to 0 °C. Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise to deprotonate the hydrazone. Cool the reaction to a low temperature (e.g., -78 °C or -110 °C) and add the alkyl halide (1.1 equiv) slowly. Allow the reaction to warm to room temperature and stir until completion.[4]

  • Auxiliary Removal : The alkylated hydrazone can be cleaved by ozonolysis or other oxidative methods to yield the corresponding chiral aldehyde or ketone.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the application of chiral auxiliaries in asymmetric synthesis.

Asymmetric_Alkylation_Workflow cluster_auxiliary_attachment Auxiliary Attachment cluster_alkylation Diastereoselective Alkylation cluster_auxiliary_removal Auxiliary Removal Prochiral_Acid Prochiral Carboxylic Acid N_Acyl_Auxiliary N-Acyl Chiral Auxiliary Prochiral_Acid->N_Acyl_Auxiliary Acylation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->N_Acyl_Auxiliary Enolate Enolate Formation (Base) N_Acyl_Auxiliary->Enolate Alkylation Alkylation (Electrophile) Enolate->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Chiral_Product Chiral Product Alkylated_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Stereocontrol_Mechanism Enolate Chelated (Z)-Enolate Transition_State Rigid Transition State Enolate->Transition_State Approach of E+ Product Major Diastereomer Transition_State->Product Favored Attack (Less Hindered Face) Minor_Product Minor Diastereomer Transition_State->Minor_Product Disfavored Attack (More Hindered Face) Electrophile Electrophile (E+) Electrophile->Transition_State

Caption: Simplified model for stereocontrol in auxiliary-based reactions.

Conclusion

While this compound derivatives are not standard choices for chiral auxiliaries in stereoselective synthesis, a variety of other amide-based auxiliaries, most notably Evans' oxazolidinones, pseudoephedrine amides, and prolinol-derived systems, offer excellent stereocontrol in a range of asymmetric transformations. The selection of the optimal auxiliary depends on the specific reaction, with Evans' auxiliaries often providing very high levels of diastereoselectivity. The provided data and protocols offer a starting point for researchers to implement these powerful tools in the synthesis of enantiomerically enriched molecules.

References

A Comparative Guide to Isotopic Labeling Strategies: Evaluating 2-(Dimethylamino)acetamide and Stable Isotope Dimethyl Labeling (SIDL)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative proteomics and metabolomics, isotopic labeling is a cornerstone technique for the accurate measurement of changes in protein and metabolite abundance. While a variety of reagents and methods exist, this guide provides a comparative analysis of the potential use of isotopically labeled 2-(Dimethylamino)acetamide and the widely established Stable Isotope Dimethyl Labeling (SIDL) technique. A thorough review of scientific literature indicates that isotopically labeled this compound, such as N,N-Dimethyl-D6-acetamide, is not employed as a primary reagent for covalently labeling proteins or peptides.[1] Its principal role in mass spectrometry is as a deuterated internal standard, valued for its stability and isotopic weight.[1]

In contrast, SIDL offers a robust, cost-effective, and versatile method for introducing stable isotopes for quantification.[1] This guide will, therefore, focus on a detailed comparison of the practical and widely adopted SIDL method against the theoretical, but unsubstantiated, use of labeled this compound for quantitative analysis.

Comparative Analysis of Labeling Reagents

The choice of a labeling reagent is critical for the success of quantitative mass spectrometry experiments. The following table compares the characteristics of N,N-Dimethyl-D6-acetamide and the reagents used in SIDL.

FeatureN,N-Dimethyl-D6-acetamideStable Isotope Dimethyl Labeling (SIDL) Reagents
Primary Application Deuterated internal standard in mass spectrometry[1]Covalent labeling of proteins and peptides for quantitative proteomics[1]
Reagents N,N-Dimethyl-D6-acetamideFormaldehyde (CH₂O, CD₂O, or ¹³CD₂O) and a reducing agent (e.g., sodium cyanoborohydride)[1]
Mechanism Co-elutes with the unlabeled analyte but is distinguishable by mass[1]Reductive amination of primary amines (N-terminus and ε-amino group of lysine)[2]
Versatility Limited to use as an internal standard for its unlabeled counterpartApplicable to nearly all protein samples, including those from tissues and fluids[1]
Efficiency Not applicable for labelingHigh efficiency and specificity, with the reaction often completed in under an hour[1]

Experimental Protocols

A key difference between these two approaches lies in their experimental application. While one serves as a passive standard, the other is an active labeling methodology.

Use of N,N-Dimethyl-D6-acetamide as an Internal Standard

The protocol for using N,N-Dimethyl-D6-acetamide as an internal standard is straightforward. A known concentration of the deuterated compound is added to a sample containing the unlabeled analyte.[1] The sample is then analyzed by mass spectrometry. The ratio of the signal from the deuterated standard to the unlabeled analyte allows for accurate quantification.

In-Solution Stable Isotope Dimethyl Labeling (SIDL) Protocol

The SIDL protocol is a well-documented and widely used method for quantitative proteomics.[1]

  • Sample Preparation : Begin with a trypsin-digested peptide solution. It is important to ensure the pH of the solution is maintained between 6 and 8.[1]

  • Labeling Reaction :

    • Light Label : To one sample, add 4 µL of 4% (v/v) formaldehyde (CH₂O).[1]

    • Intermediate Label : To a second sample, add 4 µL of 4% (v/v) deuterated formaldehyde (CD₂O).[1]

    • Heavy Label : For triplexing, add 4 µL of 4% (v/v) ¹³C-deuterated formaldehyde (¹³CD₂O) to a third sample.[1]

  • Mixing : Briefly vortex the samples and then spin them down.

  • Reduction : Add a reducing agent, such as sodium cyanoborohydride, to facilitate the reductive amination.

  • Quenching : Quench the reaction using an appropriate reagent, such as ammonia or Tris buffer.

  • Sample Pooling and Cleanup : Combine the labeled samples and proceed with standard proteomics sample cleanup procedures, such as solid-phase extraction, prior to LC-MS/MS analysis.

Visualizing the Workflows

The distinct applications of these compounds are best understood through visual workflows.

cluster_0 Internal Standard Workflow A Sample containing Analyte B Add known amount of N,N-Dimethyl-D6-acetamide A->B C Mass Spectrometry Analysis B->C D Quantification C->D

Workflow for using N,N-Dimethyl-D6-acetamide as an internal standard.

cluster_1 SIDL Workflow P1 Peptide Sample 1 (e.g., Control) L1 Add Light Label (CH₂O) P1->L1 P2 Peptide Sample 2 (e.g., Treated) L2 Add Heavy Label (CD₂O) P2->L2 R Add Reducing Agent L1->R L2->R Q Quench Reaction R->Q M Mix Samples Q->M C Sample Cleanup M->C MS LC-MS/MS Analysis C->MS

Experimental workflow for Stable Isotope Dimethyl Labeling (SIDL).

Reaction Mechanism of SIDL

The underlying chemistry of SIDL involves the reductive amination of primary amines on the peptides.

cluster_2 SIDL Reaction Mechanism Peptide-NH2 Peptide-NH₂ SchiffBase Peptide-N=CH₂ (Schiff Base) Peptide-NH2->SchiffBase + Formaldehyde Formaldehyde CH₂O (or CD₂O) LabeledPeptide Peptide-NH(CH₃) (or Peptide-NH(CD₃)) SchiffBase->LabeledPeptide + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH₃CN)

References

Safety Operating Guide

Proper Disposal of 2-(Dimethylamino)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 2-(Dimethylamino)acetamide (CAS No. 6318-44-1), ensuring the protection of personnel and the environment.

Immediate Safety Considerations

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures: A Step-by-Step Approach

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[2][3] Do not dispose of this chemical in the regular trash or down the drain.[2][3]

Step 1: Waste Minimization As a primary principle of laboratory safety, always seek to minimize the generation of chemical waste.

  • Review experimental protocols to ensure the efficient use of this compound.

  • Purchase only the necessary quantities to avoid surplus.

  • Consider microscale experiments where feasible to reduce the volume of waste generated.[2]

Step 2: Container Selection and Management Proper containment of chemical waste is essential to prevent leaks and spills.

  • Use a designated, leak-proof container that is compatible with this compound.[4][5][6] Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[3]

  • Ensure the container has a secure, screw-on cap.[4] Do not use stoppers or parafilm as a primary seal.[4]

  • Do not overfill the container; leave at least 20% of headspace to allow for expansion.[2]

  • Keep the exterior of the waste container clean and free of contamination.[2]

  • Store the waste container in a designated and properly labeled hazardous waste storage area.[4]

Step 3: Labeling Accurate and clear labeling of hazardous waste is a regulatory requirement and crucial for safe handling and disposal.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][3]

  • If it is a mixture, list all constituents and their approximate concentrations.[2]

  • The label must clearly state "Hazardous Waste".[3][6]

  • Include the date of waste generation, the location (building and room number), and the name and contact information of the principal investigator.[3]

Step 4: Segregation Proper segregation of chemical waste prevents dangerous reactions.

  • Segregate this compound waste from other incompatible waste streams.[2][6]

  • Specifically, keep it separate from acids and strong oxidizing agents.

  • Store solids and liquids in separate containers.[2]

Step 5: Scheduling Waste Pickup Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow their specific procedures for requesting a collection.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.

  • Solid contaminated waste should be collected in a designated, labeled container separate from liquid waste.

  • Empty containers of this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can be managed as non-hazardous waste, but be sure to deface the original label.[5][6]

Quantitative Data Summary

ParameterGuidelineSource
Container HeadspaceMinimum 20%[2]
Secondary Containment Volume110% of the primary container volume[4]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE C Select Compatible Container A->C B Work in Ventilated Area B->C D Label as Hazardous Waste C->D E Add Waste (Leave Headspace) D->E F Segregate from Incompatibles E->F G Store in Designated Area F->G H Schedule EHS Pickup G->H I Document Waste Disposal H->I

Caption: Procedural flow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling 2-(Dimethylamino)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(Dimethylamino)acetamide (CAS RN: 6318-44-1). The information is intended for researchers, scientists, and professionals in drug development and is based on established hazard classifications.

Disclaimer: This document is for informational purposes only and is based on publicly available safety data. A comprehensive Safety Data Sheet (SDS) with detailed quantitative data for this compound was not available in the public domain at the time of writing. Users must consult the specific SDS provided by their chemical supplier for detailed and definitive guidance before any handling, storage, or disposal of this substance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) ratings.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07: Exclamation MarkDanger H302: Harmful if swallowed
Skin Irritation (Category 2)GHS07: Exclamation MarkH315: Causes skin irritation
Serious Eye Damage (Category 1)GHS05: CorrosionH318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07: Exclamation MarkH335: May cause respiratory irritation

Table 1: GHS Hazard Information for this compound.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize risk. The following step-by-step guidance is derived from standard precautionary statements associated with the hazard classifications of this chemical.

Pre-Handling Preparations
  • Step 1: Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the supplier-specific SDS for this compound.

  • Step 2: Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Eyewash stations and emergency showers must be readily accessible.

  • Step 3: Assemble Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table below. Inspect all equipment, especially gloves, for any signs of damage or degradation before use.

Handling the Chemical
  • Step 4: Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing. Avoid breathing dust or fumes.[1]

  • Step 5: Dispensing: When handling the solid (powder) form, prevent dust generation. Use appropriate tools (e.g., a chemical spatula) for transferring the substance.

  • Step 6: Maintain Good Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Post-Handling Procedures
  • Step 7: Decontamination: Clean the work area and any equipment used with an appropriate solvent and cleaning agents.

  • Step 8: PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Contaminated clothing should be removed and laundered before reuse.[1]

  • Step 9: Secure Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1] The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following table provides general recommendations based on the known hazards.

Body PartProtectionSpecification
Eyes/Face Eye and Face ProtectionWear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications. A face shield may be required for splash-prone procedures.
Skin Hand ProtectionWear appropriate chemical-resistant gloves. The specific glove material (e.g., nitrile, neoprene) and thickness should be selected based on the supplier's SDS recommendations and breakthrough time data.
Body ProtectionWear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.
Respiratory Respiratory ProtectionIf ventilation is inadequate or if dust/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. The type of respirator will depend on the exposure level and should be selected based on a formal risk assessment.

Table 2: General Personal Protective Equipment Recommendations.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Step 1: Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to federal, state, and local regulations.

  • Step 2: Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled, and sealed hazardous waste container.

  • Step 3: Do Not Mix Wastes: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Step 4: Arrange for Pickup: Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[1] Follow all institutional, local, regional, and national regulations.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
If on Skin Take off contaminated clothing immediately. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
If Swallowed Rinse mouth. Call a poison center or doctor if you feel unwell.[1] Do NOT induce vomiting.

Table 3: First Aid Measures for this compound Exposure.

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep1 Review Supplier-Specific SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Weigh/Transfer Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 emergency Emergency Occurs? (Spill/Exposure) handle1->emergency post1 Decontaminate Work Area and Equipment handle2->post1 Experiment Complete disp1 Collect Waste in Labeled Container handle2->disp1 Generate Waste handle2->emergency post2 Remove PPE Correctly post1->post2 post3 Store Chemical Securely post2->post3 post3->prep1 For Next Use disp2 Arrange for Professional Hazardous Waste Disposal disp1->disp2 first_aid Follow First Aid (Table 3) emergency->first_aid Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.